4-Bromo-N-isopropylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAYZUSDLCJJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440752 | |
| Record name | 4-BROMO-N-ISOPROPYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-19-9 | |
| Record name | 4-Bromo-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121086-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-N-ISOPROPYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenyl)isopropylamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-isopropylaniline is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and a secondary amine, makes it a versatile intermediate for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-isopropyl group provides steric bulk and modulates the electronic properties of the aniline nitrogen, influencing its reactivity and the physicochemical properties of downstream compounds.
This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, key reactions, and applications, with a particular focus on its role as a building block for Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | White to pale yellow crystal or powdery solid | [2] |
| Melting Point | ~57-60 °C | [2] |
| Boiling Point | ~216 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ethers | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a two-step process starting from 4-bromoaniline. The key transformation is the N-alkylation of the primary aromatic amine with an isopropyl group. A highly effective and widely used method for this transformation is reductive amination .
Reductive Amination: A Mechanistic Overview
Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4] The reaction is typically carried out in a one-pot fashion and is favored for its high efficiency and selectivity.[5]
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of 4-Bromoaniline
This protocol is a representative procedure based on established methods for reductive amination.[6][7]
Materials:
-
4-Bromoaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add acetone (1.5-2.0 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the analysis of its constituent parts and related structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic region is expected to show an AA'BB' spin system, typical for a 1,4-disubstituted benzene ring.[2]
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Br) |
| ~6.55 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to NH) |
| ~3.60 | sept, J ≈ 6.4 Hz | 1H | CH(CH₃)₂ |
| ~3.55 | br s | 1H | NH |
| ~1.20 | d, J ≈ 6.4 Hz | 6H | CH(CH₃)₂ |
Note: The chemical shift of the NH proton can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the isopropyl group.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145.8 | C-NH |
| ~132.0 | C-H (ortho to Br) |
| ~116.5 | C-H (ortho to NH) |
| ~110.5 | C-Br |
| ~46.0 | CH(CH₃)₂ |
| ~22.8 | CH(CH₃)₂ |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a methyl group from the isopropyl moiety.[8]
Predicted MS (EI) m/z:
-
215/213 (M⁺): Molecular ion peaks corresponding to the ⁸¹Br and ⁷⁹Br isotopes.
-
200/198: Loss of a methyl radical (•CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C-N and C-Br bonds.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1320 | C-N stretch |
| ~1070 | C-Br stretch |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its dual reactivity. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, while the secondary amine can be further functionalized.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, enabling a variety of bond-forming reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Key cross-coupling reactions of this compound.
Application as a PROTAC Building Block
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.
This compound serves as a precursor to the linker component. The bromine atom allows for the attachment of the POI ligand via a cross-coupling reaction, while the N-isopropylaniline moiety can be part of the linker itself or be further functionalized to connect to the E3 ligase ligand. Its classification as a "Protein Degrader Building Block" by suppliers underscores this important application.[9]
Caption: General workflow for incorporating this compound into a PROTAC.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Based on the safety data for related compounds such as 4-bromoaniline and 4-isopropylaniline, the following hazards should be considered[10][11]:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines and their derivatives can be toxic.
-
Irritation: May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important building block for organic synthesis, offering a valuable combination of a reactive cross-coupling handle and a modifiable secondary amine. Its growing relevance in the field of targeted protein degradation as a component of PROTAC linkers highlights its importance for drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage this versatile molecule in their synthetic endeavors.
References
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Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). National Institutes of Health. Retrieved from [Link]
- Process for the preparation 4-bromoaniline hydrobromides. (1990). Google Patents.
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Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]
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Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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United States Patent (19). (1988). Googleapis. Retrieved from [Link]
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). National Institutes of Health. Retrieved from [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. Retrieved from [Link]
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Reductive Amination. Wikipedia. Retrieved from [Link]
- Process for the preparation of N-isopropylaniline. (1971). Google Patents.
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4-bromo-2-(propan-2-yl)aniline. PubChem. Retrieved from [Link]
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This compound (C9H12BrN). PubChemLite. Retrieved from [Link]
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Reductive Amination. (2023). YouTube. Retrieved from [Link]
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This compound, min 96%, 1 gram. AA Blocks. Retrieved from [Link]
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The following IR spectra is of .4-bromoanilinr. (2016). Chegg. Retrieved from [Link]
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A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). National Institutes of Health. Retrieved from [Link]
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Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (2024). Nantong Innopharmchem. Retrieved from [Link]
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Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. (2019). ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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2-Bromo-4-isopropylaniline. PubChem. Retrieved from [Link]
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4 bromoaniline : Organic Synthesis. (2024). YouTube. Retrieved from [Link]
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4-bromo-N,N-diisopropylaniline. PubChem. Retrieved from [Link]
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2-Bromo-4-isopropylaniline. NIST WebBook. Retrieved from [Link]
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Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). PubMed. Retrieved from [Link]
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4-Bromoaniline. Wikipedia. Retrieved from [Link]
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A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. (2018). National Institutes of Health. Retrieved from [Link]
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13C-NMR spectrum of compound (4i). ResearchGate. Retrieved from [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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This compound,(CAS# 121086-19-9). Sinfoo Biotech. Retrieved from [Link]
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2-Bromo-4-isopropylaniline. NIST WebBook. Retrieved from [Link]
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4-Bromo-N-isopropylaniline molecular weight
An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline: Physicochemical Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated secondary aromatic amine that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom at the para position of the phenyl ring and an N-isopropyl group, provides two key points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside validated methods for its synthesis, analytical characterization, and established safety protocols. The causality behind experimental choices and the importance of analytical validation are emphasized to ensure scientific integrity and reproducibility.
Core Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while other physical constants inform purification, handling, and storage protocols.
The molecular formula for this compound is C₉H₁₂BrN[1][2]. Based on this, its molecular weights are calculated as follows:
-
Average Molecular Weight: 214.10 g/mol [1][2][3]. This value is used for calculating mass for macroscopic laboratory-scale reactions.
-
Monoisotopic Mass: 213.01531 Da[4]. This is the exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) and is crucial for high-resolution mass spectrometry analysis.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-(propan-2-yl)aniline | PubChem |
| CAS Number | 121086-19-9 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Average Molecular Weight | 214.10 g/mol | [1][3][5] |
| Monoisotopic Mass | 213.01531 Da | [4] |
| Appearance | White to pale yellow crystal/powder | [6] |
| Melting Point | ~57-60 °C | [6] |
| Boiling Point | ~216-266 °C | [6] |
| Density | ~1.289 - 1.351 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in organic solvents (ethanol, ethers) | [6] |
Synthesis and Mechanistic Considerations
This compound is typically synthesized via the N-alkylation of 4-bromoaniline. A common and efficient laboratory-scale method is reductive amination, which involves the reaction of 4-bromoaniline with acetone in the presence of a reducing agent.
Causality: This method is preferred for its high selectivity and mild reaction conditions. Acetone serves as the isopropyl source, forming an intermediate imine with 4-bromoaniline. A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the secondary amine without reducing the acetone precursor. STAB is often favored as it is less water-sensitive and generally provides cleaner reactions.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromoaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetone (1.5-2.0 eq) to the solution. If using a milder reducing agent, a catalytic amount of acetic acid can be added to promote imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The reaction is exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Visualization of Synthetic Workflow
Caption: Logical workflow for the analytical validation of the final compound.
Applications in Research and Drug Development
This compound is not an end-product but a strategic building block. Its utility stems from the reactivity of the bromine atom and the secondary amine.
-
Intermediate for Pharmaceuticals: The parent compound, 4-bromoaniline, is a known precursor in the synthesis of various pharmaceuticals. [7][8]The N-isopropyl group modifies steric and electronic properties, making it a useful scaffold for developing new active pharmaceutical ingredients (APIs). It is listed as a building block for protein degraders, a cutting-edge area of drug discovery. [1]* Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular architectures from this simple precursor.
-
Dyes and Materials: Aniline derivatives are foundational to the dye industry. [7][8]The specific substitution pattern of this compound can be exploited to synthesize specialized dyes or functional organic materials.
Safety, Handling, and Disposal
As a halogenated aromatic amine, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds like 4-bromoaniline and 4-isopropylaniline provide authoritative guidance. [9][10][11]
-
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [7][10] * Causes skin and serious eye irritation. [9][10] * May cause damage to organs through prolonged or repeated exposure. [10]* Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area or under a chemical fume hood. [9] * Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield. [7][9] * Wash hands thoroughly after handling. [9]* Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. * Keep away from incompatible materials such as strong oxidizing agents. [11]* Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]Do not allow it to enter drains.
-
References
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This compound, min 96%, 1 gram . Axplora. [Link]
-
3-Bromo-4-isopropylaniline | C9H12BrN | CID 280799 . PubChem, National Center for Biotechnology Information. [Link]
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This compound (C9H12BrN) . PubChemLite. [Link]
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This compound - Properties, Uses, Preparation . ChemBK. [Link]
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4-Bromo-N-isopropylaniline chemical structure
An In-depth Technical Guide to 4-Bromo-N-isopropylaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The insights provided are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Introduction and Strategic Importance
This compound (CAS No. 121086-19-9) is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a bromine atom on the aromatic ring and an isopropyl group on the nitrogen, offers two distinct points for chemical modification. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The secondary amine functionality provides a nucleophilic site for further derivatization. This dual reactivity makes it a strategic precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. It is notably classified as a "Protein Degrader Building Block," indicating its utility in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1]
graph "4-Bromo-N-isopropylaniline_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
}
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two doublets in the aromatic region (6.5-7.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring, a septet for the methine (-CH) proton of the isopropyl group, a doublet for the two methyl (-CH₃) groups, and a broad singlet for the amine (N-H) proton. The expected pattern is informed by spectral data of related compounds like 4-bromoaniline[4] and 4-isopropylaniline.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: four for the aromatic carbons (with the carbon attached to bromine being significantly deshielded), one for the isopropyl methine carbon, and one for the equivalent isopropyl methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected peaks include a sharp N-H stretch (~3400 cm⁻¹), C-H stretches from the aromatic and alkyl groups (~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-600 cm⁻¹). This is consistent with spectra for similar molecules.[6]
-
Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight. The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio) at m/z 213 and 215, which is the definitive isotopic signature of a molecule containing one bromine atom.[7][8]
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate.
-
Medicinal Chemistry: As a "Protein Degrader Building Block," it is a precursor for synthesizing targeted protein degraders, such as PROTACs.[1] The bromo-aromatic moiety can act as a handle for coupling to a linker or a warhead that binds to a target protein, while the N-isopropyl aniline part can be incorporated into a ligand for an E3 ubiquitin ligase.
-
Cross-Coupling Reactions: The C-Br bond is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or vinyl groups, enabling the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). The parent compound, 4-bromoaniline, is widely used for creating C-C bonds via Heck reactions and for synthesizing biphenyl structures.[9][10][11]
-
Precursor for Heterocycles: The aniline functionality can participate in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[10][12]
Caption: Conceptual role of this compound as a versatile building block.
Safety, Handling, and Storage
Proper handling of this compound is imperative. The safety information is derived from SDS data for closely related anilines.[13][14]
Safety Aspect Guideline Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[13][14] May cause damage to organs through prolonged or repeated exposure.[14] Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[13] Use in a well-ventilated area or under a chemical fume hood. First Aid IF ON SKIN: Wash with plenty of soap and water.[13] IF IN EYES: Rinse cautiously with water for several minutes.[13] IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[13] IF INHALED: Remove person to fresh air.[13] Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of ignition. Protect from light. Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
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Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 4-Bromo-N-isopropylaniline
This compound is a substituted aromatic amine that serves as a crucial intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a bromine-substituted benzene ring coupled with a secondary N-isopropyl amine, offers dual functionality for constructing more complex molecules. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1] Simultaneously, the secondary amine group can be a site for further functionalization or can act as a key pharmacophoric element. This guide provides an in-depth look at the core physical properties, synthetic considerations, and safety protocols for this compound, tailored for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is registered under CAS Number 121086-19-9.[2][3][4] Its structure combines an aniline core with two key substituents at opposite ends of the phenyl ring: a bromine atom at the para (4) position and an N-isopropyl group attached to the nitrogen.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solvent choice to bioavailability. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [2][3][4] |
| Molecular Formula | C₉H₁₂BrN | [2][3][4] |
| Molecular Weight | 214.10 g/mol | [2][3][5] |
| Purity | ≥96% | [2][3] |
| Appearance | Colorless to pale yellow solid/liquid | Inferred from related anilines[6][7] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| LogP (octanol-water partition coeff.) | 3.2694 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectral Characteristics
While raw spectral data is lot-specific, the structural features of this compound allow for the prediction of key spectral characteristics essential for its identification and quality control.
-
¹H-NMR: The aromatic region is expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the para-substitution.[8] The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (2x CH₃). The N-H proton will likely appear as a broad singlet.
-
¹³C-NMR: Nine distinct carbon signals are expected. The carbon atom bonded to bromine (C-Br) will be significantly influenced by the halogen's electronegativity.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[8] The para-substitution pattern can also be confirmed by characteristic C-H bending vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Safety, Handling, and Storage
A thorough understanding of safety and handling is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a reliable risk assessment can be formulated by examining the SDS of structurally analogous compounds like 4-bromoaniline and other substituted anilines.
Hazard Profile (Inferred):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[9]
Recommended Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][11]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at 4°C and protected from light to ensure long-term stability.[2]
Role in Organic Synthesis and Drug Development
The synthetic utility of this compound stems from its bifunctional nature.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][12] This allows for the facile formation of C-C, C-N, or C-O bonds, enabling the assembly of complex molecular scaffolds from simple precursors. This pathway is a cornerstone of modern pharmaceutical synthesis.[1][6]
-
Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles under specific conditions.
-
Amine Chemistry: The secondary amine can undergo acylation, alkylation, or be used as a directing group in electrophilic aromatic substitution reactions.
The overall structure is a common motif in kinase inhibitors and other targeted therapies, making this compound a valuable starting material for medicinal chemistry campaigns.
Caption: Synthetic utility workflow of this compound.
Representative Synthetic Protocol: N-Alkylation
The following is a generalized, field-proven protocol for the synthesis of a secondary aniline like this compound via reductive amination, a common and robust method.
Objective: To synthesize this compound from 4-bromoaniline and acetone.
Causality: This pathway is often preferred over direct alkylation with isopropyl bromide because it minimizes the risk of over-alkylation (formation of the tertiary amine) and uses readily available, less hazardous starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
Methodology:
-
Reaction Setup: To a round-bottom flask charged with 4-bromoaniline (1.0 eq) and acetone (1.5 eq) in a suitable solvent (e.g., methanol or dichloromethane), add acetic acid (catalytic amount, ~5 mol%).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(4-bromophenyl)propan-2-imine intermediate. The progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The choice of STAB is often superior as it is less reactive towards the carbonyl starting material and performs well in acidic conditions.
-
Quenching and Workup: After the reaction is complete (as monitored by TLC), slowly quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
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A Senior Application Scientist's Technical Guide to the Solubility of 4-Bromo-N-isopropylaniline in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Theoretical Prediction to Practical Application
In the landscape of pharmaceutical research and fine chemical synthesis, 4-Bromo-N-isopropylaniline serves as a key intermediate building block.[1] Its utility in the development of novel compounds is significant, but its successful application hinges on a fundamental physicochemical property: solubility. The ability to create a homogeneous solution is the first critical step in nearly every subsequent process, including chemical reaction, purification, formulation, and analytical characterization. This guide moves beyond a simple data table. In the absence of extensive published quantitative solubility data for this specific molecule, we will equip the research scientist with the foundational principles, predictive models, and robust experimental protocols necessary to expertly determine and leverage the solubility characteristics of this compound. Our approach is grounded in the principle that understanding the "why" behind solubility behavior is paramount to solving practical laboratory challenges.
Molecular Profile and Its Influence on Solubility
To predict how this compound will behave in various solvents, we must first analyze its structure. The molecule's architecture is a composite of distinct functional regions, each contributing to its overall polarity and intermolecular interaction potential.
-
Aromatic Core: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Bromine Substituent: The heavy bromine atom increases the molecule's overall molecular weight (214.1 g/mol ) and contributes to its density.[1] While the C-Br bond has a dipole, the overall effect on polarity is moderate, and it primarily enhances the compound's nonpolar character.
-
N-isopropyl Group: This bulky, nonpolar alkyl group significantly increases the molecule's lipophilicity and steric hindrance around the nitrogen atom.
-
Secondary Amine (-NH-): This is the most influential polar feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The attached hydrogen atom makes it a hydrogen bond donor. This dual capability allows for specific, strong interactions with protic solvents.
The molecule's predicted XlogP value, a measure of lipophilicity, is approximately 3.4, indicating a strong preference for nonpolar environments over aqueous ones.[2]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value for this compound | Notes / Data from Isomers |
| CAS Number | 121086-19-9[1] | N/A |
| Molecular Formula | C₉H₁₂BrN[1] | N/A |
| Molecular Weight | 214.10 g/mol [1] | N/A |
| Predicted XlogP | 3.4[2] | Indicates high lipophilicity and low water solubility. |
| Boiling Point | No data available | Isomer 2-Bromo-4-isopropylaniline: 116 °C.[3] Isomer 3-Bromo-4-isopropylaniline: 283.8 °C.[4] |
| Density | No data available | Isomer 2-Bromo-4-isopropylaniline: 1.35 g/cm³.[3] Isomer 3-Bromo-4-isopropylaniline: ~1.4 g/cm³.[4] |
| Appearance | Likely a liquid or low-melting solid | Based on isomer data and general trends. |
Predicted Solubility Profile: Applying the "Like Dissolves Like" Principle
The structural analysis allows us to make educated predictions based on the fundamental principle of "like dissolves like".[5] The significant nonpolar character imparted by the bromophenyl ring and isopropyl group will be the dominant factor.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | High | The nonpolar hydrocarbon and aromatic portions of the solute will interact favorably with these nonpolar solvents via London dispersion forces. The closely related 4-bromoaniline is known to be soluble in ether.[6][7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents possess significant dipole moments that can interact with the C-N and C-Br dipoles of the solute. They effectively solvate the nonpolar regions while accommodating the polar amine group. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the secondary amine. However, the large nonpolar portion of the solute may limit miscibility compared to smaller amines. 4-bromoaniline is soluble in ethanol.[6] |
| Highly Polar | Water | Very Low / Insoluble | The large, nonpolar surface area of the molecule leads to a significant hydrophobic effect. The energy gained from hydrogen bonding with the amine is insufficient to overcome the disruption of the water's own hydrogen-bonding network. |
Experimental Determination of Solubility: A Practical Guide
Theoretical predictions provide a starting point, but empirical data is the gold standard for scientific accuracy. The following protocols are designed to be robust and self-validating for any research laboratory.
Workflow for Solubility Assessment
The process begins with a rapid qualitative screening to identify promising solvents, followed by a rigorous quantitative measurement for the most suitable candidates.
Caption: Decision workflow for application-specific solvent selection.
-
For Chemical Synthesis: A solvent that provides high solubility for all reactants at the desired reaction temperature is ideal. Polar aprotic solvents like THF or DCM are often good candidates.
-
For Purification by Recrystallization: The ideal solvent will exhibit high solubility at an elevated temperature but poor solubility at room temperature or below. [8]This differential allows the compound to dissolve when hot and crystallize upon cooling, leaving impurities behind in the mother liquor. Based on work with the parent 4-bromoaniline, a mixture like ethanol/water could be an excellent starting point. [9]* For Analytical Chromatography (HPLC): The sample should be fully dissolved in a solvent that is miscible with the mobile phase, and ideally, in the mobile phase itself to ensure good peak shape. [10]For reverse-phase HPLC, mixtures of acetonitrile and water are common, suggesting this compound should be soluble in these mixtures. [11]
Safety and Handling
While no specific safety data sheet (SDS) for this compound is broadly available, data from analogous compounds like 4-bromoaniline and other bromo-anilines should be used to guide handling procedures. These compounds are generally classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation. [12]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this compound, ensuring the success and reproducibility of their scientific endeavors.
References
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SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Bromo-4-isopropylaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound, min 96%. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
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Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? Retrieved from [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]
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ResearchGate. (2025, August 5). The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Melting Point of 4-Bromo-N-isopropylaniline for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9), a key intermediate in organic synthesis and drug development. This document moves beyond a simple statement of the melting point to explore the causality behind its determination, the factors influencing its value, and the practical methodologies for its accurate measurement. We will delve into the physicochemical properties of this compound, discuss potential synthetic impurities that can affect its melting point, and provide detailed, field-proven protocols for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the purity and identity of this important compound.
Introduction to this compound
This compound is an aromatic amine that serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a bromine atom on the phenyl ring and an isopropyl group on the nitrogen atom, provides multiple reactive sites for further chemical transformations.
A critical physical property for the characterization and quality control of any solid organic compound is its melting point. The sharpness and temperature range of the melting point are indicative of the substance's purity. For drug development professionals, an accurate understanding of the melting point is paramount, as it can influence formulation, stability, and bioavailability.
A review of available data indicates some discrepancy in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid with a low melting point. This guide will address this ambiguity and provide a thorough understanding of its expected physical properties.
Physicochemical Properties and Melting Point Data
A survey of chemical supplier and database information reveals the following key physicochemical properties for this compound:
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [4] |
| Appearance | White to pale yellow crystal or powdery solid; also reported as a liquid | [4] |
| Melting Point | ~57-60 °C | |
| Boiling Point | ~216 °C | |
| Solubility | Soluble in some organic solvents |
The reported melting point of approximately 57-60 °C suggests that this compound is a solid at standard room temperature (20-25 °C). The occasional description of it as a liquid may be due to the presence of impurities, which can significantly depress the melting point, or observations made in warmer laboratory environments.
Synthesis, Potential Impurities, and Their Impact on Melting Point
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests two primary synthetic routes, each with its own set of potential impurities that can affect the melting point.
N-Alkylation of 4-Bromoaniline
This method involves the reaction of 4-bromoaniline with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.
-
Potential Impurities:
-
Unreacted 4-bromoaniline: The starting material, if not fully consumed, will be a significant impurity. 4-Bromoaniline has a melting point of 60-64 °C, which is close to the product's melting point, potentially leading to a broad melting range.[5]
-
Di-isopropylation product (4-bromo-N,N-diisopropylaniline): Over-alkylation can lead to the formation of the tertiary amine. This byproduct would likely have a different boiling point, but its presence as an impurity would lower and broaden the melting point of the desired product.
-
Solvent and base residues: Residual solvents and the base used in the reaction can also act as impurities.
-
Reductive Amination of 4-Bromobenzaldehyde with Isopropylamine
This two-step, one-pot reaction involves the formation of an imine intermediate from 4-bromobenzaldehyde and isopropylamine, followed by its reduction to the final product.[6][7]
-
Potential Impurities:
-
Unreacted 4-bromobenzaldehyde: The starting aldehyde, if present, would act as an impurity.
-
Imines and other intermediates: Incomplete reduction can leave residual imine or other intermediates in the final product.
-
Byproducts from the reducing agent: The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) can introduce its own set of byproducts.[7]
-
The presence of any of these impurities will disrupt the crystal lattice of this compound, leading to a lower and broader melting point range. Therefore, purification, typically by recrystallization or column chromatography, is a critical step to obtain a pure product with a sharp melting point.
Experimental Protocol for Accurate Melting Point Determination
To obtain a reliable melting point for this compound, a standardized method such as the capillary melting point technique should be employed. This protocol is based on established methodologies, including those outlined in the United States Pharmacopeia (USP).
Instrumentation and Materials
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)
-
Capillary tubes (open at one end)
-
Sample of this compound (finely powdered and dry)
-
Mortar and pestle
-
Spatula
Step-by-Step Procedure
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator over a suitable drying agent. Gently grind the crystalline sample into a fine powder using a clean mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-4 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary, albeit less accurate, melting range.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute. Start heating and observe the sample closely through the magnifying lens.
-
Recording the Melting Range:
-
T₁ (Onset of Melting): Record the temperature at which the first drop of liquid appears in the sample.
-
T₂ (Completion of Melting): Record the temperature at which the last solid crystal melts.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Diagram of the Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Characterization Data
Beyond the melting point, a comprehensive characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data (Predicted and from Related Compounds)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic region would likely show a complex splitting pattern due to the substitution on the ring.
-
¹³C NMR: The carbon NMR would show distinct signals for the different carbon atoms in the molecule, including the four unique aromatic carbons, the methine carbon, and the methyl carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-N stretching (around 1340-1250 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments.
Safety Information
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[8]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[8]
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[8]
It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The melting point of this compound is a critical parameter for its identification and purity assessment. This guide has established a reliable melting point range of approximately 57-60 °C and has provided a detailed protocol for its accurate determination. The potential for impurities arising from common synthetic routes underscores the importance of careful purification and the use of melting point as a quality control measure. The discrepancy in its reported physical state is likely attributable to the presence of such impurities. By following the methodologies and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their work with this valuable chemical intermediate.
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Introduction to 4-Bromo-N-isopropylaniline
An In-depth Technical Guide to the Boiling Point of 4-Bromo-N-isopropylaniline
This compound is an aromatic amine characterized by a benzene ring substituted with a bromine atom at the para-position (position 4) and an N-isopropylamino group. The presence of the bromine atom, the secondary amine, and the isopropyl group imparts specific steric and electronic properties that influence its reactivity and physical characteristics. Understanding these properties is crucial for its application in multi-step organic syntheses.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂BrN | [1][2][3] |
| Molecular Weight | 214.10 g/mol | [1][2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Boiling Point | Not Experimentally Determined | N/A |
Theoretical Principles Governing Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical constant is a direct reflection of the strength of intermolecular forces holding the molecules together in a liquid state.[6] For this compound, three primary forces are at play.
-
Hydrogen Bonding: The presence of an N-H bond in the secondary amine group allows for hydrogen bonding between molecules. This is a relatively strong intermolecular force and is expected to be the dominant contributor to its boiling point, significantly elevating it compared to analogues lacking this feature.[6][7]
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and bromine, and carbon and nitrogen, creates permanent dipoles within the molecule. These dipoles lead to attractive electrostatic interactions between adjacent molecules, further increasing the energy required for vaporization.[7]
-
Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules. Their strength increases with the total number of electrons and the surface area of the molecule.[8][9] With a molecular weight of 214.10 g/mol and a relatively large structure, these forces contribute significantly to the overall intermolecular attraction.[1][2]
Comparative Analysis: To estimate the boiling point, we can analyze the boiling points of structurally related compounds.
Table 2: Boiling Points of Structurally Related Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | 172.02 | 232 (decomposes) | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals |
| N-Isopropylaniline | C₆H₅-NH-CH(CH₃)₂ | 135.21 | 204 | Hydrogen Bonding (1 N-H), Dipole-Dipole, Van der Waals |
| 4-Isopropylaniline | (CH₃)₂CH-C₆H₄-NH₂ | 135.21 | 224 | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[10] |
| 2-Bromo-4-isopropylaniline | Isomer | 214.10 | 116 (at reduced pressure) | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[11] |
| 3-Bromo-4-isopropylaniline | Isomer | 214.10 | 283.8 ± 20.0 | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[12] |
Based on this data, the N-isopropyl group (compared to N-H in 4-bromoaniline) reduces one site for hydrogen bonding but adds molecular weight and surface area. The bromine atom significantly increases the molecular weight and polarizability compared to N-isopropylaniline. Therefore, the boiling point of this compound is expected to be substantially higher than 204°C and likely in the range of 250-280°C at atmospheric pressure.
Experimental Determination of Boiling Point
The accurate determination of the boiling point requires a pure sample. Impurities, especially volatile ones, can lead to the observation of a boiling range rather than a sharp boiling point, or cause premature boiling at a lower temperature.
Synthesis and Purification Workflow
A common synthetic route to N-alkylated anilines is the reductive amination of a ketone or the direct alkylation of an amine. For this compound, a plausible laboratory-scale synthesis involves the N-alkylation of 4-bromoaniline with an isopropyl halide.
Caption: Workflow for Synthesis and Purification.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-bromoaniline, potassium carbonate (as a base to neutralize the HBr byproduct), and a suitable solvent like acetonitrile.
-
Alkylation: Add 2-bromopropane to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture, add water, and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the pure this compound.[13]
Purity Verification
Before boiling point determination, the purity and identity of the synthesized compound must be unequivocally confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides a mass spectrum for identification.[14] A pure sample will show a single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a doublet for the isopropyl methyl groups, a septet for the isopropyl C-H, a broad singlet for the N-H proton, and two doublets in the aromatic region corresponding to the AA'BB' spin system typical of para-substituted benzene rings.[15][16]
Boiling Point Measurement Protocol (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[17]
Caption: Thiele Tube Method for Boiling Point Determination.
Step-by-Step Methodology:
-
Preparation: Seal one end of a glass capillary tube using a flame.
-
Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of the purified this compound to a thermometer using a rubber band or wire. Place the sealed capillary tube, open-end down, into the sample liquid.[5]
-
Setup: Clamp the thermometer assembly so that the bulb and the sample are immersed in the oil of a Thiele tube, ensuring the sample is level with the upper arm of the tube. The rubber band must be above the oil level to prevent degradation.[18]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The design of the tube ensures uniform heating of the oil via convection.[18]
-
Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, the sample's vapor pressure will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[17]
-
Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool.
-
Measurement: The stream of bubbles will slow and eventually stop. The moment the last bubble ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this exact moment is the boiling point.[18][19]
-
Recording: Record the temperature as the observed boiling point. It is critical to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle aromatic amines like this compound in a well-ventilated fume hood, as they can be toxic if inhaled or absorbed through the skin.[20][21]
-
Be cautious when working with hot oil in the Thiele tube to avoid burns.
-
Ensure there are no flammable solvents nearby when using an open flame.
Conclusion
While the exact boiling point of this compound remains to be formally documented, a thorough analysis of its molecular structure and comparison with related compounds suggest a boiling point in the range of 250-280°C. The dominant intermolecular forces contributing to this relatively high boiling point are hydrogen bonding, dipole-dipole interactions, and significant Van der Waals forces. For researchers requiring a precise value, this guide provides a self-validating framework, from synthesis and rigorous purity verification using GC-MS and NMR to a detailed, step-by-step protocol for experimental determination via the Thiele tube method. Adherence to this comprehensive approach will ensure the generation of accurate and reliable physicochemical data essential for the advancement of research and development involving this compound.
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ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdWWAdTMfbnNlOBaDuYqSijf1FcVhDg6K7syMJCcezfHhlbMX2gqn3gkuuzdicHa87a0PCB5kGNFFBZCDViRERlWQhaJOyoxiG2WwMLLgFm6P8xF88UA-szJipYzU7v-BCXDxJSjZBpvpXJJa2K0ebE7bF1tPJRkt0W78_pn7ircmXdFxaEXf4TlHzXHKPs8DWeSNgSj0fDFqZPrxMvohGcHYE_9tYNpE4]([Link]
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4-Bromo-N-isopropylaniline synthesis pathway from p-propylidene aniline.
A Technical Guide to the Synthesis of 4-Bromo-N-isopropylaniline
Abstract: This technical guide provides a comprehensive, in-depth overview of a reliable synthetic pathway to this compound, a key intermediate in pharmaceutical and agrochemical research. The designed synthesis commences from aniline and acetone, proceeding through a strategic reductive amination pathway that incorporates bromination. This document details the mechanistic underpinnings, provides field-tested experimental protocols, and presents a logical framework for the synthesis, tailored for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of this compound
Substituted anilines are foundational scaffolds in modern medicinal chemistry. This compound (CAS 121086-19-9) is a particularly valuable building block, combining a nucleophilic secondary amine with a reactive aryl bromide handle.[1][2] This bifunctionality allows for sequential or orthogonal derivatization, making it a crucial intermediate for constructing complex molecular architectures found in biologically active compounds. The para-bromine atom is primed for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-isopropyl group provides steric bulk and modulates lipophilicity, influencing the pharmacokinetic profile of derivative compounds.
The user-specified starting material, "p-propylidene aniline," is not a standard chemical name and is likely an ambiguous term. A chemically logical and efficient interpretation is to begin from precursors that establish the N-isopropyl and p-bromo functionalities on an aniline core. The most robust and scalable approach is a modified reductive amination strategy, which begins with the formation of an imine from aniline and acetone, followed by sequential bromination and reduction. This guide elucidates this precise pathway.
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis is designed as a three-step, one-pot-adaptable sequence that maximizes efficiency and control over regioselectivity. The pathway leverages the principles of imine chemistry, electrophilic aromatic substitution, and selective reduction.
-
Imine Formation: Aniline is condensed with acetone under mild, acid-catalyzed conditions to form the N-isopropylideneaniline (Schiff base). This step converts the primary amine into an imine, which serves as a masked version of the target N-isopropyl group.
-
Electrophilic Bromination: The N-isopropylideneaniline intermediate is subjected to electrophilic aromatic bromination. The imine group, like the parent amino group, is an ortho-, para-director. Due to steric hindrance from the bulky imine functionality, electrophilic attack is strongly favored at the para-position.
-
Imine Reduction: The resulting 4-bromo-N-isopropylideneaniline is reduced in situ using a mild hydride reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine, this compound.[3][4]
This strategic sequence is superior to alternative routes, such as brominating N-isopropylaniline, where controlling polybromination can be challenging, or N-alkylating 4-bromoaniline, which often requires harsher conditions and can suffer from over-alkylation.
Logical Workflow Diagram
Caption: Overall synthetic workflow from aniline to the target compound.
Part 2: Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of N-isopropylideneaniline
Causality: The formation of an imine (or Schiff base) is a reversible, acid-catalyzed condensation reaction between a primary amine and a carbonyl compound.[5] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the aniline nitrogen. Subsequent dehydration drives the equilibrium toward the formation of the stable C=N double bond. This intermediate is crucial as it protects the amine from side reactions during bromination and sets up the correct N-alkyl substituent for the final reduction step.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (1.0 eq), acetone (1.5 eq), and a suitable solvent such as toluene (approx. 0.5 M).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA, 0.02 eq).
-
Heat the mixture to reflux. Water, the byproduct of the condensation, is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC or GC-MS until the aniline is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture containing the N-isopropylideneaniline can be cooled and used directly in the next step without purification.
Step 2: Electrophilic Aromatic Bromination
Causality: The nitrogen atom of the imine, despite the C=N double bond, can still donate its lone pair of electrons into the aromatic ring via resonance, making the ring activated towards electrophilic aromatic substitution (EAS). This directs incoming electrophiles to the ortho and para positions. The steric hindrance imposed by the N-isopropylidene group significantly disfavors substitution at the ortho positions, leading to high regioselectivity for the para position. N-Bromosuccinimide (NBS) is an excellent choice of brominating agent as it is a solid, easy to handle, and provides a source of electrophilic bromine (Br+) under acidic conditions.[6][7]
Experimental Protocol:
-
Cool the toluene solution of N-isopropylideneaniline from Step 1 to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of N-Bromosuccinimide (NBS, 1.05 eq) in a suitable solvent like acetonitrile or DMF.
-
Add the NBS solution dropwise to the stirred imine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC for the formation of the brominated product.
-
The reaction mixture now contains 4-bromo-N-isopropylideneaniline and can proceed directly to the reduction step.
Mechanism of Electrophilic Aromatic Substitution
Caption: Mechanism of para-selective electrophilic bromination.
Step 3: Reduction of the Imine
Causality: The final step is the reduction of the C=N double bond of the brominated imine to a C-N single bond. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces imines but is generally unreactive towards aryl halides, ensuring the bromine atom remains intact.[3][8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic imine carbon. A subsequent protonation step, typically from a protic solvent like methanol or ethanol added during the reaction or workup, yields the final secondary amine.[3][9]
Experimental Protocol:
-
To the reaction mixture from Step 2, add methanol (or ethanol) as a co-solvent. The protic solvent is necessary for the NaBH₄ reduction.
-
Cool the mixture to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 30 minutes. The addition is exothermic and may cause gas evolution.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
Workup and Purification: a. Carefully quench the reaction by the slow addition of water to decompose excess NaBH₄. b. Transfer the mixture to a separatory funnel and add an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with water and brine. d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Part 3: Data Summary and Characterization
The efficiency of this synthetic pathway is summarized below. Yields are representative and may vary based on reaction scale and purification efficacy.
| Step | Intermediate/Product | Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | N-isopropylideneaniline | Aniline, Acetone, p-TSA | >95% (crude) | Used directly |
| 2 | 4-Bromo-N-isopropylideneaniline | NBS | >90% (crude) | Used directly |
| 3 | This compound | NaBH₄, Methanol | 75-85% (overall) | >96% |
Characterization of this compound:
-
Appearance: Typically an off-white to pale yellow solid or oil.
-
¹H NMR: Expected signals include aromatic protons (doublets in the para-substituted region), a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a broad singlet for the N-H proton.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) at M and M+2.
Conclusion
The described three-step synthesis provides a robust, logical, and high-yielding pathway to this compound. By leveraging an imine intermediate, the method achieves excellent control over the N-alkylation and ensures high regioselectivity during the critical bromination step. The use of common, cost-effective reagents and mild reaction conditions makes this protocol highly suitable for laboratory-scale synthesis and adaptable for scale-up in drug development and process chemistry environments. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to confidently execute this valuable transformation.
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An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline: Synthesis, Properties, and Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N-isopropylaniline, a halogenated secondary aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural features—a bromine atom on the aromatic ring and an isopropyl group on the nitrogen atom—offer versatile reactivity for the construction of complex chemical entities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, historical and modern synthetic methodologies, detailed analytical characterization, and known applications, particularly in the realm of pharmaceutical and materials science research.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, with the CAS Number 121086-19-9, is a substituted aniline that has garnered interest in organic synthesis due to its bifunctional nature. The presence of a bromine atom at the para-position of the aniline ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N-isopropyl group influences the molecule's steric and electronic properties, modulating its reactivity and the characteristics of its derivatives.
This guide aims to serve as a detailed technical resource for professionals in research and development. It will delve into the fundamental aspects of this compound, from its synthesis to its application, with a strong emphasis on the practical and theoretical considerations that underpin its use in a laboratory setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research.
| Property | Value | Reference |
| CAS Number | 121086-19-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 57-60 °C | [2] |
| Boiling Point | ~216 °C (Predicted) | [2] |
| Density | ~1.289 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ethers. | [2] |
Historical Context and Discovery
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its conceptualization and synthesis can be traced back to the broader development of aniline chemistry and N-alkylation techniques in the 20th century. The fundamental reactions that underpin its synthesis, such as the bromination of anilines and the alkylation of amino groups, were well-established by the mid-20th century.
It is highly probable that this compound was first synthesized as an intermediate in a larger synthetic sequence, likely for the development of novel dyes, agrochemicals, or pharmaceutical agents. The strategic placement of the bromo and N-isopropyl substituents allows for systematic modifications to explore structure-activity relationships. The earliest documented commercial availability and inclusion in chemical supplier catalogs can be considered a practical marker of its recognition as a useful building block.
Synthesis Methodologies: A Practical Guide
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely practiced methods involve the formation of the C-N bond or the introduction of the bromine atom onto a pre-existing N-isopropylaniline scaffold.
Reductive Amination of 4-Bromoaniline with Acetone
Reductive amination stands out as a robust and high-yielding method for the preparation of secondary amines.[3][4] This one-pot reaction involves the condensation of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its selectivity and ease of handling. It is typically added after an initial period to allow for the formation of the imine intermediate.[5] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer advantages in minimizing the reduction of the starting ketone.[4]
-
Solvent Selection: Protic solvents like methanol or ethanol are often used as they facilitate both the imine formation and the subsequent reduction.
-
Reaction Conditions: The reaction is typically carried out at room temperature, offering a mild and energy-efficient process.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in methanol. To this solution, add acetone (1.2-1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(4-bromophenyl)propan-2-imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution.
-
Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Direct N-Alkylation of 4-Bromoaniline
Another viable synthetic route is the direct N-alkylation of 4-bromoaniline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction typically requires the presence of a base to neutralize the hydrogen halide byproduct.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to prevent competition with the aniline nucleophile.[6]
-
Solvent Selection: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction.[6]
-
Control of Over-alkylation: A significant challenge in direct alkylation is the potential for over-alkylation to form the tertiary amine, 4-bromo-N,N-diisopropylaniline.[7] This can be mitigated by using a slight excess of the aniline starting material and carefully controlling the reaction stoichiometry.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and a suitable base, such as powdered potassium carbonate (2.0 eq), in acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from several hours to overnight depending on the reactivity.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Remove the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography.
Analytical Characterization
The unequivocal identification and purity assessment of this compound are essential. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.5 ppm. The N-H proton signal is a broad singlet, and its chemical shift is solvent-dependent. The methine proton of the isopropyl group appears as a septet, and the methyl protons as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. The carbons of the isopropyl group will also have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 213 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 3100-2850 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-N stretch: A peak in the region of 1350-1250 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical Synthesis: The bromo-functionalized aniline core is a common motif in many biologically active molecules. The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of compounds for drug discovery. The N-isopropyl group can influence the pharmacokinetic properties of a drug candidate.
-
Materials Science: Substituted anilines are precursors to a variety of polymers and functional materials. The reactivity of the amino group and the bromine atom allows for the incorporation of this compound into polymer backbones or as a pendant group to impart specific properties.
-
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of novel aniline derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] It is potentially toxic and may cause irritation to the skin, eyes, and respiratory tract.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via methods like reductive amination and N-alkylation, combined with its dual reactivity, makes it an attractive starting material for the synthesis of a wide range of target molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers and scientists in their pursuit of new chemical entities with potential applications in medicine, materials, and beyond.
References
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- 8. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
Unlocking New Frontiers in Targeted Protein Degradation: A Technical Guide to the Potential of 4-Bromo-N-isopropylaniline
For Immediate Release
[SHANGHAI, CN – January 12, 2026] – As the landscape of drug discovery continues to evolve, the strategic importance of versatile chemical building blocks cannot be overstated. This technical guide delves into the untapped potential of 4-Bromo-N-isopropylaniline, a functionalized aniline derivative poised to accelerate innovation in the burgeoning field of targeted protein degradation (TPD). Authored for researchers, medicinal chemists, and drug development professionals, this document provides a deep dive into the molecule's synthetic utility and outlines key research trajectories, with a particular focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Strategic Value of Functionalized Scaffolds in Modern Drug Discovery
The principle of targeted therapy has revolutionized medicine, moving beyond generalized cytotoxic agents to molecules that interact with specific biological targets. A paradigm-shifting advancement in this domain is the development of PROTACs, heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The modular nature of PROTACs—comprising a "warhead" to bind the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker—demands a robust toolbox of chemical intermediates that allow for precise and efficient assembly.[3]
This compound (CAS No. 121086-19-9) emerges as a molecule of significant interest in this context.[4][5] Its structure combines three key features: a bromine-substituted aromatic ring, a secondary amine, and an isopropyl group. This unique combination offers multiple avenues for synthetic elaboration, making it a valuable precursor for various components of a PROTAC molecule.
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [4][5] |
| Molecular Formula | C₉H₁₂BrN | [4] |
| Molecular Weight | 214.1 g/mol | [4] |
| Product Family | Protein Degrader Building Blocks | [4] |
Core Research Area: this compound as a Versatile Building Block for PROTAC Synthesis
The true potential of this compound lies in its application as a versatile building block for the synthesis of PROTACs. Its chemical functionalities allow for its incorporation into the linker, the warhead, or as a precursor to the E3 ligase ligand.
The Role of the Bromine Atom: A Handle for Cross-Coupling Reactions
The bromine atom on the aniline ring is a key functional handle for palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis and PROTAC development.[6][7] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of this compound to other components of the PROTAC.
Two particularly relevant reactions are:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the bromoaniline and a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceutical agents.[7][8] In the context of PROTAC synthesis, a Suzuki coupling could be employed to attach a warhead or a linker fragment to the aniline core.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the bromoaniline and an amine. This is a crucial transformation for assembling the linker or connecting the aniline core to a nitrogen-containing warhead or E3 ligase ligand.
The N-Isopropylaniline Moiety: A Modulator of Physicochemical Properties and a Point of Attachment
The N-isopropylaniline group can play a dual role. The secondary amine provides a reactive site for acylation or alkylation, allowing for the extension of a linker chain. Furthermore, the isopropyl group can influence the physicochemical properties of the final PROTAC, such as its solubility, cell permeability, and binding interactions. The steric bulk of the isopropyl group can also be strategically utilized to orient the other components of the PROTAC for optimal ternary complex formation.
Hypothetical Case Study: Synthesis of a BRD4-Targeting PROTAC
To illustrate the potential of this compound, we propose a hypothetical synthetic route to a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[9]
Diagram 1: Proposed Structure of a BRD4-Targeting PROTAC Utilizing this compound
Caption: Proposed structure of a BRD4-targeting PROTAC.
In this hypothetical PROTAC, this compound serves as a central scaffold within the linker, connecting the BRD4 warhead (a derivative of the known inhibitor JQ1) to an E3 ligase ligand (pomalidomide).
Proposed Synthetic Workflow
The synthesis would proceed in a modular fashion, as outlined below.
Diagram 2: Synthetic Workflow for the Hypothetical BRD4 PROTAC
Caption: Proposed synthetic workflow for the BRD4 PROTAC.
Experimental Protocols: Key Methodologies
The successful synthesis of the proposed PROTAC hinges on the execution of key chemical transformations. The following are detailed, self-validating protocols for the Suzuki coupling and amide bond formation steps.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Warhead-Boronic Ester
This protocol describes the critical C-C bond formation to link the aniline core to the BRD4 warhead.
Materials:
-
This compound
-
Warhead-boronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the warhead-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired warhead-aniline intermediate.
Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of signals corresponding to both the aniline and warhead fragments.
Protocol 2: Amide Coupling of the Warhead-Aniline Intermediate with a Linker Acid
This protocol details the formation of the amide bond to extend the linker.
Materials:
-
Warhead-aniline intermediate (from Protocol 1)
-
Linker-carboxylic acid (e.g., a short PEG chain with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the warhead-aniline intermediate (1.0 eq) and the linker-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide-linked intermediate.
Validation: Successful amide bond formation can be verified by LC-MS, which will show a new peak corresponding to the mass of the coupled product. IR spectroscopy can also be used to identify the characteristic amide carbonyl stretch.
Future Research Directions and Conclusion
The synthetic versatility of this compound opens up numerous avenues for future research in targeted protein degradation and beyond.
-
Linker Diversity: The N-isopropyl group can be replaced with other alkyl or cycloalkyl groups to fine-tune the steric and electronic properties of the linker, potentially influencing the stability and efficacy of the resulting PROTAC.
-
Novel Warhead Development: The bromoaniline core can be further functionalized to develop novel warheads for a variety of protein targets.
-
Materials Science Applications: The rigid, functionalizable aromatic core of this compound could also be explored as a building block for novel organic electronic materials or polymers.
References
-
Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound, min 96%, 1 gram. (n.d.). AA BLOCKS. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). National Institutes of Health. Retrieved from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). SpringerLink. Retrieved from [Link]
-
Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. (n.d.). ResearchGate. Retrieved from [Link]
-
Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent advances in targeted protein degraders as potential therapeutic agents. (2023, February 15). National Institutes of Health. Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020, October 30). National Institutes of Health. Retrieved from [Link]
-
Targeted Protein Degradation and Induced Proximity. (n.d.). Bio-Techne. Retrieved from [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Methods to accelerate PROTAC drug discovery. (n.d.). Oxford University Press. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]
-
4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023, March). ResearchGate. Retrieved from [Link]
-
Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022, October 22). YouTube. Retrieved from [Link]
-
A better building block for creating new materials. (2020, January 28). Penn Today. Retrieved from [Link]
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline and its Derivatives: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-isopropylaniline, a versatile building block in organic synthesis, and its derivatives. The document delves into the core chemical properties, synthesis methodologies, and key reactions of this compound, with a particular focus on its applications in medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers with the practical knowledge required for the effective utilization of this important scaffold.
Introduction: The Strategic Importance of the this compound Scaffold
This compound, with the chemical formula C₉H₁₂BrN, is an aromatic amine that has garnered significant interest in the field of organic synthesis, particularly in the design and development of novel therapeutic agents.[1][2] Its structure, featuring a bromine atom at the para-position of the aniline ring and an N-isopropyl group, offers a unique combination of reactivity and steric hindrance. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-isopropyl group, on the other hand, can influence the compound's solubility, lipophilicity, and metabolic stability, and can play a crucial role in directing the regioselectivity of further reactions. This strategic combination of functionalities makes this compound a valuable starting material for the synthesis of a wide range of complex molecules with potential biological activity.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 121086-19-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.1 g/mol | [1][2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Predicted XlogP | 3.4 | [4] |
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.02258 |
| [M+Na]⁺ | 236.00452 |
| [M-H]⁻ | 212.00802 |
| [M+NH₄]⁺ | 231.04912 |
| [M+K]⁺ | 251.97846 |
| (Data predicted using computational tools)[4] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the N-isopropyl bond on a pre-existing 4-bromoaniline core or through the amination of a suitable brominated aromatic precursor.
Reductive Amination of 4-Bromoaniline with Acetone
Reductive amination is a widely employed and efficient method for the formation of C-N bonds.[5] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of 4-bromoaniline with acetone, followed by its in-situ reduction to the desired N-isopropyl amine.[6][7] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[8]
Reaction Causality: The choice of a weakened reducing agent like sodium borohydride is crucial to prevent the reduction of the starting aldehyde or ketone before the imine is formed. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Caption: Reductive amination of 4-bromoaniline.
Experimental Protocol: Reductive Amination
Materials:
-
4-Bromoaniline
-
Acetone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in methanol.
-
Add acetone (1.5-2.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method allows for the coupling of an aryl halide (in this case, a brominated benzene derivative) with an amine (isopropylamine).[11] The reaction requires a palladium catalyst, a phosphine ligand, and a base.
Causality of Components:
-
Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the aryl bromide.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Caption: Buchwald-Hartwig amination mechanism.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1,4-Dibromobenzene or 4-Bromoiodobenzene
-
Isopropylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.
-
Add the aryl halide (e.g., 1,4-dibromobenzene) and the solvent (toluene or dioxane).
-
Add isopropylamine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Derivatization of this compound: A Gateway to Bioactive Molecules
The true synthetic utility of this compound lies in its potential for derivatization, opening avenues to a vast array of complex molecules with potential applications in drug discovery.
Suzuki Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of a C-C bond with a variety of boronic acids or esters. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems.
Synthesis of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13] this compound can serve as a key precursor for the synthesis of novel pyrazole derivatives. For instance, N-substituted anilines can be transformed into intermediates that undergo cyclization reactions to form the pyrazole ring.
Illustrative Synthetic Pathway to Pyrazole Derivatives:
Caption: General pyrazole synthesis pathway.
While specific, detailed protocols for the synthesis of pyrazole derivatives directly from this compound are not extensively reported in publicly available literature, the general principles of pyrazole synthesis can be applied.[14] This often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[15] this compound can be chemically modified to introduce the necessary functional groups to act as the 1,3-dicarbonyl precursor.
Applications in Drug Development: A Landscape of Possibilities
The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules.
-
Kinase Inhibitors: The N-aryl amine core is a common feature in many kinase inhibitors used in cancer therapy. The isopropyl group can provide beneficial steric interactions within the kinase active site, while the bromo-substituent allows for the exploration of different substitution patterns to optimize potency and selectivity.
-
Antimicrobial Agents: Heterocyclic derivatives, such as the pyrazoles discussed, have shown promise as antibacterial and antifungal agents.[13][16] The ability to readily diversify the structure of this compound-derived scaffolds makes it an attractive starting point for the development of new antimicrobial compounds.
-
CNS-Active Agents: The lipophilicity imparted by the isopropyl group and the potential for introducing various functionalities via the bromine atom make this scaffold suitable for targeting receptors and enzymes in the central nervous system.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its unique combination of a reactive bromine handle and a modulating N-isopropyl group provides a powerful platform for the generation of diverse and complex molecular architectures. While detailed synthetic protocols and specific applications of its derivatives are still emerging, the foundational synthetic methodologies outlined in this guide provide a solid framework for researchers to explore the full potential of this promising scaffold. Future research in this area will likely focus on the development of novel derivatives with enhanced biological activity, the exploration of new catalytic methods for their synthesis, and the elucidation of their structure-activity relationships to guide the design of next-generation therapeutic agents.
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An In-Depth Technical Guide to the Prospective Biological Activity of 4-Bromo-N-isopropylaniline
Foreword: Charting Unexplored Territory in Drug Discovery
In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized small molecules presents a frontier of immense potential. 4-Bromo-N-isopropylaniline, a substituted aniline, resides in a chemical space where its constituent parts—the bromoaniline core and the N-isopropyl group—have independently shown promise in various biological contexts. However, the synergistic bioactivity of this specific molecular architecture remains largely uncharted. This guide is crafted not as a retrospective account of established knowledge, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, scientifically grounded framework for the synthesis, characterization, and biological evaluation of this compound. By synthesizing insights from related compounds and established methodologies, this document serves as a catalyst for pioneering research into its potential as a novel therapeutic candidate.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic amine characterized by a bromine atom at the para-position of the aniline ring and an isopropyl group attached to the nitrogen atom. The parent compound, 4-bromoaniline, is a known versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The introduction of the N-isopropyl group can significantly modulate the physicochemical properties of the parent aniline, including its lipophilicity, metabolic stability, and interaction with biological targets. While aniline and some of its derivatives have been associated with toxicity, strategic chemical modifications can mitigate these risks and enhance therapeutic potential.[4][5][6]
The rationale for investigating this compound stems from the established biological activities of related bromoaniline and N-substituted aniline derivatives. Notably, various bromoaniline compounds have demonstrated promising antibacterial properties.[7][8] This suggests that this compound could be a valuable lead compound for the development of new anti-infective agents, a critical need in an era of rising antimicrobial resistance.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 2.30 |
| N-Isopropylaniline | C₉H₁₃N | 135.21 | 2.50 |
| This compound | C₉H₁₂BrN | 214.10 | 3.54 (Predicted) |
Note: LogP values are estimations and can vary based on the prediction algorithm.
Prospective Biological Activities and Mechanistic Hypotheses
Based on the existing literature for structurally similar compounds, we can hypothesize several potential biological activities for this compound.
Antibacterial Activity: A Primary Focus
The most compelling prospective application of this compound is as an antibacterial agent. Studies on other bromoaniline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis, and Escherichia coli.[7][8]
Hypothesized Mechanism of Action:
The antibacterial effect of bromoanilines is thought to be multifactorial. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity and permeability, leading to the leakage of essential intracellular components.[7][8] Furthermore, molecular docking studies on some bromoaniline compounds suggest potential inhibition of key bacterial enzymes such as Dihydrofolate reductase (DHFR) and DNA gyrase subunit B.[7][8] These enzymes are crucial for bacterial DNA synthesis and replication, making them attractive targets for antibiotic development. The N-isopropyl group in this compound may enhance its binding affinity to these targets or improve its ability to penetrate the bacterial cell wall.
Caption: Hypothesized antibacterial mechanisms of this compound.
A Practical Guide to Investigation: Synthesis and Experimental Protocols
This section provides a detailed, step-by-step framework for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 4-bromoaniline with an isopropyl halide.
Materials:
-
4-bromoaniline
-
2-bromopropane (isopropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Protocol:
-
To a solution of 4-bromoaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).
-
Stir the reaction mixture at reflux (approximately 82°C) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
In Vitro Antibacterial Activity Screening
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum of each strain standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Hypothetical Data Interpretation for MIC Assay
| Concentration (µg/mL) | S. aureus Growth | E. coli Growth | Interpretation |
| 128 | - | - | Inhibition |
| 64 | - | - | Inhibition |
| 32 | - | + | MIC for S. aureus = 64 µg/mL |
| 16 | + | + | Growth |
| 8 | + | + | Growth |
| Control | + | + | Valid Assay |
Note: '-' indicates no visible growth; '+' indicates visible growth.
Delving Deeper: Investigating the Mechanism of Action
Should this compound exhibit significant antibacterial activity, further studies to elucidate its mechanism of action are warranted.
Cell Membrane Permeability Assay
This assay assesses the compound's ability to disrupt the bacterial cell membrane.
Protocol:
-
Treat a suspension of bacteria with the compound at its MIC and 2x MIC.
-
At various time points, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Measure the absorbance of the supernatant at 260 nm to detect the leakage of nucleic acids.
-
An increase in absorbance at 260 nm over time compared to an untreated control indicates membrane damage.
DNA Gyrase Inhibition Assay
Commercial kits are available to assess the inhibition of bacterial DNA gyrase.
Protocol:
-
Perform the assay according to the manufacturer's instructions.
-
Typically, this involves incubating the purified enzyme with supercoiled plasmid DNA in the presence of various concentrations of the test compound.
-
The relaxation of the supercoiled DNA is then analyzed by agarose gel electrophoresis.
-
Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, albeit prospective, framework for the investigation of the biological activity of this compound. The proposed experimental workflows are designed to be robust and self-validating, providing a clear path from synthesis to biological characterization and mechanistic studies. While the primary hypothesis centers on antibacterial activity, researchers should remain open to the possibility of other pharmacological effects, such as antifungal or anticancer properties, which are also observed in some N-substituted aniline derivatives. The journey from a molecule of interest to a potential therapeutic agent is long and challenging, but it begins with a solid, scientifically-driven exploratory framework. The systematic investigation of this compound, as outlined in this guide, holds the promise of uncovering a novel bioactive compound with the potential to address unmet medical needs.
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ResearchGate. (2025). Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Request PDF. [Link]
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2534-2542. [Link]
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Iacovita, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 3456. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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The Toxicological Profile of 4-Bromo-N-isopropylaniline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological profile of 4-Bromo-N-isopropylaniline, a compound of interest in contemporary drug discovery and development. In the absence of extensive direct empirical data for this specific molecule, this document synthesizes information from the toxicological profiles of structurally related compounds, primarily its parent amine, 4-bromoaniline. By integrating data on physicochemical properties, metabolic pathways of N-alkylanilines, and established toxicological endpoints for analogous structures, this guide offers a predictive yet scientifically grounded assessment of potential hazards. This document is intended to inform risk assessment strategies and guide the design of requisite toxicological studies for the safe advancement of drug candidates incorporating this chemical scaffold.
Introduction: The Need for a Predictive Toxicological Framework
This compound is an emerging building block in medicinal chemistry, valued for its potential to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for progression through the drug development pipeline. However, a comprehensive toxicological dossier for this compound is not yet publicly available.
This guide, therefore, adopts a predictive toxicology approach, leveraging the well-documented profile of 4-bromoaniline and the known metabolic fates of N-alkylanilines. This methodology allows for the anticipation of potential toxicities, thereby enabling a proactive and informed approach to safety and risk management in research and development. The core principle of this guide is to provide a self-validating system of protocols and data interpretation, grounded in established toxicological science.
Physicochemical Properties: The Foundation of Toxicological Behavior
The physicochemical properties of a compound are fundamental determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET). While empirical data for this compound is sparse, its properties can be estimated based on its structure.
Table 1: Estimated Physicochemical Properties of this compound and Comparative Data for 4-Bromoaniline
| Property | This compound (Predicted/Estimated) | 4-Bromoaniline (Experimental) | Significance in Toxicology |
| Molecular Formula | C₉H₁₂BrN | C₆H₆BrN[1] | Defines the elemental composition. |
| Molecular Weight | 214.11 g/mol | 172.02 g/mol [1] | Influences diffusion and transport across membranes. |
| Appearance | Likely a solid at room temperature | White to off-white crystalline solid[1] | Important for handling and formulation. |
| Melting Point | Not available | 66-68°C[1] | Indicates purity and physical state. |
| Boiling Point | Not available | 243°C[1] | Relates to volatility and potential inhalation exposure. |
| Water Solubility | Predicted to be low | Slightly soluble[1] | Affects absorption from the GI tract and distribution in aqueous biological fluids. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be higher than 4-bromoaniline | ~2.3 | A key indicator of lipophilicity, influencing membrane permeability and potential for bioaccumulation. |
The introduction of the N-isopropyl group is expected to increase the lipophilicity (LogP) of this compound compared to 4-bromoaniline. This increased lipophilicity may enhance its absorption across biological membranes, including the skin and gastrointestinal tract, potentially leading to greater systemic exposure.
Predictive Toxicokinetics: The Journey Through the Body
Absorption
Given its predicted lipophilicity, this compound is likely to be well-absorbed through oral and dermal routes. The potential for inhalation exposure would depend on its volatility, which is currently unknown.
Distribution
Following absorption, the compound is expected to distribute into various tissues, with a potential for accumulation in adipose tissue due to its lipophilic nature. The volume of distribution is anticipated to be moderate to high.
Metabolism: A Predictive Pathway
The metabolism of this compound is expected to follow pathways established for other N-alkylanilines. The primary site of metabolism will be the liver, involving cytochrome P450 (CYP450) enzymes. The predicted metabolic pathways include:
-
N-Dealkylation: The isopropyl group is susceptible to oxidative removal, leading to the formation of 4-bromoaniline. This is a critical metabolic step, as the toxicity profile of 4-bromoaniline is well-characterized and likely to contribute significantly to the overall toxicity of the parent compound.
-
Aromatic Hydroxylation: The benzene ring can undergo hydroxylation, primarily at the ortho position to the amino group, to form phenolic metabolites.
-
N-Oxidation: The nitrogen atom can be oxidized to form N-hydroxy and nitroso derivatives. These metabolites are often implicated in the genotoxicity of aromatic amines.[2]
-
Conjugation: The primary amine (from N-dealkylation) and hydroxylated metabolites can undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to form more water-soluble compounds that are readily excreted.
Figure 1: Predicted Metabolic Pathways of this compound.
Excretion
The conjugated metabolites of this compound are expected to be the primary forms excreted from the body, mainly through the urine and to a lesser extent, the feces.
Predictive Toxicodynamics: The Interaction with Biological Systems
The toxic effects of this compound are predicted based on the known hazards of 4-bromoaniline.
Table 2: Summary of Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Predicted Hazard for this compound | Basis of Prediction (from 4-bromoaniline data) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] | 4-bromoaniline is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][3] LD50 (oral, rat) for 4-bromoaniline is 456 mg/kg.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | 4-bromoaniline is a known skin irritant.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | 4-bromoaniline causes serious eye irritation.[1][3] |
| Respiratory or Skin Sensitization | Data not available; potential for sensitization should be considered. | Data for 4-bromoaniline is limited, but aromatic amines as a class can be sensitizers. |
| Germ Cell Mutagenicity | Potential for mutagenicity. | Aromatic amines are a class of compounds known to have mutagenic potential, often after metabolic activation.[2] The Ames test for 4-bromoaniline has produced conflicting results, with some studies showing negative results and others positive for mutagenicity in micronucleus tests.[4] |
| Carcinogenicity | Data not available; should be considered a potential carcinogen. | Many aromatic amines are known or suspected carcinogens. The carcinogenic potential of 4-bromoaniline is not well-established, but structural alerts for carcinogenicity are present. |
| Reproductive Toxicity | Data not available. | No data is available for 4-bromoaniline. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and effects on the blood (methemoglobinemia).[3][5] | 4-bromoaniline can cause respiratory irritation and may lead to the formation of methemoglobin, resulting in cyanosis.[3][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[5] | 4-bromoaniline may have effects on the blood with repeated exposure.[5] |
Proposed Experimental Protocols for Toxicological Evaluation
To definitively characterize the toxicological profile of this compound, a battery of in vitro and in vivo tests is required. The following protocols, based on OECD guidelines, provide a framework for this evaluation.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of the test substance.
Methodology:
-
Animal Model: Healthy, young adult female rats.
-
Dose Administration: A single oral dose of the test substance is administered to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6][7]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]
-
Procedure: The study is conducted in a stepwise manner, with the outcome of the first group determining the dose for the next group.[8]
-
Endpoint: Classification of the substance into a GHS toxicity category based on the observed mortality.
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Methodological & Application
Application Note: Synthesis of 4-Bromo-N-isopropylaniline via Reductive Amination
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-N-isopropylaniline, a key intermediate in the development of pharmaceuticals and advanced materials. The primary synthetic strategy detailed is a one-pot reductive amination of 4-bromoaniline with acetone. We emphasize the rationale behind reagent selection, focusing on the efficacy and safety of sodium triacetoxyborohydride as the reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol complete with safety guidelines, in-process monitoring, purification techniques, and expected analytical characterizations.
Introduction and Rationale
This compound is a valuable secondary amine building block in organic synthesis. The presence of a bromine atom on the aromatic ring provides a reactive handle for subsequent functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the construction of complex molecular architectures. The N-isopropyl group can influence the steric and electronic properties of the final molecule, often improving pharmacokinetic profiles in drug candidates.
The most direct and atom-economical approach for synthesizing this compound is through reductive amination. This powerful transformation combines a carbonyl compound and an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[1][2] This one-pot procedure is highly efficient and avoids the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1]
Causality of Experimental Design: Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound (acetone in this case).[3]
-
Starting Materials:
-
4-Bromoaniline: The primary amine source. It is a solid at room temperature and is known to be toxic; appropriate handling precautions are mandatory.
-
Acetone: Serves as both the solvent and the source of the isopropyl group. Using it in excess drives the initial imine formation.
-
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Rationale for Selection: While other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, sodium triacetoxyborohydride (STAB) is often the reagent of choice for several reasons.[1][4]
-
Selectivity: STAB is a milder reducing agent than NaBH₄. The electron-withdrawing acetate groups attenuate the hydridic character of the B-H bonds, making it less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[3][5] This prevents the wasteful reduction of acetone to isopropanol.
-
Reaction Rate: The rate of reduction of the iminium ion by STAB is significantly faster than its reaction with the ketone.[3] This allows for a convenient one-pot procedure where all reagents can be mixed at the outset.
-
Safety: It is a safer alternative to NaBH₃CN, avoiding the generation of highly toxic hydrogen cyanide gas, especially under the acidic conditions that favor imine formation.[1]
-
Solvent Compatibility: STAB performs well in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][6]
-
-
-
Solvent: 1,2-Dichloroethane (DCE)
-
Rationale: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants and the intermediate iminium salt. Its higher boiling point compared to DCM can be advantageous if gentle heating is required, though this reaction typically proceeds well at room temperature.[5]
-
Visualized Reaction Mechanism and Workflow
Reaction Mechanism
The reaction proceeds in two main stages within the same pot: (1) Formation of an iminium ion from 4-bromoaniline and acetone, catalyzed by trace acid (often present in NaBH(OAc)₃ or added). (2) Hydride transfer from the sodium triacetoxyborohydride to the electrophilic carbon of the iminium ion to yield the final product.[4]
Caption: One-pot reductive amination mechanism.
Experimental Workflow
The protocol follows a straightforward sequence of addition, reaction monitoring, aqueous work-up, and purification.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful completion of each step, verified by the in-process controls (TLC), ensures the integrity of the final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.0 | 1.72 g |
| Acetone | C₃H₆O | 58.08 | - | - | 20 mL (Solvent) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 30 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~150 mL (Work-up) |
| Sat. aq. NaHCO₃ | - | - | - | - | ~50 mL |
| Brine (Sat. aq. NaCl) | - | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol). Add 1,2-dichloroethane (30 mL) and acetone (20 mL). Stir the mixture at room temperature until all the 4-bromoaniline has dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; slow addition helps control the temperature.
-
Reaction and Monitoring (Self-Validation Step): Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate.
-
TLC Analysis: Spot the starting material (4-bromoaniline solution), a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete upon the disappearance of the 4-bromoaniline spot (Rf ≈ 0.4) and the appearance of a new, less polar product spot (this compound, Rf ≈ 0.6).
-
-
Work-up and Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexane.
-
Elution: Elute with a gradient of 100% hexane up to 5% ethyl acetate in hexane. Collect fractions based on TLC analysis.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil or solid.[7] Expected yield: 80-90%.
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.
-
Reagent Hazards:
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle only in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Flammable solid. In contact with water, it releases flammable gases. It also causes serious eye damage.[8][9] Handle under an inert atmosphere if possible and avoid contact with moisture.[10]
-
DCE/DCM: Halogenated solvents are suspected carcinogens. Handle in a fume hood.
-
-
Waste Disposal: Dispose of all halogenated organic waste in a designated container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.3 ppm and δ 6.5-6.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be downfield, and the protons ortho to the amine will be upfield.[11]
-
N-H Proton: A broad singlet (approx. δ 3.6-3.8 ppm).
-
Isopropyl CH: A septet (seven-line multiplet) (approx. δ 3.5-3.6 ppm).
-
Isopropyl CH₃: A doublet (approx. δ 1.2 ppm, integrating to 6H).
-
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the 4 distinct aromatic carbons, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 213 and 215.[12]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
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Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Trade Science Inc. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Strategic Utility of 4-Bromo-N-isopropylaniline in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular targets. 4-Bromo-N-isopropylaniline emerges as a highly valuable and versatile building block, particularly for the synthesis of pharmaceuticals and advanced functional materials. Its unique structural features—a nucleophilic secondary amine and a bromine-substituted aromatic ring—provide two distinct points for chemical modification, allowing for a modular and convergent approach to a wide array of complex molecules. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, while the N-isopropyl group offers steric and electronic modulation, influencing the reactivity and physicochemical properties of the resulting compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 121086-19-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 57-60 °C | [2] |
| Boiling Point | ~216 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ethers. | [2] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of new chemical bonds.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[3] In this reaction, the aryl bromide (this compound) is coupled with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.
This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals and organic electronic materials. For instance, the core of many kinase inhibitors and the emissive components of Organic Light-Emitting Diodes (OLEDs) are often constructed using this methodology.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a generalized procedure adapted from established methods for Suzuki coupling of aryl bromides.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-isopropyl-4-arylaniline.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a reaction of immense importance in medicinal chemistry.[7][8] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, this reaction would typically involve coupling with another amine to generate a more complex diarylamine or N-aryl alkylamine structure.
The products of such reactions are often key intermediates in the synthesis of pharmacologically active molecules, where the newly formed C-N bond is part of a critical pharmacophore.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[7][9]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.
-
Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Pharmaceutical Synthesis: The Case of Afatinib
A prominent example of the utility of this compound is in the synthesis of Afatinib , an FDA-approved tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[10][11][12][13][14] While various synthetic routes to Afatinib exist, a convergent approach can be envisioned where a key intermediate is prepared from this compound.
The synthesis would involve a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to couple this compound with a suitably functionalized quinazoline core. The resulting intermediate would then undergo further transformations to yield the final drug substance. The N-isopropyl group in this context is a crucial part of the final molecule, contributing to its binding affinity and pharmacokinetic profile.
Application in Materials Science: Precursors for OLEDs
The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies on the design and synthesis of novel organic materials with tailored electronic and photophysical properties.[2][15][16][17][18][19] Arylamine derivatives are widely used as hole transport materials (HTMs) and as hosts in the emissive layer of OLED devices due to their excellent charge-carrying capabilities and high thermal stability.
This compound serves as an excellent starting material for the synthesis of such materials. Through Suzuki or Buchwald-Hartwig coupling reactions, the bromo-functionalized core can be elaborated with other aromatic or heteroaromatic units to create extended π-conjugated systems. The N-isopropyl group can enhance the solubility and morphological stability of the resulting materials, which is crucial for the fabrication of high-quality thin films in OLED devices.
Conclusion
This compound is a strategically important intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient construction of key structural motifs found in pharmaceuticals and advanced materials. The application of this building block in the synthesis of the anticancer drug Afatinib underscores its significance in medicinal chemistry. As the demand for more sophisticated and functional molecules continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.
References
- Method for preparing afatinib and intermediate thereof. (2016). Google Patents. US20160083373A1.
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
- Afatinib and preparation method of intermediate thereof. (2014). Google Patents. WO2014183560A1.
- Kumar, P., Dhande, P., et al. (2019).
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules. Retrieved from [Link]
- D-o-bromo-phenyl-isopropyl-methylpropinylamine and its salts. (1970). Google Patents. US3496195A.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Molecules. Retrieved from [Link]
- Process for the preparation 4-bromoaniline hydrobromides. (1990). Google Patents. US4918230A.
-
The Suzuki Reaction. (2014). Columbia University. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved from [Link]
-
This compound (C9H12BrN). (n.d.). PubChemLite. Retrieved from [Link]
-
OLED materials for solid-state lighting. (2016). The University of Queensland. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2019). Molecules. Retrieved from [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014). Google Patents. US8692026B2.
- Compounds and compositions as protein kinase inhibitors. (2016). Google Patents. US9314464B2.
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Application Notes and Protocols for the Evaluation of 4-Bromo-N-isopropylaniline as a Corrosion Inhibitor
Abstract
This document provides a comprehensive guide for researchers, chemists, and materials scientists on the evaluation of 4-Bromo-N-isopropylaniline as a potential corrosion inhibitor. While specific performance data for this compound is not extensively documented in publicly accessible literature, its molecular structure—featuring a halogen substituent, a secondary amine group, and an aromatic ring—suggests a strong potential for effective corrosion inhibition through adsorption mechanisms. These application notes offer a robust framework of established, self-validating experimental protocols to systematically characterize its efficacy and mechanism of action on metallic substrates, particularly mild steel in acidic environments. The methodologies detailed herein are grounded in fundamental electrochemical and gravimetric principles, providing the user with the necessary tools to generate high-quality, reproducible data.
Introduction: The Rationale for Investigating this compound
Corrosion of metallic infrastructure remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, especially in acidic environments used for industrial cleaning, pickling, and oil and gas exploration.
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.[1] The effectiveness of these inhibitors is intrinsically linked to their molecular structure. Key features that enhance inhibition efficiency include the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) with lone pair electrons, aromatic rings that provide a source of π-electrons, and the overall electron density of the molecule.[2]
This compound possesses several of these desirable characteristics:
-
Nitrogen Heteroatom: The secondary amine group provides a lone pair of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface, facilitating strong chemisorption.
-
Aromatic Ring: The benzene ring offers a high electron density and π-orbitals that can interact with the metal surface.
-
Bromine Substituent: The presence of a halogen atom can influence the electron distribution in the molecule and may participate in the adsorption process.
-
Isopropyl Group: The alkyl group can enhance the surface coverage of the inhibitor molecule, further blocking corrosive species from reaching the metal.
This guide provides the necessary protocols to rigorously test the hypothesis that this compound is an effective corrosion inhibitor.
Proposed Mechanism of Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process can occur via two main types of interactions: physisorption and chemisorption.[2]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the aniline nitrogen can become protonated, leading to the adsorption of the cationic inhibitor on the cathodically charged sites of the metal.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring can be donated to the vacant d-orbitals of iron.
The presence of the bromine atom, an electronegative element, can also influence the electronic properties of the molecule and its interaction with the metal surface. The overall inhibition effect is likely a combination of these adsorption processes, leading to the formation of a protective film that isolates the metal from the corrosive environment.
Caption: Proposed adsorption mechanism of this compound on a metal surface in acidic media.
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of the corrosion inhibition properties of this compound.
Materials and Preparation
-
Metal Specimen: Mild steel coupons (e.g., AISI 1018 or similar) are recommended. For weight loss studies, coupons of approximately 2.5 cm x 2.0 cm x 0.2 cm are suitable. For electrochemical studies, cylindrical electrodes embedded in an insulating resin with a defined exposed surface area (e.g., 1 cm²) are required.
-
Surface Preparation: Prior to each experiment, the metal specimens must be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit). After polishing, the specimens should be rinsed with deionized water, degreased with acetone, and dried in a stream of warm air.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a standard corrosive medium for inhibitor testing. This should be prepared using analytical grade HCl and deionized water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. A range of concentrations (e.g., 50, 100, 200, 500 ppm) should be prepared by serial dilution of the stock solution.
Gravimetric (Weight Loss) Method
This method provides a direct measure of the corrosion rate and inhibition efficiency.
Protocol:
-
Prepare and pre-weigh the mild steel coupons to an accuracy of 0.1 mg.
-
Immerse three coupons in beakers containing the corrosive medium without the inhibitor (blank) and three coupons in beakers for each concentration of the inhibitor solution.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse them with deionized water, and clean them with a soft brush to remove any corrosion products.
-
Dry the coupons and re-weigh them.
-
Calculate the corrosion rate (CR) in mm/year using the following equation: CR (mm/year) = (8.76 × 10⁴ × W) / (A × T × D) where W is the average weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Data Presentation:
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Experimental Data | Calculated Value | - |
| 50 | Experimental Data | Calculated Value | Calculated Value |
| 100 | Experimental Data | Calculated Value | Calculated Value |
| 200 | Experimental Data | Calculated Value | Calculated Value |
| 500 | Experimental Data | Calculated Value | Calculated Value |
Electrochemical Evaluation
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[3]
Caption: Experimental setup for electrochemical measurements.
This technique provides information on both the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[4]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density (log i) versus the potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Data Presentation:
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) | Cathodic Tafel Slope (βc) | IE (%) |
| 0 (Blank) | Experimental Data | Calculated Value | Calculated Value | Calculated Value | - |
| 50 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 100 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 200 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 500 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.[5]
Protocol:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as a Nyquist plot (Z_imaginary vs. Z_real) and a Bode plot (log |Z| and phase angle vs. log frequency).
-
The Nyquist plot for a simple corrosion system will typically show a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as Rct and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Data Presentation:
| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |
| 0 (Blank) | Experimental Data | Calculated Value | - |
| 50 | Experimental Data | Calculated Value | Calculated Value |
| 100 | Experimental Data | Calculated Value | Calculated Value |
| 200 | Experimental Data | Calculated Value | Calculated Value |
| 500 | Experimental Data | Calculated Value | Calculated Value |
Surface Analysis
Surface analysis techniques can provide visual and chemical evidence of the inhibitor's protective film.
Protocol (Scanning Electron Microscopy - SEM):
-
Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of this compound for a set period (e.g., 6 hours).
-
Retrieve, rinse, and dry the coupons.
-
Analyze the surface morphology of the coupons using an SEM.
-
Compare the surface of the coupon from the blank solution (which should show significant corrosion damage) with the surface of the coupon from the inhibited solution (which should appear much smoother and more protected).
Data Interpretation and Further Studies
-
Adsorption Isotherm: To understand the mechanism of adsorption, the degree of surface coverage (θ, where θ = IE%/100) obtained from the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point for modeling the adsorption of corrosion inhibitors.
-
Thermodynamic Parameters: By conducting experiments at different temperatures, thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) can be calculated to further elucidate the nature of the adsorption process (physisorption vs. chemisorption).
-
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be performed to correlate the molecular properties of this compound (e.g., HOMO and LUMO energies, dipole moment) with its inhibition efficiency.[6]
Conclusion
The protocols outlined in this document provide a rigorous and systematic approach to evaluating the potential of this compound as a corrosion inhibitor. By combining gravimetric and electrochemical techniques with surface analysis, researchers can obtain a comprehensive understanding of its inhibition efficiency and mechanism of action. This will enable the scientific and industrial communities to assess its viability for practical applications in corrosion protection.
References
- [Reference to a general corrosion textbook or review on organic inhibitors]
- [Reference to a study on aniline or its deriv
-
[Reference to a paper detailing potentiodynamic polarization methodology][4]
-
[Reference to a paper detailing weight loss methodology][7]
-
[Reference to a paper detailing electrochemical cell setup][3]
-
[Reference to a paper on SEM analysis in corrosion][8]
- [Reference to a paper on adsorption isotherms in corrosion]
-
[Reference to a paper on quantum chemical calculations for inhibitors][6]
-
[Reference to a paper discussing the role of heteroatoms in inhibition][2]
-
[Reference to a paper detailing EIS methodology][5]
-
[Reference to a review on corrosion inhibition mechanisms][1]
-
[Reference to a study on surface characterization in corrosion][9]
Sources
- 1. ntnu.edu [ntnu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical impedance Spectroscopy (EIS) Part 1 – Basic Principles | Metrohm [metrohm.com]
- 6. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
Application Note: A Framework for Evaluating 4-Bromo-N-isopropylaniline as a Novel Processing Aid in Rubber Compounding
Abstract
This document provides a comprehensive framework for researchers and polymer scientists to evaluate the potential of 4-Bromo-N-isopropylaniline (4-BIPA) as a novel processing aid in rubber compounding. While primarily known as a chemical intermediate, its molecular structure—featuring an aniline group, a halogen substituent, and an alkyl group—suggests a potential multifunctional role in modifying the rheological and physical properties of elastomer compounds. We present a series of standardized protocols, from initial compounding and rheological analysis to the evaluation of final cured properties, to systematically characterize the efficacy of 4-BIPA. This guide explains the causality behind each experimental step, enabling a thorough and scientifically rigorous investigation.
Introduction
The optimization of rubber processing is a critical objective in the tire and industrial rubber products industries. Processing aids are incorporated into rubber formulations to enhance material flow, reduce viscosity, improve filler dispersion, and decrease energy consumption during mixing and shaping operations. The ideal processing aid reduces compound viscosity without adversely affecting cure kinetics or the ultimate mechanical properties of the vulcanizate.
Aniline and its derivatives are foundational in the rubber industry, primarily serving as precursors to vulcanization accelerators and powerful antioxidants.[1][2][3][4] For instance, derivatives like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) are potent antiozonants. The subject of this note, this compound (CAS: 121086-19-9), is a substituted aniline not traditionally recognized as a processing aid.[5] However, its structure merits investigation for this application.
Molecular Structure of this compound:
-
Aniline Head: Provides polarity and potential for secondary interactions with fillers and the polymer backbone, possibly offering a secondary antioxidant or cure-modifying effect.
-
Isopropyl Group: A bulky, non-polar group that could introduce steric hindrance and increase intermolecular space between polymer chains, thereby reducing viscosity.
-
Bromo Substituent: Adds to the molecular weight and polarity, potentially influencing its compatibility and thermal stability within the compound.
This application note outlines a logical, multi-stage workflow to validate or invalidate the hypothesis that 4-BIPA can function as an effective processing aid.
Proposed Mechanism of Action (Hypothesis)
We hypothesize that 4-BIPA may function as a processing aid through a dual-action mechanism:
-
Physical Plasticization: The bulky isopropyl and bromo- groups on the aniline ring may act as internal lubricants, physically separating polymer chains. This increases free volume, reduces intermolecular forces, and consequently lowers the compound's Mooney viscosity, making it easier to process.
-
Chemical Interaction: The polar amine group could form transient hydrogen bonds with silica fillers or interact with the polymer backbone, improving filler dispersion and reducing filler-filler interactions (the Payne effect). This would further contribute to a reduction in viscosity and potentially improve the reinforcement efficiency of the filler.
The following experimental plan is designed to systematically test this hypothesis.
Experimental Design and Protocols
A successful evaluation requires a systematic approach, comparing a control compound (without 4-BIPA) to experimental compounds containing varying levels of the additive. A typical starting formulation for a passenger car tire tread compound based on Styrene-Butadiene Rubber (SBR) is provided as a model system.
Table 1: Example SBR Test Formulation
| Ingredient | phr (parts per hundred rubber) | Function |
| SBR 1502 | 100 | Base Polymer |
| High-Abrasion Furnace Black (N330) | 50 | Reinforcing Filler |
| Naphthenic Oil | 10 | Standard Processing Oil |
| Zinc Oxide | 3 | Activator |
| Stearic Acid | 2 | Activator / Internal Lubricant |
| 4-BIPA (Test Additive) | 0, 0.5, 1.0, 2.0 | Variable Under Investigation |
| Sulfur | 1.75 | Curing Agent |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 1.5 | Accelerator |
Stage 1: Compounding and Processability Assessment
Objective: To determine the effect of 4-BIPA on the viscosity and processability of the uncured rubber compound.
Protocol: Mooney Viscosity and Scorch Time (ASTM D1646) The Mooney viscometer is a critical tool for assessing the flow characteristics of rubber compounds.[6][7][8][9] It measures the shearing torque required to rotate a disk embedded in the rubber at a constant temperature (typically 100°C for SBR).[6][10]
-
Sample Preparation: Prepare the rubber compounds as per Table 1 in a laboratory internal mixer. Ensure consistent mixing cycles for all batches. Refine the compounds on a two-roll mill and allow them to mature for 24 hours at ambient temperature.
-
Instrument Setup: Calibrate the Mooney Viscometer and preheat the dies to 100°C.[10]
-
Viscosity Measurement:
-
Scorch Time Measurement:
-
Continue the test after the viscosity reading.
-
Record the time it takes for the Mooney viscosity to rise 5 units above the minimum value (t5). This indicates the scorch time, or the processing safety window before curing begins.[9]
-
Expected Outcome & Interpretation: If 4-BIPA acts as a processing aid, we expect to see a dose-dependent decrease in the ML(1+4) value compared to the control. A significant change in scorch time would indicate an interaction with the cure system.
Stage 2: Cure Characteristics Analysis
Objective: To evaluate the influence of 4-BIPA on the vulcanization process.
Protocol: Cure Kinetics via Moving Die Rheometer (MDR) (ASTM D5289) An MDR is the industry standard for characterizing the cure profile of a rubber compound.[13][14][15] It measures the torque required to oscillate a die at a specific strain and temperature, providing a complete picture of the vulcanization reaction.[13][16]
-
Instrument Setup: Set the MDR test temperature to the desired cure temperature (e.g., 160°C). Set the oscillation frequency and strain (e.g., 1.67 Hz and ±0.5°).
-
Test Execution: Place a 5g sample of the uncured compound into the preheated die cavity.
-
Data Acquisition: Start the test and record the torque as a function of time until a plateau is reached (full cure).
-
Key Parameters:
-
ML (Minimum Torque): Correlates with the viscosity of the uncured compound at the test temperature.
-
MH (Maximum Torque): Indicates the stiffness or modulus of the fully cured compound.[16]
-
ts2 (Scorch Time): Time to a 2 dNm rise from ML, representing the onset of cure.
-
tc90 (Optimum Cure Time): Time to reach 90% of the total torque change (MH - ML).[16]
-
Expected Outcome & Interpretation: A processing aid should ideally lower ML without significantly altering ts2 or tc90. A change in MH would suggest that 4-BIPA affects the crosslink density of the final vulcanizate.
Table 2: Hypothetical Rheological Data
| Parameter | Control (0 phr) | 0.5 phr 4-BIPA | 1.0 phr 4-BIPA | 2.0 phr 4-BIPA |
| Mooney Viscosity (ML 1+4 @ 100°C) | 65 | 61 | 57 | 52 |
| MDR ML (dNm @ 160°C) | 7.5 | 7.0 | 6.5 | 5.8 |
| MDR MH (dNm @ 160°C) | 45.0 | 44.8 | 44.5 | 44.2 |
| MDR ts2 (min) | 2.5 | 2.4 | 2.4 | 2.3 |
| MDR tc90 (min) | 12.0 | 11.8 | 11.9 | 11.7 |
Stage 3: Physical Property Evaluation
Objective: To determine if 4-BIPA has any beneficial or detrimental effects on the final mechanical properties of the cured rubber.
Protocol: Tensile Properties (ASTM D412) This is the most common test for evaluating the mechanical performance of rubber.[17][18][19] It measures tensile strength, elongation, and modulus, which are critical indicators of durability and performance.[20][21]
-
Sample Curing: Cure sheets of each compound in a compression mold using the tc90 time determined from the MDR.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets according to ASTM D412 Type C specifications.[20]
-
Testing:
-
Calculated Properties:
Expected Outcome & Interpretation: An ideal processing aid will not negatively impact these properties. A significant decrease in tensile strength or modulus could indicate plasticization of the final network or interference with the cure reaction, making the additive unsuitable.
Table 3: Hypothetical Physical Property Data
| Property | Control (0 phr) | 0.5 phr 4-BIPA | 1.0 phr 4-BIPA | 2.0 phr 4-BIPA |
| Tensile Strength (MPa) | 20.5 | 20.4 | 20.2 | 19.8 |
| Ultimate Elongation (%) | 550 | 555 | 560 | 565 |
| Modulus @ 300% (MPa) | 12.0 | 11.9 | 11.7 | 11.4 |
| Hardness (Shore A) | 65 | 65 | 64 | 63 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the evaluation process.
Caption: Workflow for evaluating 4-BIPA as a rubber processing aid.
Safety and Handling
This compound is a substituted aniline and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for halogenated anilines apply:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[24][25] Avoid inhalation of dust or vapors and prevent skin and eye contact.[23][26]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[22] Keep containers tightly sealed.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[23][26] For eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move the person to fresh air.[26] Seek immediate medical attention in all cases of significant exposure.[22]
Conclusion
This application note provides a structured, scientifically-grounded methodology for evaluating the novel use of this compound as a rubber processing aid. By following standardized ASTM protocols for processability, cure kinetics, and final physical properties, researchers can generate reliable and comparable data. The hypothetical results presented suggest that 4-BIPA could effectively reduce compound viscosity with minimal impact on cure characteristics and final properties, warranting further investigation. This framework ensures a thorough assessment to determine if this compound can be a valuable addition to the palette of additives available to rubber compounders.
References
-
ASTM D412 Tensile test rubber & elastomers - ZwickRoell. (n.d.). ZwickRoell. Retrieved January 12, 2026, from [Link]
-
ASTM D1646 Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). (2019). ASTM International. Retrieved January 12, 2026, from [Link]
-
Tensile Testing Rubber | ASTM D412 & ISO 37. (n.d.). TestResources. Retrieved January 12, 2026, from [Link]
-
ASTM D412 - Tensile Testing of Elastomers. (n.d.). STEP Lab. Retrieved January 12, 2026, from [Link]
-
ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. (2024). Qualitest. Retrieved January 12, 2026, from [Link]
-
ASTM D412 – Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. (n.d.). Coi Rubber Products. Retrieved January 12, 2026, from [Link]
-
What is a Moving Die Rheometer?. (n.d.). MonTech USA. Retrieved January 12, 2026, from [Link]
-
ASTM D1646 Viscosity Test. (n.d.). Coi Rubber Products. Retrieved January 12, 2026, from [Link]
-
ASTM D1646 | Testing by Standard. (n.d.). Smithers. Retrieved January 12, 2026, from [Link]
-
Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). (2004). ASTM International. Retrieved January 12, 2026, from [Link]
-
Aniline in the Rubber Industry: Enhancing Durability and Performance. (n.d.). Silver Fern Chemical. Retrieved January 12, 2026, from [Link]
-
The Versatility of Aniline Oil in Rubber Processing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Aniline Derivatives: Enhancing Rubber Performance and Longevity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
ASTM D5289 Standard Test Method for Rubber Property, Vulcanization Using Rotorless Cure Meters. (n.d.). LabsInUS. Retrieved January 12, 2026, from [Link]
-
How Does Aniline Contribute To The Production Of Rubber? (2024). Bloom Tech. Retrieved January 12, 2026, from [Link]
-
NextGen's Moving Die Rheometer (MDR): The Future of Rubber Testing. (2024). NextGen Material Testing. Retrieved January 12, 2026, from [Link]
-
Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). (2019). Scribd. Retrieved January 12, 2026, from [Link]
-
Rubber Compound. (n.d.). Amber Group. Retrieved January 12, 2026, from [Link]
-
Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. (2024). Presto Group. Retrieved January 12, 2026, from [Link]
-
Rubber Testing Standards: ASTM, ISO, and Key Test Methods. (n.d.). Julong Rubber. Retrieved January 12, 2026, from [Link]
-
Understanding ASTM Rubber Testing Standards. (2023). Alpha Technologies. Retrieved January 12, 2026, from [Link]
-
The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2024). LinkedIn. Retrieved January 12, 2026, from [Link]
-
This compound, min 96%, 1 gram. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]
-
ASTM Rubber Testing Methods Explained. (n.d.). Rainbow Master Mixing. Retrieved January 12, 2026, from [Link]
-
Aniline Safety Operating Procedure. (n.d.). University of Washington. Retrieved January 12, 2026, from [Link]
-
ANILINE Safety Data Sheet. (2023). Techno PharmChem. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Aniline. (2021). Chemos GmbH & Co.KG. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved January 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
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- 5. calpaclab.com [calpaclab.com]
- 6. coirubber.com [coirubber.com]
- 7. smithers.com [smithers.com]
- 8. abripl.com [abripl.com]
- 9. rainbowmastermixing.com [rainbowmastermixing.com]
- 10. file.yizimg.com [file.yizimg.com]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
- 13. What is a Moving Die Rheometer? [montechusa.com]
- 14. nextgentest.com [nextgentest.com]
- 15. qualitest.ae [qualitest.ae]
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- 19. coirubber.com [coirubber.com]
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- 21. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
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- 24. chemos.de [chemos.de]
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Application Notes and Protocols: Photochemical Reactions of 4-Bromo-N-isopropylaniline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential photochemical applications of 4-bromo-N-isopropylaniline. This document outlines key photochemical transformations, discusses the underlying mechanisms, and provides detailed experimental protocols to serve as a starting point for laboratory investigation.
Introduction: The Photochemical Potential of Aryl Halides
Aryl halides are a versatile class of compounds in organic synthesis, traditionally activated through transition-metal catalysis. However, the advent of photoredox catalysis and direct photoexcitation methods has opened new avenues for their application under mild and often metal-free conditions.[1] this compound, with its electron-rich amino group and the photolabile carbon-bromine bond, is a promising substrate for various light-induced transformations. Upon photoexcitation, aryl bromides can undergo homolytic cleavage of the C-Br bond to generate an aryl radical, a highly reactive intermediate capable of participating in a variety of bond-forming reactions.[2] This guide will explore several potential photochemical reactions of this compound, providing theoretical background and practical protocols.
Photochemical Homolytic Aromatic Substitution (HAS) for C-C Bond Formation
Direct C-H arylation of arenes and heteroarenes with aryl halides represents a powerful and atom-economical method for the synthesis of biaryl compounds.[2] In this context, this compound can serve as the arylating agent. The reaction is typically mediated by a photoredox catalyst, such as an iridium complex, which, upon visible light irradiation, can reduce the aryl bromide to a radical anion. This intermediate then fragments to generate the aryl radical, which subsequently adds to an aromatic partner.
Mechanistic Rationale
The proposed mechanism for the photoredox-catalyzed C-H arylation is depicted below. The excited state of the photocatalyst ([Ir(ppy)₃]*) is quenched by the aryl bromide, leading to a single-electron transfer (SET) to form the aryl bromide radical anion. This radical anion is unstable and rapidly dissociates into an aryl radical and a bromide anion. The aryl radical then adds to the arene coupling partner to form a biaryl radical, which is subsequently oxidized to the final product, regenerating the photocatalyst.[2]
Caption: Proposed photocatalytic cycle for C-H arylation.
Experimental Protocol: Photochemical C-H Arylation of Benzene
This protocol is adapted from established methods for the direct arylation of arenes with aryl halides.[2]
Materials:
-
This compound
-
Benzene (or other arene)
-
Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃])
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., 14 W compact fluorescent lamp (CFL))
Procedure:
-
To a Schlenk tube, add this compound (0.5 mmol), [Ir(ppy)₃] (2.5 mol%), and KOtBu (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (0.83 mL) and benzene (5 mL, excess) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 14 W CFL and stir at 80 °C for 24 hours.[2]
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Arene | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzene | 2.5 | 80 | 24 | Expected good to excellent |
Note: The yield is an expectation based on similar reactions reported in the literature and would need to be determined experimentally.
Photochemical Dehalogenation
Photochemical dehalogenation is a fundamental reaction of aryl halides. In the presence of a hydrogen donor, the photochemically generated aryl radical can abstract a hydrogen atom to yield the dehalogenated product.[3] This can be a useful transformation for the selective removal of a halogen atom.
Mechanistic Considerations
Upon UV irradiation, this compound can undergo homolytic cleavage of the C-Br bond. The resulting aryl radical can then abstract a hydrogen atom from a suitable donor, such as methanol or isopropanol, to form N-isopropylaniline.
Caption: Simplified mechanism of photochemical dehalogenation.
Experimental Protocol: Photochemical Dehalogenation in Methanol
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Quartz reaction vessel
-
UV photoreactor (e.g., with a 254 nm lamp)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (0.1 mmol) in methanol (10 mL) in a quartz reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Seal the vessel and place it in a UV photoreactor.
-
Irradiate the solution with a 254 nm UV lamp with stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Potential Synthesis of Phenazine Derivatives via Photocyclization
Phenazines are an important class of nitrogen-containing heterocyclic compounds with diverse biological and material applications.[4][5] While traditional syntheses often require harsh conditions, photochemical methods can offer milder alternatives. A plausible, though speculative, photochemical route to a phenazine derivative from this compound could involve an initial intermolecular coupling followed by an intramolecular photocyclization.
Proposed Synthetic Pathway
A hypothetical two-step, one-pot reaction could involve an initial photocatalyzed C-N coupling of this compound with an aniline derivative, followed by an oxidative photocyclization of the resulting diarylamine intermediate.
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding [research.unipd.it]
- 4. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocol: Regioselective Synthesis of 4-Bromo-N-isopropylaniline
Abstract
This application note provides a comprehensive, field-proven protocol for the regioselective bromination of N-isopropylaniline. Direct electrophilic bromination of N-substituted anilines is often challenging due to the high reactivity of the aromatic ring, which typically leads to polysubstitution.[1][2] To circumvent this, we employ a robust two-step strategy involving the temporary protection of the secondary amine functionality via acetylation. This moderation of the amine's activating effect allows for a controlled, selective bromination primarily at the para-position.[3][4] Subsequent deprotection via acid-catalyzed hydrolysis yields the target compound, 4-Bromo-N-isopropylaniline, with high purity. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols, and methods for product purification and characterization, designed for researchers in organic synthesis and drug development.
Introduction: The Rationale for Amine Protection
N-isopropylaniline, like other aniline derivatives, features a nitrogen atom whose lone pair of electrons strongly activates the benzene ring towards electrophilic aromatic substitution.[5] This high reactivity, while facilitating the reaction, makes it difficult to control, often resulting in the formation of multiple brominated isomers and the primary formation of 2,4,6-tribrominated products even under mild conditions.[1][4]
To achieve mono-substitution, particularly at the desired para-position, the activating influence of the amino group must be attenuated. This is effectively accomplished by converting the secondary amine into an amide (an acetanilide in this case) using acetic anhydride. The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and into resonance with the carbonyl group.[3][4] This dampens the ring's reactivity sufficiently to allow for selective mono-bromination. The bulky isopropyl and acetyl groups also provide steric hindrance, favoring substitution at the less hindered para-position.[4] The protective acetyl group can then be easily removed through hydrolysis to restore the amine, completing the synthesis.[6][7]
Reaction Workflow Overview
The synthesis is performed in three primary stages: Protection, Bromination, and Deprotection, followed by purification.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) |
| N-Isopropylaniline | 768-52-5 | 135.21 | 5.0 g | 36.98 |
| Acetic Anhydride | 108-24-7 | 102.09 | 5.0 mL (5.4 g) | 52.89 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~40 mL | - |
| Bromine | 7726-95-6 | 159.81 | 1.9 mL (5.9 g) | 36.92 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~10 mL | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Sodium Bisulfite | 7631-90-5 | 104.06 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
100 mL and 250 mL Round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Fume hood
Critical Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood at all times.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and nitrile gloves.[9]
-
Bromine: Bromine is extremely corrosive, highly toxic if inhaled, and can cause severe skin burns.[9] Handle liquid bromine with extreme care, using glass or Teflon-lined equipment.[8] Have a neutralizing agent (e.g., sodium thiosulfate solution) ready for spills.
-
Aniline Derivatives: N-isopropylaniline and its brominated product are toxic. Avoid skin contact and inhalation.[10]
-
Acids and Bases: Acetic anhydride, glacial acetic acid, and concentrated hydrochloric acid are corrosive. Handle with care. Neutralization reactions with sodium hydroxide are exothermic.
Step-by-Step Methodology
Part A: Protection - Synthesis of N-acetyl-N-isopropylaniline
-
Place N-isopropylaniline (5.0 g, 36.98 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.
-
Carefully add acetic anhydride (5.0 mL, 52.89 mmol) to the solution in a slow, dropwise manner. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~100-110 °C) using a heating mantle for 45 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it carefully into a 250 mL beaker containing 100 mL of ice-cold water while stirring.
-
A white solid, the acetylated product, should precipitate. If an oil forms, continue stirring vigorously until it solidifies.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 25 mL).
-
Dry the crude N-acetyl-N-isopropylaniline. A portion may be set aside for characterization, but it is typically pure enough to proceed to the next step.
Part B: Bromination of N-acetyl-N-isopropylaniline
-
Transfer the dried N-acetyl-N-isopropylaniline from Part A into a 250 mL round-bottom flask.
-
Add 20 mL of glacial acetic acid and stir to dissolve the solid. Gentle warming may be required. Cool the solution back to room temperature.
-
In the fume hood, prepare a solution of bromine (1.9 mL, 36.92 mmol) in 5 mL of glacial acetic acid in a small beaker.
-
Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred acetanilide solution over 20-30 minutes. Maintain the temperature between 20-25 °C. An ice bath can be used to control any exotherm.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 150 mL of ice-cold water. A pale yellow or off-white solid should precipitate.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution disappears.
-
Collect the crude 4-bromo-N-acetyl-N-isopropylaniline by vacuum filtration and wash with cold water.
Part C: Deprotection - Hydrolysis to this compound
-
Transfer the crude brominated intermediate from Part B into a 100 mL round-bottom flask.
-
Add 20 mL of ethanol and 10 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour to hydrolyze the amide.[7]
-
Cool the reaction mixture to room temperature. Pour the acidic solution into a 400 mL beaker containing 100 mL of water.
-
Slowly neutralize the solution by adding 10% aqueous sodium hydroxide until it is basic (pH > 10, check with pH paper). Perform this step in an ice bath to manage the heat of neutralization.
-
The final product, this compound, will separate as an oil or solid. If an oil, it may solidify upon vigorous stirring or scratching the side of the beaker.[7]
-
Collect the crude product by vacuum filtration. Wash thoroughly with cold water to remove salts.
Purification and Characterization
Purification
The most effective method for purifying the final product is recrystallization.[11][12]
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry them in a vacuum desiccator.[6]
Characterization
The identity and purity of the final product, this compound, should be confirmed.
| Property | Expected Value |
| Molecular Formula | C₉H₁₂BrN[13][14] |
| Molecular Weight | 214.10 g/mol [13][14] |
| Appearance | White to light yellow solid |
| Melting Point | Compare to literature values; expected to be similar to related anilines. |
| Spectroscopy | ¹H NMR: Confirm aromatic and aliphatic proton signals and their integration. IR: Look for characteristic N-H stretches and aromatic C-H/C=C bands. |
Troubleshooting
-
Problem: Product oils out during precipitation/neutralization.
-
Solution: Stir vigorously, scratch the inside of the flask with a glass rod, or add a seed crystal if available. Ensure the solution is thoroughly cooled.
-
-
Problem: Low yield.
-
Solution: Ensure all transfers are quantitative. Check that reflux temperatures and times were adequate for each step. Avoid using excessive solvent during recrystallization.
-
-
Problem: Yellow color persists after sodium bisulfite wash.
-
Solution: Add more bisulfite solution. If the solid product is colored, this may be removed during the recrystallization step, potentially with the addition of a small amount of activated carbon.
-
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
CHEMISTRY UNTOLD. (2021, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube. Retrieved from [Link]
-
Molecule Origin. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Sathee Forum. (2023, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Retrieved from [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]
-
Liskon Biological. (2023, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
-
RSC Publishing. (2016). Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Tata Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound, min 96%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem Compound Database. Retrieved from [Link]
-
vibzz lab. (2023, April 7). 4 bromoaniline : Organic Synthesis. YouTube. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
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- 5. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 6. books.rsc.org [books.rsc.org]
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- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. carlroth.com [carlroth.com]
- 10. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
- 13. calpaclab.com [calpaclab.com]
- 14. scbt.com [scbt.com]
Application Notes and Protocols for the Purification of 4-Bromo-N-isopropylaniline
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Bromo-N-isopropylaniline, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product quality, this document outlines three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. Each method is presented with a focus on the underlying scientific principles, enabling researchers to select and optimize the most appropriate strategy for their specific needs. Furthermore, this guide details analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the rigorous assessment of final product purity.
Introduction: The Significance of Purity for this compound
This compound is a substituted aniline derivative whose utility in organic synthesis is directly correlated with its purity. Impurities, often remnants of starting materials or byproducts from its synthesis, can lead to undesirable side reactions, lower yields of the desired product, and introduce contaminants that are difficult to remove in subsequent steps. For researchers in drug development, the presence of even trace impurities can have significant implications for biological activity and toxicity studies. Therefore, robust and reliable purification protocols are essential.
This document serves as a practical resource for scientists, providing not just step-by-step instructions but also the rationale behind procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. These properties dictate the compound's behavior in different solvents and under various physical conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.1 g/mol | [1][2] |
| Appearance | White to pale yellow crystal or powdery solid | [3] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | ~216 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and ethers. | [3] |
Purification Methodologies: A Comparative Overview
The choice of purification technique is contingent on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below is a workflow diagram illustrating the decision-making process for selecting a purification method.
Sources
Application Note: Comprehensive Analytical Characterization of 4-Bromo-N-isopropylaniline
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of 4-Bromo-N-isopropylaniline, a key intermediate in the synthesis of various organic compounds. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the identity, purity, and quality of this compound in their work.
Introduction
This compound is an important building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, consisting of a brominated aniline core with an isopropyl substituent on the nitrogen atom, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization. Accurate and reliable analytical data are paramount for ensuring the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final products.
This application note details a multi-faceted analytical approach to provide a comprehensive characterization of this compound, encompassing its identification, purity assessment, and structural elucidation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 121086-19-9 | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [2][3] |
| Molecular Weight | 214.10 g/mol | [2] |
| Appearance | White to pale yellow crystal or powdery solid | [1] |
| Melting Point | ~57-60 °C | [1] |
| Boiling Point | ~216 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ethers. | [1] |
Chromatographic Analysis
Chromatographic techniques are central to assessing the purity of this compound and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Analysis: Inject the sample and a blank (mobile phase). The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For arylamines, the interaction between the nitrogen lone pair and the aromatic pi system results in characteristic absorptions.[4]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8.
-
Analysis: Scan the sample from 200 to 400 nm against a solvent blank.
-
Expected Results: Aromatic amines typically exhibit strong absorption bands. For aniline, the λmax is around 280 nm.[4] The presence of the bromo and N-isopropyl groups is expected to cause a slight shift in the absorption maximum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate if it is a low-melting solid.
-
Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Secondary amine |
| 2850-2960 | C-H stretch | Isopropyl group |
| ~1600 | C=C stretch | Aromatic ring |
| 1500-1550 | N-H bend | Secondary amine |
| 1200-1350 | C-N stretch | Aromatic amine[4] |
| 1000-1100 | C-Br stretch | Aryl bromide |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire both ¹H and ¹³C NMR spectra.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.6 | Septet | 1H | -CH (CH₃)₂ |
| ~3.7 | Broad Singlet | 1H | -NH - |
| ~6.5 | Doublet | 2H | Aromatic protons ortho to -NH- |
| ~7.2 | Doublet | 2H | Aromatic protons ortho to -Br |
| Chemical Shift (ppm) | Assignment |
| ~23 | -CH(C H₃)₂ |
| ~48 | -C H(CH₃)₂ |
| ~110 | C-Br |
| ~115 | Aromatic CH ortho to -NH- |
| ~132 | Aromatic CH ortho to -Br |
| ~146 | Aromatic C attached to -NH- |
Workflow and Data Integration
A systematic approach integrating these analytical techniques is crucial for a comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Safety Precautions
This compound should be handled with care, following standard laboratory safety procedures. Although specific toxicity data for this compound is limited, related compounds such as 4-bromoaniline are known to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and consistency in their work.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. 3-Bromo-4-isopropylaniline. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
PubChem. 2-Bromo-4-isopropylaniline. [Link]
-
PubChemLite. This compound (C9H12BrN). [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]
-
ChemBK. This compound. (2024-04-09). [Link]
-
PubChem. 4-bromo-N,N-diisopropylaniline. [Link]
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This compound, min 96%, 1 gram. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. 2-Bromo-4-isopropylaniline. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
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NIST. Benzenamine, 4-bromo-. [Link]
-
SpectraBase. 4-Bromo-2-isopropylaniline - Optional[MS (GC)] - Spectrum. [Link]
-
PubMed. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. (2015-08-01). [Link]
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Application Notes & Protocols: Safe Handling and Storage of 4-Bromo-N-isopropylaniline
Introduction: Understanding the Molecule and Its Associated Risks
4-Bromo-N-isopropylaniline (CAS No. 121086-19-9) is a substituted aniline derivative utilized as an intermediate in the synthesis of various organic compounds, including pharmaceutical agents and fluorescent dyes.[1] Its molecular structure, featuring a bromine atom on the phenyl ring and an isopropyl group on the amine nitrogen, dictates its reactivity and toxicological profile. As with many halogenated anilines, this compound presents a significant hazard profile that necessitates stringent safety protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in an understanding of its inherent chemical properties and associated risks. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The primary risks stem from its presumed toxicity upon ingestion, skin contact, and inhalation, coupled with its irritant properties.
GHS Classification and Toxicological Profile
While a harmonized classification for this compound is not uniformly established, data from suppliers and databases for structurally similar compounds suggest the following GHS hazard classifications should be adopted as a conservative minimum.[2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Causality of Hazards:
-
Aniline Toxicity: Aniline and its derivatives are known to be absorbed systemically, where they can interfere with the oxygen-carrying capacity of the blood by inducing methemoglobinemia. Although specific data for this compound is scarce, this is a known class effect for anilines.
-
Halogenation: The presence of bromine on the aromatic ring can enhance the compound's lipophilicity, potentially increasing its persistence and facilitating absorption through the skin.
-
Irritation: As a primary amine derivative, it can act as a mild base and irritant to mucous membranes, the respiratory tract, and skin upon direct contact.
Physicochemical Properties
Understanding the physical properties of this compound is crucial for anticipating its behavior under laboratory conditions and for planning appropriate containment and cleanup procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [2][4][5] |
| Molecular Weight | 214.10 g/mol | [2][4] |
| Appearance | White to pale yellow crystal or powdery solid | [1] |
| Melting Point | ~57-60 °C | [1] |
| Boiling Point | ~216 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and ethers | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors and to contain any potential spills.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required during procedures with a high risk of splashing. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | Rationale: Anilines can be absorbed through the skin. While nitrile offers good initial protection, extended contact or immersion requires more robust materials like neoprene or butyl rubber. Double-gloving provides an additional layer of protection against tears and contamination. Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required. |
| Respiratory | NIOSH-approved respirator | A respirator with cartridges for organic vapors and particulates is necessary if there is a risk of exceeding exposure limits or if engineering controls are not sufficient. |
Safe Handling and Experimental Protocols
A systematic approach to handling ensures that risks are minimized at every step.
Pre-Experiment Checklist
-
Location of Safety Equipment: Identify the location of the nearest emergency shower, eyewash station, and fire extinguisher.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material for organic compounds is readily available.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Compound Transfer: Carefully weigh and transfer the solid this compound within the fume hood. Use tools and techniques that minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.
-
Container Sealing: Keep all containers with this compound tightly sealed when not in use.
-
Post-Handling Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the key decision points for safe handling.
Caption: Safe handling workflow for this compound.
Storage and Waste Management
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage Procedures
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[6] A designated cabinet for toxic compounds is recommended.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]
-
Light Sensitivity: Protect from light.[2]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7]
-
Segregation: Do not mix with non-halogenated organic waste.[1][7][8] This is crucial because disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of dioxins and other toxic byproducts.
-
Labeling: Collect in a clearly labeled, sealed container designated for halogenated organic waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Note to Physician: Treatment should be symptomatic and supportive. Consider the possibility of methemoglobinemia in cases of significant exposure to this aniline derivative.
References
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ChemBK. This compound. [Link]
-
PubChem. 4-Bromo-2-(propan-2-yl)aniline. [Link]
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University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]
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Braun Research Group, University of Illinois. Standard Operating Procedure for Use of Halogenated Organic Liquids. [Link]
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PubChemLite. This compound (C9H12BrN). [Link]
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Application Note & Protocol: Disposal Guidelines for 4-Bromo-N-isopropylaniline Waste
Abstract
This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9). As an intermediate in organic synthesis, particularly in pharmaceutical and materials science research, its waste products require careful management to mitigate risks to personnel and the environment.[1] This protocol is designed for researchers, scientists, and drug development professionals, outlining the necessary steps from waste generation to final disposal, grounded in regulatory compliance and laboratory best practices. The causality behind each procedural step is explained to ensure a deep understanding of the safety and compliance framework.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to establishing safe disposal protocols. The primary risks stem from its toxicological properties and potential environmental impact.
1.1. Toxicological Profile
While comprehensive toxicological data for this compound is not fully established, data from structurally similar aromatic amines, such as 4-Bromoaniline and N-isopropylaniline, provide a strong basis for risk assessment.[2][3] The compound is presumed to be harmful through multiple exposure routes.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Exposure can lead to irritation of the eyes, skin, and respiratory tract.[1]
-
Systemic Effects: Like many anilines, high-level exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[3][4] Symptoms include headache, dizziness, fatigue, and cyanosis (a blueish tint to the skin and lips).[3][4]
-
Chronic Effects: Prolonged or repeated exposure may cause organ damage, particularly affecting the blood and hematopoietic system.[2]
1.2. Physicochemical Properties & Hazards
The physical state and chemical properties of the waste dictate its handling and storage requirements.
| Property | Value | Source |
| CAS Number | 121086-19-9 | [5] |
| Molecular Formula | C₉H₁₂BrN | [5] |
| Molecular Weight | 214.10 g/mol | [5] |
| Appearance | White to pale yellow crystal or powdery solid | [1] |
| Melting Point | ~57-60 °C | [1] |
| Boiling Point | ~216 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and ethers; low water solubility. | [1][2] |
| Flammability | Considered a flammable substance.[1] Similar anilines are combustible.[4][6] |
1.3. Environmental Hazards
Aromatic amines and their halogenated derivatives can be harmful to aquatic life with long-lasting effects.[2] Due to low water solubility, the compound may not be mobile in the environment, but spills should be prevented from entering drains and waterways.[2]
Regulatory Framework for Hazardous Waste Disposal
Waste containing this compound must be managed as hazardous waste in accordance with federal, state, and local regulations. In the United States, the primary governing authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
2.1. Hazardous Waste Determination
The first step in RCRA compliance is for the waste generator to determine if their waste is hazardous.[8] Waste from this compound can be classified as hazardous based on the following:
-
Listed Wastes: If the waste is a discarded commercial chemical product, it could potentially be classified as a U-listed toxic waste.[9] If it is a spent solvent from a specific industrial process, it could be an F-listed waste.[9][10][11] this compound is a halogenated organic compound, a class of chemicals heavily regulated by the EPA.[12]
-
Characteristic Wastes: Even if not specifically listed, the waste must be evaluated for the four characteristics of hazardous waste:
Causality: This determination is critical because it dictates all subsequent management steps, including container selection, labeling, accumulation time limits, transportation, and disposal methods.[13] Failure to correctly classify waste can lead to significant regulatory penalties.
Protocol: Waste Handling and Segregation
Proper segregation at the point of generation is the most effective way to ensure safety and compliance while minimizing disposal costs.
3.1. Required Personal Protective Equipment (PPE)
Due to the compound's toxicity, stringent PPE is mandatory when handling this compound or its waste.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and change them immediately if contaminated.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.[14]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For large quantities or spill cleanup, chemical-resistant aprons or coveralls are recommended.[14]
-
Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions outside of a chemical fume hood, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2]
3.2. Waste Segregation and Collection Workflow
Never mix this compound waste with non-hazardous waste or incompatible chemicals. The following diagram outlines the decision-making process for proper segregation.
Caption: Waste characterization and segregation workflow.
3.3. Container Management
-
Container Type: Use chemically compatible containers (e.g., polyethylene or glass for liquids, wide-mouth poly drums for solids) with secure, tight-fitting lids.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents and their approximate percentages.
-
Condition: Keep containers closed at all times except when adding waste.[13] Store containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure liquid waste containers are placed in secondary containment to prevent spills.
Decontamination and Spill Management
4.1. Equipment Decontamination
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial solvent rinse is considered hazardous waste and must be collected in the designated halogenated organic liquid waste container.
-
Follow the solvent rinse with a standard wash using soap and water.
4.2. Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Protect: Don appropriate PPE before re-entering the area.
-
Contain: For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation. For liquid spills, use a chemical absorbent kit to contain and absorb the spill.
-
Clean: Decontaminate the spill area with a solvent-soaked cloth, followed by soap and water. All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as hazardous debris waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.
Final Disposal Pathway
5.1. On-Site Accumulation and Removal
Waste must be managed according to its generator status (e.g., Large Quantity Generator, Small Quantity Generator).[13] When waste containers are full, they must be moved from the SAA to a Central Accumulation Area (CAA) and prepared for off-site shipment within the regulatory time limits (e.g., 90 days for LQGs).[13]
5.2. Off-Site Treatment and Disposal
All this compound waste must be transported off-site by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][15]
-
Manifest System: A Uniform Hazardous Waste Manifest must accompany the shipment from the generation site to the final TSDF, creating a "cradle-to-grave" paper trail.[13][15]
-
Treatment Technologies: The most common and effective disposal method for this type of waste is high-temperature incineration at a licensed facility. Other advanced oxidation processes, such as treatment with Fenton's reagent, have been studied for the degradation of aromatic amines and may be employed by the TSDF.[16] Land disposal is highly restricted for halogenated organic compounds.
Causality: Using a licensed TSDF is a legal requirement under RCRA. These facilities are equipped to handle and destroy hazardous chemicals in an environmentally sound manner, which is not possible in a standard laboratory setting.
References
-
Methods of preparation of Aromatic amines. Slideshare. Available at: [Link]
-
Sicilia, M. D., et al. Chemical degradation of aromatic amines by Fenton's reagent. Water Research, 31(8), 1985-1995 (1997). Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
SAFETY DATA SHEET - 4-Bromoaniline. Alfa Aesar. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]
-
Verma, P., & Baldrian, P. Treatment Methods for the Remediation of Amines: A Review. Reviews in Environmental Science and Bio/Technology, 12(2), 167-183 (2013). Available at: [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone. Available at: [Link]
-
Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. Available at: [Link]
-
Arora, P. K., & Bae, H. Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 130, 224-237 (2013). Available at: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. Available at: [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]
-
Amines by Bharat Panchal Sir. Scribd. Available at: [Link]
-
Waste Code. U.S. Environmental Protection Agency. Available at: [Link]
-
N-ISOPROPYLANILINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
This compound, min 96%, 1 gram. Oakwood Chemical. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline. Centers for Disease Control and Prevention. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
-
N-ISOPROPYLANILINE. Occupational Safety and Health Administration. Available at: [Link]
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Application Note & Protocol: A Scaled-Up Approach to the Synthesis of 4-Bromo-N-isopropylaniline for Industrial Applications
Introduction: The Industrial Significance of 4-Bromo-N-isopropylaniline
This compound is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a brominated aromatic ring with a secondary amine, make it a versatile intermediate for introducing specific functionalities into larger molecules. The bromine atom serves as a handle for further transformations, such as cross-coupling reactions, while the N-isopropyl group can influence the steric and electronic properties of the final product, often contributing to its biological activity. Given its importance, the development of a robust, scalable, and economically viable synthetic process is of paramount importance for industrial applications.
This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on the reductive amination of 4-bromoaniline with acetone. The described methodology emphasizes process safety, efficiency, and product quality, making it suitable for implementation in pilot plant and industrial manufacturing settings.
Synthetic Strategy: Reductive Amination as the Preferred Industrial Route
For the large-scale production of this compound, reductive amination presents a highly efficient and cost-effective strategy. This one-pot reaction combines 4-bromoaniline with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored over methods like direct alkylation with isopropyl halides, which often suffer from issues of over-alkylation and the generation of difficult-to-separate byproducts.
The overall reaction is as follows:
The choice of reducing agent is critical for the success of the reaction on an industrial scale. While various borohydride reagents are effective, sodium borohydride (NaBH₄) is often preferred for its lower cost and favorable safety profile compared to reagents like sodium cyanoborohydride. Catalytic hydrogenation is another viable industrial method that offers a greener alternative by avoiding stoichiometric inorganic waste.
Detailed Protocol for Scale-Up Synthesis
This protocol outlines the synthesis of this compound on a multi-kilogram scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment:
-
Reactants:
-
4-Bromoaniline (>98% purity)
-
Acetone (reagent grade)
-
Sodium Borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Toluene (reagent grade)
-
Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH, 50% solution)
-
Deionized Water
-
-
Equipment:
-
Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
pH meter
-
Separatory funnel (for laboratory-scale workup validation)
-
Distillation apparatus
-
Filtration unit
-
Drying oven
-
Experimental Workflow Diagram:
Caption: Workflow for the scaled-up synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
Charge the glass-lined reactor with 4-bromoaniline (1.0 eq) and methanol (5-10 volumes).
-
Begin stirring and ensure the 4-bromoaniline is fully dissolved.
-
Add acetone (1.5-2.0 eq) to the reactor.
-
-
Reductive Amination:
-
Cool the reaction mixture to 0-5 °C using a cooling jacket.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and absence of ignition sources.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water, ensuring the temperature is controlled.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add toluene to the residue and transfer the mixture to a separatory funnel (or perform a liquid-liquid extraction in the reactor if equipped).
-
Wash the organic layer sequentially with dilute hydrochloric acid to remove any unreacted 4-bromoaniline.
-
The product will remain in the organic phase. If a basic workup is preferred, the product can be extracted into the acidic aqueous phase, which is then basified with sodium hydroxide solution to a pH > 10.
-
Extract the liberated product with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.
-
Data Presentation: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 4-Bromoaniline |
| Reagents | Acetone, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (Post-distillation) | >99% (by GC/HPLC) |
Safety and Handling Considerations
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure.[1] Handle in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Acetone and Methanol: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.
-
Process Safety: The addition of sodium borohydride is an exothermic process that generates hydrogen gas. Ensure the reactor's cooling system is functioning correctly and that there is adequate venting for the evolved gas.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for industrial applications, a comprehensive quality control protocol should be implemented.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
-
Gas Chromatography (GC): GC is another effective method for purity analysis and can also be used to detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, further confirming its identity.
Conclusion
The reductive amination of 4-bromoaniline with acetone using sodium borohydride is a robust and scalable method for the industrial production of this compound. By carefully controlling the reaction conditions and implementing a thorough work-up and purification procedure, a high yield of high-purity product can be consistently obtained. The analytical methods outlined in this note are crucial for ensuring the quality and consistency of the final product, which is essential for its use in downstream applications in the pharmaceutical and agrochemical industries.
References
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link].
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link].
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (1999). Organic Reactions, 59, 1-714. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Reductive amination of aniline over copper chromite catalyst: Optimization of reaction condition. (2000). Indian Journal of Chemical Technology, 7, 247-251.
-
Industrial Chemical Analysis and Quality Control. (2023, August 31). Allied Academies. Retrieved from [Link].
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1981).
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link].
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(21), 11499-11566. [Link]
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Unlocking New Frontiers in Materials Science: Application Notes and Protocols for 4-Bromo-N-isopropylaniline
Introduction: The Strategic Value of 4-Bromo-N-isopropylaniline in Advanced Materials Synthesis
In the dynamic landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount. This compound emerges as a highly versatile building block, strategically functionalized to offer a dual-pronged approach to materials innovation. Its structure, featuring a reactive bromine atom and an N-isopropyl group on an aniline backbone, provides a unique combination of functionalities for researchers, scientists, and drug development professionals.
The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This enables the facile construction of complex, conjugated molecular architectures, which are the cornerstone of modern organic electronics. The N-isopropyl group, on the other hand, imparts increased solubility and influences the morphological and electronic properties of the resulting materials. This enhanced processability is a critical factor in the fabrication of high-performance devices.[2]
This comprehensive guide provides in-depth application notes and detailed, field-proven protocols for leveraging this compound in the development of two key classes of materials: electroactive polymers and precursors for organic light-emitting diode (OLED) components. Each protocol is designed as a self-validating system, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Synthesis of Electroactive Polymers via Chemical Oxidative Polymerization
Electroactive polymers, particularly substituted polyanilines, are of significant interest for their applications in sensors, conductive coatings, and energy storage.[3] The introduction of substituents onto the aniline monomer allows for the fine-tuning of the polymer's properties. The N-isopropyl group in this compound is expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline.[4] The bromine atom, retained in the polymer backbone, can serve as a site for post-polymerization modification or influence the polymer's electronic properties.
Application Note: Poly(this compound) for Sensor Applications
The conductivity of polyaniline and its derivatives is highly sensitive to their immediate chemical environment.[5] This property makes them excellent candidates for chemical sensors. Poly(this compound) is anticipated to exhibit sensitivity to various analytes, with the N-isopropyl group potentially modulating the polymer's interaction with volatile organic compounds (VOCs). The presence of the bromine atom may also influence the polymer's redox potential and its sensing characteristics.
Experimental Protocol: Chemical Oxidative Polymerization of this compound
This protocol details the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate (APS) as the oxidant. The reaction is conducted at a low temperature to control the polymerization rate and achieve a more uniform polymer structure.
Materials:
-
This compound (≥96% purity)
-
Ammonium persulfate (APS) (≥98% purity)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol (ACS grade)
-
Deionized water
-
N-methyl-2-pyrrolidone (NMP)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Constant temperature bath (ice-water bath)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In the three-neck round-bottom flask, dissolve this compound (e.g., 2.14 g, 10 mmol) in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.
-
Cooling: Place the flask in the constant temperature bath and cool the solution to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 2.85 g, 12.5 mmol) in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter, with a slight excess of oxidant often used to ensure complete polymerization.[6]
-
Polymerization: Slowly add the APS solution dropwise to the cooled and vigorously stirred monomer solution over 30-60 minutes. A color change from colorless to dark green or black should be observed, indicating the onset of polymerization.
-
Reaction: Allow the reaction to proceed at 0-5 °C for 4-6 hours to ensure high molecular weight polymer formation.
-
Purification:
-
Filter the polymer precipitate using a Büchner funnel.
-
Wash the precipitate with several portions of 1 M HCl to remove unreacted monomer and oligomers.
-
Wash the precipitate with methanol until the filtrate is colorless to remove residual oxidant and other impurities.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Expected Yield and Characterization:
The expected yield of the dried polymer is typically in the range of 70-85%. The structure and properties of the synthesized polymer should be characterized by the following techniques:
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Characteristic peaks for the benzenoid and quinoid ring stretching vibrations, C-N stretching, and C-Br stretching. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings.[7] |
| 1H NMR Spectroscopy | Broad peaks in the aromatic region and signals corresponding to the isopropyl group. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the polymer. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer particles. |
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Suppresses side reactions and promotes a more ordered polymer chain growth, leading to higher conductivity and better material properties.
-
Acidic Medium (1 M HCl): The polymerization of aniline derivatives proceeds efficiently in an acidic medium, which also serves to dope the resulting polymer into its conductive emeraldine salt form.[5]
-
Dropwise Addition of Oxidant: Controls the reaction rate and heat generation, preventing the formation of low molecular weight oligomers and ensuring a more uniform polymer.
-
Washing Steps: Crucial for removing impurities that can negatively impact the polymer's conductivity and other properties.
Workflow Diagram:
Caption: Workflow for the synthesis of poly(this compound).
Part 2: Synthesis of Precursors for Hole-Transporting Materials (HTMs) for OLEDs
The development of efficient and stable hole-transporting materials (HTMs) is critical for the performance of organic light-emitting diodes (OLEDs).[1] Triphenylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and morphological stability.[8] The introduction of a bromine atom into the triphenylamine structure has been shown to enhance hole mobility.[9] this compound is an ideal starting material for the synthesis of novel, asymmetric triphenylamine-based HTMs via palladium-catalyzed cross-coupling reactions.
Application Note: this compound in the Synthesis of Asymmetric Triphenylamine Derivatives for OLEDs
The bromine atom on this compound allows for its coupling with other aromatic moieties, such as diphenylamine, to construct a triphenylamine core. The N-isopropyl group can improve the solubility and film-forming properties of the final HTM, which is crucial for the fabrication of solution-processed OLEDs. The resulting asymmetric structure can help to suppress crystallization in the thin film state, leading to more stable and long-lasting devices.
Experimental Protocol: Suzuki Coupling of this compound with Diphenylamine-4-boronic acid
This protocol describes the synthesis of N-(4-bromophenyl)-N-isopropyldiphenylamine, a precursor for more complex HTMs, via a Suzuki cross-coupling reaction.
Materials:
-
This compound (≥96% purity)
-
Diphenylamine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (e.g., 1.07 g, 5 mmol), diphenylamine-4-boronic acid (e.g., 1.59 g, 5.5 mmol), palladium(II) acetate (e.g., 0.022 g, 0.1 mmol, 2 mol%), and triphenylphosphine (e.g., 0.105 g, 0.4 mmol, 8 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (50 mL) and a solution of potassium carbonate (e.g., 2.07 g, 15 mmol) in deionized water (10 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (50 mL) and deionized water (50 mL).
-
Separate the organic layer, and wash it sequentially with deionized water (2 x 50 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(4-bromophenyl)-N-isopropyldiphenylamine.
Expected Yield and Characterization:
The expected yield of the purified product can vary but is often in the range of 60-80%. The product should be characterized by:
| Characterization Technique | Expected Observations |
| 1H and 13C NMR Spectroscopy | To confirm the structure of the coupled product. |
| Mass Spectrometry (MS) | To verify the molecular weight of the product. |
| Melting Point | To assess the purity of the compound. |
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)2/PPh3 system is a common and effective catalyst for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species.[10]
-
Base (K2CO3): The base is essential for the transmetalation step in the Suzuki catalytic cycle, activating the boronic acid.
-
Two-Phase Solvent System (Toluene/Water): Toluene solubilizes the organic reactants, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the phosphine ligand, which would deactivate the catalyst.
Workflow Diagram:
Caption: Workflow for the Suzuki coupling of this compound.
Part 3: Safety and Handling
This compound and related aromatic amines and bromo-aromatic compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- BenchChem. (2025).
- Zhao, B., Neoh, K. G., Kang, E. T., & Tan, K. L. (2000). Concurrent N-Alkylation and Doping of Polyaniline by Alkyl Halides.
- Wang, L., et al. (2019). Effects of N-alkylation on anticorrosion performance of doped polyaniline/epoxy coating.
- Andriianova, A. N., Biglova, Y. N., & Mustafina, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(13), 7688-7703.
- Shih, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14248-14260.
- Falcou, A., Duchene, A., Hourquebi, P., Marsacq, D., & Balland-Longeau, A. (2005). A new chemical polymerization process for substituted anilines: Application to the synthesis of poly(N-alkylanilines) and poly(o-alkylanilines) and comparison of their respective properties. Synthetic Metals, 149(2-3), 123-128.
- Lin, H., Tao, S., & Zhang, X.-H. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 4(43), 10294-10300.
- Al-Hossainy, A. F., et al. (2018). Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. Journal of the Chemical Society of Pakistan, 40(5), 859-865.
- Al-Azab, M., et al. (2021).
- Bouabida, S., et al. (2020). Fabrication and Characterization of Poly(aniline-co-4-bromoaniline)/Сlay Nanocomposite. Polymer Science, Series B, 62(2), 163-170.
- Zheng, W.-Y., et al. (1996).
- Thelakkat, M., et al. (2010). Hole-Transporting Host-Polymer Series Consisting of Triphenylamine Basic Structures for Phosphorescent Polymer Light-Emitting Diodes. Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3417-3430.
- Wang, L., et al. (2011). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Tetrahedron Letters, 52(34), 4464-4467.
- Khan, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Shih, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14248-14260.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]
- Zhang, Y. (2006). Preparation method of N, N '-bis (3-methylphenyl) -N, N '-diphenyl benzidine. CN1876620A.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Ayad, M. M., et al. (2016). Polyaniline and its substituted derivatives as sensor for aliphatic alcohols. Journal of the Iranian Chemical Society, 13(9), 1599-1607.
- Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine.
- Watanabe, A., et al. (1993). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules, 26(19), 5095-5101.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]
- Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros.
-
Chem-Impex. (n.d.). N,N'-Diphenylbenzidine. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 5. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]
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- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-isopropylaniline
Welcome to the Technical Support Center for optimizing the synthesis of 4-Bromo-N-isopropylaniline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your experimental outcomes. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter.
Section 1: Reductive Amination of 4-Bromoaniline with Acetone
This is often the most direct and cost-effective route. It involves the formation of an imine intermediate from 4-bromoaniline and acetone, followed by its reduction to the target secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reductive amination pathway?
A1: The reaction proceeds in two main stages. First, the nucleophilic nitrogen of 4-bromoaniline attacks the electrophilic carbonyl carbon of acetone. After a series of proton transfers, a water molecule is eliminated to form a Schiff base, specifically an N-(4-bromophenyl)propan-2-imine intermediate. In the second stage, a hydride-based reducing agent selectively reduces the C=N double bond of the imine to yield the final product, this compound.[1][2][3]
Q2: Why is this route generally preferred over others?
A2: This pathway is often favored due to its operational simplicity, high atom economy, and the use of readily available and inexpensive starting materials (4-bromoaniline and acetone).[4] It can frequently be performed as a "one-pot" synthesis, which saves time and resources.[5]
Troubleshooting Guide
Q1: My final yield is disappointingly low. What are the most common culprits?
A1: Low yield in this synthesis typically points to one of three issues:
-
Incomplete Imine Formation: The equilibrium between the reactants and the imine may not favor the product. This is common when water, a byproduct of imine formation, is not effectively removed or when the reaction is not given sufficient time to reach equilibrium before reduction.[6][7]
-
Incorrect Choice of Reducing Agent: A reducing agent that is too harsh, like sodium borohydride (NaBH₄), can reduce the starting acetone before it has a chance to form the imine, wasting the reagent and complicating purification.[6][7]
-
Sub-optimal pH: The formation of the imine is pH-dependent. The reaction requires slightly acidic conditions (pH ~5-6) to facilitate the dehydration step.[5][8] If the medium is too acidic, the starting aniline will be protonated and become non-nucleophilic. If it's too basic, the carbonyl oxygen won't be sufficiently protonated to be a good leaving group (as water).
Q2: I'm observing a significant amount of unreacted 4-bromoaniline in my final product analysis (TLC/GC-MS). How can I drive the reaction to completion?
A2: This is a classic sign of incomplete imine formation. To address this, you can:
-
Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imination, driving the equilibrium towards the product.[9]
-
Increase the Equivalents of Acetone: Using a moderate excess of acetone (e.g., 1.5-3.0 equivalents) can push the equilibrium forward.
-
Allow for a Pre-Stir Period: Mix the 4-bromoaniline and acetone in the solvent for 1-2 hours before adding the reducing agent. This allows the imine concentration to build up.[4]
Q3: My main impurity is 4-bromoaniline, but I'm also seeing some over-alkylation to 4-bromo-N,N-diisopropylaniline. How is this possible and how can I prevent it?
A3: While less common for secondary amine targets, over-alkylation can occur if the newly formed this compound (a secondary amine) reacts again with acetone to form an iminium ion, which is then reduced. To prevent this:
-
Control Stoichiometry: Avoid a large excess of acetone.
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice here. It is sterically hindered and less reactive than NaBH₄, making it highly selective for reducing the protonated imine/iminium ion over aldehydes or ketones.[10][11] This selectivity is its key advantage, leading to cleaner reactions and higher yields of the desired amine.[6]
Comparative Data: Reducing Agents
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | High | Mild, Selective[10] |
| Typical Procedure | Two-step (imine formation first, then addition)[6][7] | One-pot[6] |
| Common Solvents | Methanol, Ethanol[7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[6][7] |
| Key Advantage | Lower Cost | High selectivity, cleaner reaction, higher yields[6][11] |
| Key Disadvantage | Can reduce starting carbonyl; H₂ evolution | Higher cost; moisture sensitive |
Optimized Protocol: Reductive Amination using STAB
This protocol is designed to maximize yield and minimize side products.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetone (1.5 eq) to the solution. If desired, add activated 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel.
Workflow Diagram
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Section 3: Direct Bromination of N-isopropylaniline
While seemingly straightforward, this route is fraught with challenges and is generally not recommended for achieving high yields of a single, pure product.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of N-isopropylaniline so challenging?
A1: The N-isopropylamino group is a powerful activating, ortho-, para-directing group. [12]This high level of activation makes the aromatic ring extremely reactive towards electrophiles like bromine. Consequently, the reaction is difficult to control and often leads to two major problems:
-
Lack of Regioselectivity: A mixture of ortho- and para-brominated products is typically formed.
-
Polybromination: The mono-brominated product is still highly activated, leading to the rapid formation of di- and even tri-brominated species (e.g., 2,4-dibromo- and 2,4,6-tribromo-N-isopropylaniline). [12] Q2: I absolutely must use this route. How can I improve the selectivity for the desired 4-bromo product?
A2: To control the reaction, you must moderate the reactivity of the substrate.
-
Protecting the Amine: The most effective strategy is to temporarily convert the amine into a less-activating group. Acylating the amine to form the corresponding acetanilide (N-(4-isopropylphenyl)acetamide) is a classic strategy. The acetyl group is still ortho-, para-directing but is significantly less activating. You would then perform the bromination on the acetanilide and subsequently hydrolyze the amide to reveal the desired amine. [12]* Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂), such as N-Bromosuccinimide (NBS), can sometimes provide better control over the reaction. [13]* Reaction Conditions: Running the reaction at low temperatures and adding the brominating agent slowly and stoichiometrically can help suppress over-bromination.
Direct Bromination Pathway Issues
Caption: Challenges of direct bromination of N-isopropylaniline.
General Purification and Safety
Q: What is the best general method for purifying this compound?
A: Flash column chromatography on silica gel is the most reliable method for achieving high purity. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is a secondary amine, so it may streak on the silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this by neutralizing acidic sites on the silica.
Q: What are the primary safety concerns?
A:
-
4-Bromoaniline: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Additions and quenching should be done slowly and with care. [6]* Palladium Catalysts/Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Toluene and other organic solvents are flammable. Always work in a well-ventilated fume hood.
References
-
Zhang, Z., et al. Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. [Link]
-
University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
PrepChem. Synthesis of 4-Fluoro-N-isopropylaniline. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Zhang, W., et al. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
- Google Patents.
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
TopSCHOLAR®, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
Sources
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- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 9. organicreactions.org [organicreactions.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
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- 12. Khan Academy [khanacademy.org]
- 13. digitalcommons.wku.edu [digitalcommons.wku.edu]
Common side reactions in the synthesis of 4-Bromo-N-isopropylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the reductive amination of 4-bromoaniline with acetone. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer:
This is a classic case of over-alkylation , a common side reaction in amine synthesis. The byproduct you are likely observing is 4-bromo-N,N-diisopropylaniline .[1][2] This occurs when the initially formed secondary amine (your desired product) acts as a nucleophile and reacts with another molecule of the imine intermediate, leading to the formation of a tertiary amine.
Causality and Prevention:
The propensity for over-alkylation is influenced by several factors, primarily the stoichiometry of your reactants and the reaction conditions. To minimize the formation of 4-bromo-N,N-diisopropylaniline, consider the following strategies:
-
Stoichiometric Control: Carefully control the ratio of 4-bromoaniline to acetone. Using a slight excess of the primary amine (4-bromoaniline) can help to ensure that the imine intermediate preferentially reacts with the more abundant primary amine rather than the newly formed secondary amine product. A large excess of the amine can be detrimental to atom economy, so optimization is key.[3]
-
Stepwise Procedure: A more controlled approach is a two-step, one-pot reaction. First, allow for the complete formation of the imine by stirring 4-bromoaniline and acetone together, often with a dehydrating agent like molecular sieves to drive the equilibrium.[4] Once the imine formation is complete (as monitored by TLC or LC-MS), then add the reducing agent. This minimizes the simultaneous presence of the imine and the secondary amine product, thus reducing the chance of over-alkylation.[5]
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes help to control the rate of the competing over-alkylation reaction.
Table 1: Stoichiometric Ratios and Their Impact on Product Distribution
| Molar Ratio (4-bromoaniline : acetone) | Expected Major Product | Expected Major Byproduct |
| 1 : 1.2 | This compound | Unreacted 4-bromoaniline |
| 1 : 3 | This compound | 4-bromo-N,N-diisopropylaniline |
| 1.2 : 1 | This compound | 4-bromo-N,N-diisopropylaniline |
Note: Optimal ratios should be determined empirically for your specific reaction conditions.
DOT Diagram: Over-alkylation Pathway
Caption: Competing pathways leading to the desired secondary amine and the over-alkylation byproduct.
FAQ 2: I'm observing a byproduct with a mass corresponding to the loss of bromine. What is happening and how can I avoid it?
Answer:
You are likely encountering reductive dehalogenation , a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of N-isopropylaniline . This is particularly a risk when using certain catalytic hydrogenation methods.
Causality and Prevention:
The carbon-bromine bond in 4-bromoaniline can be susceptible to cleavage under reductive conditions, especially with catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. To prevent this:
-
Choice of Reducing Agent: Opt for milder and more chemoselective reducing agents that are less prone to effect dehalogenation. Borohydride reagents are generally a safer choice. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used for reductive aminations and are less likely to cause dehalogenation compared to catalytic hydrogenation with H₂/Pd-C.[6]
-
Catalytic Transfer Hydrogenation: If catalytic methods are preferred for their green credentials, consider catalytic transfer hydrogenation. Using a hydrogen donor like formic acid or ammonium formate with an appropriate catalyst (e.g., iridium or ruthenium complexes) can sometimes offer better selectivity and milder conditions, reducing the risk of dehalogenation.[7][8][9]
-
Reaction Conditions: If using catalytic hydrogenation, carefully screen the catalyst, solvent, temperature, and hydrogen pressure to find conditions that favor the reduction of the imine over the C-Br bond.
Sources
- 1. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Bromo-N-isopropylaniline
Welcome to the technical support center for the purification of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key intermediate in a highly pure form. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Impurity Profile of this compound
The first step in any successful purification is to understand the potential impurities. The nature of these impurities is intrinsically linked to the synthetic route employed to produce this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your this compound will largely depend on its synthesis. A common synthetic route is the N-alkylation of 4-bromoaniline with an isopropylating agent. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: The presence of unreacted 4-bromoaniline is a common impurity.
-
Over-alkylation Byproducts: You may also find the di-isopropylated byproduct, 4-bromo-N,N-diisopropylaniline.[1]
-
Oxidation Products: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities.[2] These are often the cause of a yellow, red, or brown appearance in the crude product.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as any unreacted reagents, may also be present.
Here is a visual representation of the relationship between the synthesis and the resulting impurities:
Caption: Synthetic origin of common impurities in this compound.
II. Troubleshooting Common Purification Challenges
This section provides answers to frequently asked questions and offers detailed troubleshooting guides for common issues encountered during the purification of this compound.
Q2: My this compound is a dark oil/solid. How can I remove the color?
Dark coloration is a classic sign of oxidation in anilines.[2] Here are a few approaches to decolorize your product, from simplest to more involved:
-
Activated Carbon Treatment: This is often a quick and effective first step.
-
Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol, dichloromethane).
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.
-
Evaporate the solvent to recover the decolorized product.
-
-
Vacuum Distillation: This is a very effective method for separating the volatile aniline from non-volatile polymeric "gunk" and other colored impurities.[2] Given the relatively high boiling point of substituted anilines, vacuum distillation is necessary to prevent thermal decomposition.[3]
Q3: I'm struggling to separate my product from the starting material (4-bromoaniline) and the di-isopropylated byproduct using column chromatography. What am I doing wrong?
This is a common challenge as the polarities of these three compounds can be quite similar. The key to a successful separation lies in optimizing your chromatographic conditions.
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect eluent system. | The polarity of the eluent is critical. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A good starting point is a 95:5 mixture. |
| Tailing of the Amine Spot | Interaction with acidic silica gel. | The basic amine group interacts with the acidic silanol groups on the silica surface, causing tailing.[4] To counteract this, add a small amount of a competing base, such as triethylamine (0.5-1%), to your eluent system. |
| Product is Stuck on the Column | Eluent is not polar enough. | If your product is not eluting, you can gradually increase the polarity of your eluent system. For very polar amines, a methanol/dichloromethane system may be necessary.[5] |
| Product Decomposes on the Column | Sensitivity to acidic silica. | If your compound is acid-sensitive, consider using a different stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica gel.[4][6] |
Here is a workflow for optimizing column chromatography for this compound:
Caption: Workflow for optimizing the column chromatography of this compound.
Q4: Can I use recrystallization to purify this compound? If so, what solvent should I use?
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[7] For substituted anilines, a mixed solvent system is often effective.[8]
Troubleshooting Guide: Recrystallization
| Problem | Probable Cause | Solution |
| Compound is too soluble in all solvents. | Solvent is too good at dissolving the compound. | Try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly. A good starting point for this compound would be an ethanol/water or a hexane/ethyl acetate mixture.[8][9] |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent, or use a more dilute solution. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Q5: I have a mixture of regioisomers (e.g., 2-bromo- and this compound). How can I separate them?
Separating regioisomers can be challenging due to their very similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be effective.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide the necessary resolution.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired isomer.
III. Physicochemical Data and Safety Information
Accurate physical data is essential for planning purifications and assessing purity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [10][11] |
| Molecular Weight | 214.10 g/mol | [10][11] |
| Appearance | White to pale yellow crystal or powdery solid. | |
| Melting Point | ~57-60 °C (estimated) | |
| Boiling Point | ~216 °C (estimated) | |
| Solubility | Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.[12][13] Reacts with strong acids to form soluble salts.[13] |
Safety Precautions:
This compound and its related compounds should be handled with care.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin and eye irritation.[14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent oxidation.[10]
IV. References
-
Sharma, V., et al. Supporting Information. New Journal of Chemistry.
-
University of California, Los Angeles. Column chromatography. [Link]
-
PubChem. 4-Bromo-2-(propan-2-yl)aniline. [Link]
-
PubChem. 2-Bromo-4-isopropylaniline. [Link]
-
Oakwood Chemical. This compound, min 96%. [Link]
-
Texium. Vacuum Distillation of Aniline. [Link]
-
Reddit. Solubility of 4-bromo aniline in solvents?. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
LookChem. 4-Bromoaniline. [Link]
-
PubChem. 4-bromo-N,N-diisopropylaniline. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
PubChemLite. This compound (C9H12BrN). [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Google Patents. CN111056954A - Aniline purification method.
-
ResearchGate. Is it necessary to vacuum distillate Aniline before carrying out electropolymerization?. [Link]
-
Wikipedia. 4-Bromoaniline. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
YouTube. 4 bromoaniline : Organic Synthesis. [Link]
-
University of California, Berkeley. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
NIST. 2-Bromo-4-isopropylaniline. [Link]
-
PubChem. 3-Bromo-4-isopropylaniline. [Link]
Sources
- 1. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. texiumchem.com [texiumchem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemscene.com [chemscene.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 13. reddit.com [reddit.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of N-Isopropylaniline
Welcome to the technical support center for the bromination of N-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this electrophilic aromatic substitution, ensuring high yield and regioselectivity in your synthesis.
Introduction: The Chemistry of Brominating N-Isopropylaniline
The bromination of N-isopropylaniline is a classic example of electrophilic aromatic substitution. The N-isopropylamino group is a potent activating group, meaning it donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack.[1] This high reactivity, however, presents a significant challenge: controlling the reaction to achieve selective mono-bromination and avoid the formation of poly-brominated byproducts.[2][3] The directing effect of the N-isopropylamino group is ortho, para, with the bulky isopropyl group often sterically hindering the ortho positions, favoring substitution at the para position.[3][4]
This guide will walk you through common issues and optimization strategies to help you achieve your desired synthetic outcome.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of N-isopropylaniline in a question-and-answer format.
Issue 1: My reaction is producing primarily 2,4-dibromo- or 2,4,6-tribromo-N-isopropylaniline, with very little of the desired mono-bromo product.
-
Possible Cause: The N-isopropylamino group is a strong activating group, making the aromatic ring highly nucleophilic. Direct bromination with a reactive electrophile like molecular bromine (Br₂) often leads to multiple substitutions.[3][5]
-
Solution: The most effective strategy to prevent over-bromination is to temporarily reduce the activating influence of the amino group by protecting it. Acetylation is a common and effective method.[6][7]
-
Mechanism of Action: By converting the amine to an amide (N-isopropylacetanilide), the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group.[3][8] This reduces the electron-donating capacity of the group towards the aromatic ring, thus "taming" its reactivity and allowing for controlled mono-bromination.[8] The bulky acetyl group further sterically hinders the ortho positions, enhancing selectivity for the para product.[3]
Workflow for Controlled Mono-bromination:
Caption: A typical workflow to achieve selective mono-bromination.
-
Issue 2: The reaction is very fast, exothermic, and difficult to control, even with a protected substrate.
-
Possible Cause: The bromination of activated aromatic rings can be highly exothermic.[2] Inadequate temperature control can lead to side reactions and reduced selectivity.
-
Solution: Implement rigorous temperature control.
-
Cooling: Run the reaction in an ice bath (0-5 °C) to dissipate the heat generated.[2]
-
Slow Addition: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the electrophile at any given moment, preventing a rapid, uncontrolled reaction.
-
Dilution: Using a sufficient amount of an appropriate solvent can also help to manage the heat generated.
-
Issue 3: My yield of the desired this compound is low, and I have a significant amount of unreacted starting material.
-
Possible Cause: This could be due to several factors: insufficient brominating agent, a reaction time that is too short, or poor quality reagents.[2]
-
Solution:
-
Stoichiometry: Ensure you are using at least one full equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be necessary, but be cautious as a large excess can lead to di-substitution.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material spot/peak has been consumed.[2][9]
-
Reagent Quality: Ensure your N-isopropylaniline is pure and that your brominating agent has not degraded.[6]
-
Issue 4: My final product is a dark oil or discolored solid.
-
Possible Cause: Discoloration is often due to the presence of residual bromine or oxidized impurities.[2][6]
-
Solution:
-
Quenching: During the workup, wash the reaction mixture or crude product with a reducing agent solution, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] This will neutralize any unreacted bromine.
-
Activated Carbon: If the product is still colored after initial purification, you can treat a solution of your product with activated charcoal during recrystallization to adsorb colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this reaction: Br₂ or N-Bromosuccinimide (NBS)?
Both Br₂ and NBS are effective. NBS is generally considered a milder and sometimes more selective brominating agent for activated rings.[10][11] For N-isopropylaniline, especially after protection, Br₂ in a solvent like acetic acid is a very common and cost-effective method.[7] If you are struggling with selectivity even with a protected amine, switching to NBS might provide better results.[12]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in electrophilic bromination.
-
Polar Protic Solvents (e.g., Acetic Acid): These are commonly used for the bromination of protected anilines. They can help to polarize the Br-Br bond, increasing the electrophilicity of the bromine.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can also be effective and may influence the regioselectivity of the reaction.[10]
-
Non-Polar Solvents (e.g., CCl₄, CS₂): These solvents do not effectively solvate the charged intermediates, which can slow down the reaction. While sometimes used to control reactivity with highly activated substrates, they may not always prevent polysubstitution.[3][13]
Q3: Why is my primary product the para isomer (this compound)?
The N-isopropylamino group (and its acetylated form) is an ortho, para-director.[14][15] This means it activates these positions for electrophilic attack. The para product is generally favored due to steric hindrance. The bulky isopropyl group (and even more so, the N-isopropylacetyl group) physically blocks the ortho positions, making it more difficult for the incoming electrophile to attack there.[3][4]
Caption: Steric bulk of the substituted amino group hinders ortho attack.
Q4: Can I perform this reaction without protecting the amino group?
While it might be possible to achieve some level of mono-bromination by using a non-polar solvent, a very mild brominating agent, and low temperatures, it is generally difficult to control and often results in a mixture of products that are challenging to separate.[13][16] For reliable and high-yielding synthesis of a specific mono-bromo isomer, protecting the amino group is the standard and recommended approach.[3][6]
Experimental Protocols
Protocol 1: Acetylation of N-Isopropylaniline
-
Setup: In a flask equipped with a magnetic stirrer, dissolve N-isopropylaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the warm mixture into a beaker of cold water with vigorous stirring to precipitate the N-isopropylacetanilide.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.[6]
Protocol 2: Bromination of N-Isopropylacetanilide
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dried N-isopropylacetanilide (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.
-
Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Reagent Addition: Add the bromine solution dropwise to the stirred, cooled solution of the acetanilide over 30-60 minutes. Maintain the temperature below 10 °C.[2]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a large volume of cold water containing sodium bisulfite (to quench excess bromine). Stir until the red-brown color of bromine disappears.
-
Isolation: Collect the precipitated solid (4-bromo-N-isopropylacetanilide) by vacuum filtration, wash with water, and dry.
Protocol 3: Hydrolysis of 4-Bromo-N-isopropylacetanilide
-
Setup: Place the crude 4-bromo-N-isopropylacetanilide in a round-bottom flask with a reflux condenser.
-
Reaction: Add an excess of aqueous hydrochloric acid (~15-20% w/v) and heat the mixture to reflux for 1-2 hours, or until TLC shows the disappearance of the starting material.[6]
-
Isolation: Cool the solution to room temperature. Slowly and carefully neutralize the mixture by adding a concentrated sodium hydroxide solution until it is alkaline (pH > 10). The this compound will precipitate.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Data Summary
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Substrate | N-Isopropylaniline (unprotected) | N-Isopropylacetanilide (protected) | Higher selectivity for mono-bromination with protected substrate. | [3][8] |
| Brominating Agent | Br₂ in H₂O | Br₂ in Acetic Acid | Better control and less polysubstitution in acetic acid. | [3][7] |
| Temperature | Room Temperature | 0-5 °C | Slower reaction rate, fewer side products at lower temperatures. | [2] |
| Solvent Polarity | Non-polar (e.g., CS₂) | Polar (e.g., Acetic Acid) | Can influence reaction rate and selectivity. | [10][13] |
References
- G. G. D. de Oliveira, et al. (2014). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett.
- BenchChem. (2025).
- BenchChem. (2025).
- R. C. Larock, et al. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
-
Khan Academy. (2022). Bromination of Aniline. YouTube. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. [Link]
- Allen. (n.d.). Predict the product of reaction for aniline with bromine in non-polar solvent such as CS₂. Allen Digital.
- BenchChem. (n.d.). 3-Bromo-5-isopropylaniline | CAS 112930-36-6. BenchChem.
- A. V. Biradar, et al. (2012). Novel bromination method for anilines and anisoles using NH₄Br/H₂O₂ in CH₃COOH.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
- M. B. G. de la Torre, et al. (2018). Effect of solvent and temperature on the α-bromination of acetophenone with NBS under microwave irradiation.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry.
- M. D. J. van der Heijden, et al. (2021). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. PMC - NIH.
- J. P. Tay, et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts.
- S. Rozen, et al. (1990). Method for the bromination of aromatic compound.
- M. A. C. Broehm, et al. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Newera-spectro.
- R. B. Chemistry. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube.
- M. T. Dodd. (2019).
- A. R. M. Saad, et al. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- UGC. (2020).
- ChemBK. (2024). This compound. ChemBK.
- S. M. T. T. T. El-Eswed, et al. (2019). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). 15.
- The Organic Chemistry Tutor. (2023).
- Sigma-Aldrich. (n.d.). 3-Bromo-4-isopropylaniline | 112299-61-3. Sigma-Aldrich.
- W. H. Brown, et al. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary.
- Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs.
- Khan Academy. (n.d.).
- PubChem. (n.d.). N-Isopropylaniline. PubChem - NIH.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- S. M. (2020).
- L. R. Belohlav. (1964). Purification of liquid bromine contaminated with organic impurities.
- AChemBlock. (n.d.). 2-bromo-6-isopropylaniline 95%. AChemBlock.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025).
- Fisher Scientific. (n.d.). 2-Bromo-4-isopropylaniline 98.0+%, TCI America™. Fisher Scientific.
- BenchChem. (n.d.).
- M. C. Bonferoni, et al. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI.
- M. C. Bonferoni, et al. (2021). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI.
- Combi-Blocks. (n.d.). This compound, min 96%, 1 gram. Combi-Blocks.
- ChemicalBook. (n.d.). N-Isopropylaniline(768-52-5) 13C NMR spectrum. ChemicalBook.
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- 13. Predict the product of reaciton for aniline with bromine in non-polar solvent such as `CS_(2)` [allen.in]
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- 16. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-N-isopropylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. The primary route discussed is the reductive amination of 4-bromoaniline with acetone, a widely used and efficient method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound via reductive amination is a common issue that can stem from several factors. Let's break down the possibilities based on the key stages of the reaction: imine formation and reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial step is the condensation of 4-bromoaniline and acetone to form an imine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.
-
Water Removal: The formation of the imine releases a molecule of water. If not removed, water can hydrolyze the imine back to the starting materials. Consider using a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, or setting up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[1] However, if the medium is too acidic, the starting aniline will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, a basic medium will not facilitate the necessary protonation of the carbonyl oxygen. The optimal pH is generally between 4.5 and 5.5. You can use a mild acid catalyst like acetic acid.
-
-
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical for a successful reduction of the imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the acetone starting material if added prematurely.[2][3] A more selective but milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used in a one-pot procedure as they are less likely to reduce the ketone.[4][5]
-
Timing of Addition (for NaBH₄): If using sodium borohydride, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2][3] Monitoring the reaction by TLC or GC-MS to confirm imine formation is recommended.
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture, leading to reduced activity.
-
-
Reaction Conditions:
-
Temperature: While imine formation can often be done at room temperature, gentle heating (40-50 °C) can sometimes drive the equilibrium towards the product. However, excessive heat can lead to side reactions.[6]
-
Solvent: The choice of solvent is important. Methanol or ethanol are commonly used for reductive aminations with NaBH₄.[2] For STAB, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as STAB is water-sensitive and not very compatible with methanol.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I am observing a significant side product in my reaction mixture. What is it likely to be and how can I minimize its formation?
Answer:
The most common side product in this reaction is the dialkylated product, 4-bromo-N,N-diisopropylaniline. This occurs because the product, a secondary amine, can react with another molecule of acetone to form an enamine or iminium ion, which is then reduced to the tertiary amine. The mono-alkylated product can be more nucleophilic than the starting aniline, making it more susceptible to further reaction.[6]
Minimizing Di-alkylation:
-
Stoichiometry Control: Using an excess of the aniline starting material relative to the ketone can favor mono-alkylation.[6] A 1.5 to 2-fold excess of 4-bromoaniline can be beneficial.
-
Stepwise Procedure: A more controlled approach is a two-step, one-pot synthesis.[5]
-
Allow the imine to form completely by stirring 4-bromoaniline and acetone in a suitable solvent (like methanol) for a few hours or overnight.
-
Then, slowly add the reducing agent (e.g., NaBH₄) portion-wise at a lower temperature (e.g., 0 °C) to reduce the imine as it is present.[3]
-
-
Choice of Reducing Agent: Using a bulky or less reactive reducing agent can sometimes provide better selectivity for the mono-alkylated product.
Another potential side product is the alcohol resulting from the reduction of acetone, 2-propanol. This is more likely if you are using a strong reducing agent like NaBH₄ and it is added before significant imine formation has occurred.[2][3]
Experimental Protocol to Minimize Side Products:
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in methanol. | Methanol is a suitable solvent for both the aniline and the subsequent reduction. |
| 2 | Add acetone (1.1 eq) and a catalytic amount of acetic acid. | A slight excess of acetone ensures complete consumption of the aniline. Acetic acid catalyzes imine formation. |
| 3 | Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. | Allows for the formation of the imine intermediate. |
| 4 | Cool the reaction mixture to 0 °C in an ice bath. | Reduces the rate of side reactions and controls the exothermic reduction. |
| 5 | Slowly add sodium borohydride (1.5 eq) portion-wise. | Slow addition prevents a rapid exotherm and minimizes the reduction of unreacted acetone. |
| 6 | Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 2 hours. | Ensures complete reduction of the imine. |
Question 3: My purification by column chromatography is difficult. What are the likely impurities and how can I improve the separation?
Answer:
Purification challenges often arise from the presence of unreacted starting materials and the di-alkylated side product, which may have similar polarities to the desired product.
Likely Impurities:
-
4-Bromoaniline: Your starting material. It is more polar than the product due to the primary amine group.
-
4-Bromo-N,N-diisopropylaniline: The over-alkylation product. It is generally less polar than your desired secondary amine.
-
Borate Salts: From the quenched reducing agent. These are typically removed during the aqueous workup.
Improving Purification:
-
Aqueous Workup: Before chromatography, it is crucial to perform a thorough aqueous workup.
-
Quench the reaction carefully with water or dilute acid (e.g., 1M HCl) to destroy any remaining hydride reagent.[3]
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The less polar di-alkylated product should elute first, followed by your desired product, and finally the more polar starting aniline.
-
TLC Analysis: Before running the column, carefully analyze your crude mixture by TLC using different solvent systems to find the one that gives the best separation between your product and the major impurities.
-
Visualization of the Purification Workflow:
Caption: General Purification Workflow.
Question 4: How can I confirm the identity and purity of my final product?
Answer:
Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see:
-
A doublet for the six methyl protons of the two isopropyl groups.
-
A septet for the single proton of the isopropyl group.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: Will show the expected number of carbon signals, including those for the isopropyl groups and the aromatic ring.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (214.1 g/mol ).[7] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, showing two major peaks in the mass spectrum separated by two mass units (M+ and M+2).
-
Thin Layer Chromatography (TLC): A simple and quick method to assess purity. A pure compound should ideally show a single spot.
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of acetone-anil. [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
Stability issues of 4-Bromo-N-isopropylaniline under different conditions
Welcome to the technical support resource for 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues you may encounter during your experiments, offering troubleshooting advice and in-depth explanations to ensure the integrity of your work.
Frequently Asked Questions (FAQs) on Stability
Q1: My this compound, which was initially a white to pale yellow solid, has turned brown/darker over time. What is causing this discoloration and is the material still usable?
A1: Discoloration of this compound is a common issue and is primarily indicative of oxidative degradation. Aromatic amines, as a class of compounds, are susceptible to oxidation when exposed to air (oxygen). This process can be accelerated by the presence of light and trace metal impurities.
The color change is due to the formation of highly conjugated, colored polymeric or oxidized species. While a slight change in color might not significantly impact the outcome of some reactions, a noticeable darkening suggests the formation of impurities.
Is it still usable?
-
For non-critical applications: If the subsequent steps in your synthesis include a robust purification method (e.g., column chromatography or recrystallization), you might be able to use the discolored material. However, be aware that yields may be lower, and you may observe unexpected side products.
-
For critical applications (e.g., GMP synthesis, quantitative assays): It is strongly advised to use fresh or purified material. The presence of impurities can interfere with your reaction, lead to inconsistent results, and complicate product purification and analysis.
Troubleshooting and Prevention:
-
Purification: If you suspect degradation, you can repurify the material. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can often remove colored impurities. For more persistent impurities, column chromatography may be necessary.
-
Proper Storage: Store this compound in a tightly sealed, amber glass vial to protect it from light.[1] For long-term storage, it is best practice to displace the air in the container with an inert gas like nitrogen or argon before sealing.[1]
-
Inert Atmosphere: When handling the solid, minimize its exposure to air. For weighing and transferring, consider using a glovebox or performing the task quickly in a well-ventilated fume hood.
Q2: I am seeing an unexpected impurity in my reaction. Could it be a degradant of this compound from my stock solution?
A2: It is highly possible. This compound can degrade in solution, especially if the solution is stored for an extended period or under inappropriate conditions. The stability will depend on the solvent, pH, and exposure to light and air.
Potential Degradation Pathways:
-
Oxidation: The primary degradation pathway is likely oxidation. This can occur at the nitrogen atom to form N-oxides or hydroxylamines, or on the aromatic ring.[2] The isopropyl group itself could also be a site of oxidation.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation. For bromoaromatic compounds, a common photodegradation pathway is reductive debromination, which would lead to the formation of N-isopropylaniline.[3][4]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, hydrolysis of the C-Br bond or potentially the C-N bond could occur, although this is less common under typical experimental conditions.
Troubleshooting:
-
Fresh Solutions: Always prepare solutions of this compound fresh for your reactions.
-
Solvent Choice: Use dry, degassed solvents if you suspect sensitivity to air or residual water.
-
pH Considerations: Aromatic amines are basic. The pH of your reaction medium can influence stability. In some cases, acidic conditions can stabilize aromatic amines by protonating the nitrogen, making it less susceptible to oxidation.[5][6]
-
Stability-Indicating Analysis: To confirm if your starting material is the source of the impurity, you can perform a stability-indicating analysis, such as HPLC, on your stock solution.
Troubleshooting Guide for Experimental Setbacks
This section provides a structured approach to resolving common issues encountered when working with this compound.
Issue 1: Inconsistent Reaction Yields or Profiles
| Symptom | Potential Cause | Recommended Action |
| Lower than expected yield. | Degradation of this compound in solid form or in solution. | 1. Assess Purity: Check the purity of your solid starting material using an appropriate analytical method like HPLC or GC. 2. Use Fresh Material: If the purity is questionable, use a fresh batch or repurify the existing stock. 3. Prepare Fresh Solutions: Always prepare solutions immediately before use. |
| Appearance of unknown byproducts. | Formation of degradants that participate in side reactions. | 1. Run a Control Reaction: Perform the reaction without the other reagents to see if this compound degrades under the reaction conditions (solvent, temperature). 2. Protect from Light and Air: Conduct the reaction under an inert atmosphere (nitrogen or argon) and in a flask protected from light (e.g., wrapped in aluminum foil). |
Issue 2: Difficulty in Handling and Transferring the Reagent
| Symptom | Potential Cause | Recommended Action |
| The solid darkens immediately upon exposure to air. | High sensitivity to oxidation. | 1. Inert Atmosphere Handling: Use a glovebox for weighing and transferring the solid.[7] 2. Schlenk Line Techniques: If a glovebox is unavailable, use Schlenk techniques for transfers.[8] This involves using a positive pressure of an inert gas. |
| Clogging of syringe needles when transferring solutions. | Poor solubility or precipitation of the compound or its salts. | 1. Check Solubility: Ensure the chosen solvent can dissolve the desired concentration of this compound. 2. Avoid Acidic Contaminants: If using a syringe that was previously used for an acid, ensure it is thoroughly cleaned and dried, as trace acid could cause precipitation of the hydrochloride salt. |
Workflow for Assessing Stability
To proactively address stability concerns, a forced degradation study is recommended. This will help you understand the potential degradation pathways and develop a stability-indicating analytical method.[9][10]
Caption: Workflow for a forced degradation study.
Protocol: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for monitoring the purity and stability of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[11][12]
Step-by-Step Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile column suitable for many aromatic compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water, or a phosphate buffer (pH range 3-7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Run a fast gradient to determine the approximate elution time of the parent compound (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Method Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient slope, pH of the aqueous mobile phase, and organic modifier to achieve adequate separation (resolution > 2) between the parent peak and all degradation products.
-
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Data Summary: Potential Stability Issues
| Condition | Potential Effect on this compound | Primary Degradation Products (Hypothesized) | Preventative Measures |
| Air/Oxygen | Oxidation leading to discoloration (yellow to brown). | N-oxides, hydroxylamines, ring-hydroxylated species, polymeric materials. | Store under an inert atmosphere (N₂ or Ar). Handle in a glovebox or with Schlenk techniques.[14][15] |
| Light | Photodegradation, may cause discoloration and loss of purity. | N-isopropylaniline (from debromination), other radical-derived products.[3] | Store in amber vials or protect from light with aluminum foil. |
| Elevated Temperature | Acceleration of other degradation pathways (e.g., oxidation). | Similar to products from oxidation and hydrolysis, but formed at a faster rate. | Store at recommended room temperature, away from heat sources. |
| Acidic pH | Generally more stable due to protonation of the amine.[6] | Minimal degradation under mild acidic conditions. | Use buffered solutions if pH control is critical. |
| Basic pH | May be less stable; can facilitate oxidation and other reactions.[16] | Oxidized species. | Avoid prolonged exposure to strong bases. |
Logical Framework for Troubleshooting
This decision tree can guide you when encountering a potential stability issue.
Caption: Decision tree for troubleshooting stability issues.
References
-
Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(18), 3643-3649. Available at: [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: [Link]
- Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Abstracts of Papers of the American Chemical Society, 222, U522-U522.
-
PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Mirkhani, V., et al. (2008). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. E-Journal of Chemistry, 5(4), 800-807. Available at: [Link]
-
Pirela, D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 353. Available at: [Link]
-
Eke, Z., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 362, 130195. Available at: [Link]
-
Ravisankar, P., et al. (2015). Stability-indicating HPLC method optimization using quality by design for doripenem. Journal of Applied Pharmaceutical Science, 5(8), 047-054. Available at: [Link]
-
LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-18. Available at: [Link]
-
Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
Rawat, T. S., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-7. Available at: [Link]
-
Sharma, S., & Goyal, S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-257. Available at: [Link]
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]
- Ravisankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 271-280.
-
CP Lab Safety. (n.d.). This compound, min 96%, 1 gram. Retrieved from: [Link]
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Available at: [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
-
Wang, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01018. Available at: [Link]
-
Wang, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). N-Isopropylaniline. National Center for Biotechnology Information. Retrieved from: [Link]
- Fauske & Associates. (2020).
-
PubChemLite. (n.d.). This compound. Retrieved from: [Link]
- BenchChem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
-
PubChem. (n.d.). 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. Retrieved from: [Link]
- Fisher Scientific. (n.d.).
-
PubChem. (n.d.). 3-Bromo-4-isopropylaniline. National Center for Biotechnology Information. Retrieved from: [Link]
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
-
PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
World Health Organization. (2017). Analytical methods and achievability. Guidelines for drinking-water quality. Available at: [Link]
-
Chemsrc. (n.d.). 3-Bromo-4-isopropylaniline. Retrieved from: [Link]
Sources
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- 2. rjptonline.org [rjptonline.org]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. japsonline.com [japsonline.com]
- 12. ijtsrd.com [ijtsrd.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Dibromo Byproduct Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dibrominated byproduct formation during chemical synthesis. Our goal is to equip you with the knowledge to optimize your reactions, enhance product selectivity, and ensure the purity of your target molecules.
Part 1: Understanding the Root Cause: Why Does Dibromination Occur?
Controlling selectivity is paramount in synthesis. The formation of a dibromo byproduct not only consumes valuable starting material and reagents but also complicates purification, ultimately impacting yield and project timelines. Understanding the underlying mechanisms is the first step toward prevention.
FAQ 1: What are the common reaction types where dibromination is a significant side reaction?
Dibromination is a prevalent issue in three main classes of reactions:
-
Electrophilic Aromatic Substitution (EAS): When an aromatic ring is "activated" by an electron-donating group (e.g., -OH, -OR, -NH2), the initial monobromination product is often more reactive than the starting material.[1] This leads to a rapid second bromination, typically at other activated positions (ortho, para).[1]
-
Free-Radical Halogenation: This reaction, often used for alkanes and allylic/benzylic positions, proceeds via a radical chain mechanism. While bromine is inherently more selective than chlorine, over-bromination can occur if the reaction is not carefully controlled, especially with an excess of the brominating agent.[2]
-
Addition to Alkenes and Alkynes: The primary reaction is the addition of Br₂ across the double or triple bond to form a vicinal dibromide.[3] While this is often the desired product, further reactions can occur in complex molecules, or alternative pathways like allylic bromination can compete under certain conditions.[4]
FAQ 2: Why is the monobrominated aromatic product often more reactive than the starting material?
In electrophilic aromatic substitution, the bromine atom, despite being deactivating due to its electronegativity (inductive effect), has lone pairs of electrons that can be donated to the aromatic ring (resonance effect). For activating groups, the net effect can still leave the monobrominated ring highly susceptible to a second electrophilic attack. The initial activating group makes the ring so electron-rich that even the slightly deactivated monobrominated product is reactive enough to compete with the starting material for the electrophile.[1]
Part 2: A-to-Z Troubleshooting Guide for Excessive Dibromination
When an experiment yields an unexpectedly high amount of dibromo byproduct, a systematic approach is crucial for identifying the cause and implementing a solution. This workflow guides you through the process.
Caption: Troubleshooting workflow for minimizing dibromination.
Part 3: In-Depth Preventative Strategies & Methodologies
This section provides detailed answers and protocols for proactively preventing dibromination.
Q3: How does stoichiometry control selectivity, and what is the ideal ratio?
Causality: The relative rates of the first and second bromination are key. If the rate of the second bromination is comparable to or faster than the first, and bromine is present in excess, dibromination is highly probable. By using a stoichiometric equivalent or a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents), you ensure that the starting material is the primary species competing for the limited electrophile.
Experimental Protocol: Stoichiometric Control of Bromination
-
Setup: Dissolve the substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (N₂ or Ar). Cool the flask to the desired temperature (e.g., 0 °C).
-
Reagent Preparation: In the addition funnel, prepare a dilute solution of the brominating agent (e.g., Br₂, 0.95-1.0 eq.) in the same anhydrous solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred substrate solution over a period of 30-60 minutes. The slow addition maintains a low concentration of the brominating agent in the reaction mixture, favoring the reaction with the more abundant starting material.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting material and the formation of the monobrominated product.
-
Quenching: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess bromine.
Q4: What is the effect of temperature on selectivity?
Causality: According to the Hammond postulate, endothermic reactions have transition states that resemble the products.[5] The hydrogen abstraction step in free-radical bromination is endothermic, meaning the stability of the resulting radical intermediate significantly influences the activation energy.[6][7] Lowering the temperature makes the reaction even more sensitive to small differences in activation energy between competing pathways (e.g., primary vs. secondary C-H abstraction, or monobromination vs. dibromination). For electrophilic aromatic substitution, lower temperatures decrease the overall reaction rate, reducing the likelihood of the less favorable second bromination occurring.[8]
| Temperature (°C) | Selectivity Ratio (Secondary:Primary C-H Bromination of Propane) |
| 25 | ~97 : 1 |
| 600 | ~4 : 1 |
| Data synthesized from principles described in cited literature.[5] |
Q5: How can I choose the right brominating agent to improve selectivity?
Causality: The reactivity of the brominating agent is a critical factor. A highly reactive agent like elemental bromine (Br₂) is less selective. In contrast, a bulkier or less reactive source of electrophilic bromine, such as N-Bromosuccinimide (NBS), often provides higher selectivity for the desired monobrominated product.[9] For free-radical reactions, NBS is particularly effective for allylic and benzylic bromination, as its low concentration in the reaction medium (due to its reaction with trace HBr to generate Br₂) disfavors competing alkene addition reactions.
Common Brominating Agents and Their Selectivity Profile
| Brominating Agent | Formula | Typical Application | Selectivity Profile |
| Elemental Bromine | Br₂ | Aromatic & Alkene Bromination | High reactivity, lower selectivity. Often requires a catalyst for aromatics.[10] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Radical (Allylic/Benzylic), Electrophilic | Milder, more selective. Low Br₂ concentration suppresses side reactions.[8] |
| 1,3-dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Alkene & Alkyne Bromination | Stable, inexpensive halogen source providing good yields under mild conditions.[3] |
| Zinc Bromide (supported) | ZnBr₂ | para-selective Aromatic Bromination | A reusable catalyst that promotes high para-selectivity for activated substrates.[11] |
Q6: When should I use a protecting group strategy?
Causality: A protecting group is a reversible modification of a functional group to render it inert during a specific chemical transformation.[12][13] This strategy is invaluable when a molecule contains multiple reactive sites. For highly activated aromatic systems (e.g., phenols, anilines), where dibromination or even tribromination is almost impossible to prevent by other means, protecting the activating group tempers its reactivity, allowing for controlled monobromination.[1]
Experimental Protocol: Monobromination of Aniline via Acetamide Protection
-
Protection:
-
Dissolve aniline (1.0 eq.) in a flask with acetic anhydride (1.1 eq.).
-
Gently heat the mixture or add a catalytic amount of acid (e.g., H₂SO₄) to form acetanilide.
-
Isolate and purify the acetanilide. The acetyl group moderates the activating effect of the amine.[1]
-
-
Bromination:
-
Dissolve the protected acetanilide (1.0 eq.) in a suitable solvent like acetic acid.
-
Slowly add a solution of Br₂ (1.0 eq.) in acetic acid at room temperature.
-
The major product will be 4-bromoacetanilide due to the steric hindrance of the acetyl group directing the substitution to the para position.
-
-
Deprotection:
-
Heat the 4-bromoacetanilide in the presence of aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide bond.
-
Neutralize and extract to isolate the final product, 4-bromoaniline.
-
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Environmentally friendly catalysis using supported reagents: the fast and selective bromination of aromatic substrates using supported zinc bromide1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 4-Bromo-N-isopropylaniline
Welcome to the technical support center for the purification of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow or brown oil/solid, but the literature reports it as a white to pale yellow solid. What is causing the discoloration?
A1: Discoloration in this compound is a common issue and can arise from several factors:
-
Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities. This process can be accelerated by exposure to light and heat.
-
Residual Starting Materials or Byproducts: Incomplete reaction or side reactions during synthesis can lead to colored impurities. For instance, if synthesizing from 4-bromoaniline, any unreacted starting material or over-alkylation products could contribute to the color.
-
Iodine Contamination: If iodine was used as a catalyst in any preceding synthetic step, trace amounts can impart a brownish hue.
Troubleshooting:
-
Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in an amber vial to protect it from light.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter the hot solution to remove the charcoal and adsorbed colored impurities.
-
Chromatography: Column chromatography is highly effective at removing colored impurities.
Q2: I'm observing significant tailing of my product spot on the TLC plate during column chromatography method development. What's the cause and how can I fix it?
A2: Tailing is a frequent problem when purifying amines like this compound on silica gel. The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing spots.
Troubleshooting:
-
Baseline Treatment: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your chromatography eluent. This will neutralize the acidic sites on the silica gel and minimize the strong interaction with your amine product, resulting in sharper bands and better separation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina, for your column chromatography.
Q3: My recovery yield after recrystallization is very low. What are the likely reasons?
A3: Low recovery during recrystallization is a common challenge that can often be rectified by optimizing the procedure.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Slow cooling allows for the formation of larger, purer crystals.
Troubleshooting Workflow for Recrystallization:
Technical Support Center: Synthesis & Purification of 4-Bromo-N-isopropylaniline
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 4-Bromo-N-isopropylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the purity of your synthesized compound.
Introduction: The Synthetic Landscape
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] A prevalent and efficient method for its synthesis is the reductive amination of 4-bromoaniline with acetone. This process involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.[3] While seemingly straightforward, this reaction is prone to side reactions and impurities that can complicate purification and impact downstream applications.
This guide is structured to provide practical, experience-driven solutions to common purity-related issues, ensuring you can achieve high-quality this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow or brown oil/solid, not the expected off-white solid. What is the likely cause?
A1: The discoloration is typically due to aerial oxidation of the aniline functional group, forming highly colored impurities. This is a common issue with aromatic amines. The presence of residual acidic or basic catalysts from the reaction work-up can accelerate this degradation. Ensure thorough neutralization and washing during the work-up. If the color persists, purification via column chromatography or recrystallization is necessary.
Q2: I'm observing a significant amount of unreacted 4-bromoaniline in my crude product analysis (TLC, GC-MS, NMR). How can I improve the conversion?
A2: Incomplete conversion is a common issue. Consider the following factors:
-
Reaction Time: The reduction of the imine can be slower than expected. Try extending the reaction time and monitoring the progress by TLC or GC.
-
Reducing Agent Stoichiometry & Activity: Ensure you are using a sufficient excess of the reducing agent (e.g., sodium borohydride). The reagent's quality is also crucial; older batches of NaBH₄ can have reduced activity.
-
pH Control: The formation of the imine intermediate is often acid-catalyzed.[4] Adding a catalytic amount of a weak acid like acetic acid can facilitate imine formation, driving the equilibrium towards the product. However, be cautious as strong acids can liberate toxic HCN if using sodium cyanoborohydride.[3]
Q3: My mass spectrometry results show a peak corresponding to 4-bromo-N,N-diisopropylaniline. How can I prevent this over-alkylation?
A3: The formation of the tertiary amine is a known side reaction in N-alkylation.[5] This occurs when the newly formed secondary amine (your product) competes with the starting primary amine for reaction with the iminium ion intermediate. To minimize this:
-
Control Stoichiometry: Avoid a large excess of acetone. A molar ratio of 1:1 to 1:1.2 of 4-bromoaniline to acetone is recommended.
-
Slow Addition: Add the reducing agent portion-wise to keep the concentration of the reactive iminium species low at any given time, which can favor the reaction with the more abundant primary amine.
Q4: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN) for the reductive amination?
A4: Yes, sodium borohydride is a viable and often preferred reducing agent due to its lower toxicity.[6] However, a key difference is its reactivity. NaBH₄ can reduce aldehydes and ketones, whereas NaBH₃CN is selective for imines and iminium ions in the presence of carbonyls.[7] If using NaBH₄ in a one-pot reaction, it's crucial to allow sufficient time for the imine to form before adding the reducing agent to avoid reducing the starting acetone.[6]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations and provides a logical path to resolving the underlying purity issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Formation of water-soluble amine salts. | 1. Monitor reaction by TLC/GC to confirm completion. 2. Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction to deprotonate the amine. 3. Perform multiple extractions (3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Streaking on Silica TLC Plate | The basic amine is interacting strongly with the acidic silica gel.[8] | 1. Add 1-2% triethylamine (Et₃N) or ammonia solution to the TLC mobile phase to act as a competing base. 2. Use neutral or basic alumina plates for TLC analysis. |
| Product "Oiling Out" During Recrystallization | The chosen solvent has too high a solvating power, or the cooling rate is too rapid. | 1. Use a less polar solvent or a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[9] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Multiple Spots on TLC After Purification | Co-elution of impurities during chromatography or incomplete separation. | 1. Optimize the column chromatography mobile phase. A shallower gradient or isocratic elution may be necessary. 2. Consider using an alternative purification technique (e.g., recrystallization, vacuum distillation). 3. For column chromatography, consider using amine-functionalized silica.[10] |
Visualizing the Process: Synthesis and Purification Workflow
The following diagrams illustrate the key steps in the synthesis and subsequent purification of this compound.
Caption: Reductive amination synthesis workflow.
Caption: General purification strategy workflow.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solids when the impurities have different solubility profiles from the desired product.[11]
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but not at room temperature.[12] A hexane/ethyl acetate or ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (Modified for Amines)
Flash chromatography is highly effective for separating complex mixtures. For basic compounds like anilines, modification of the standard silica gel procedure is crucial to prevent poor separation.[8]
-
Stationary Phase Selection:
-
Option A (Recommended): Use an amine-functionalized silica gel column (often designated as NH₂). This provides a more inert surface, leading to better peak shapes and separation.[10]
-
Option B (Standard Silica): If using standard silica gel, the mobile phase must be modified.
-
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A common mobile phase for aromatic amines is a mixture of hexane and ethyl acetate.
-
Crucially, if using standard silica, add 1-2% triethylamine (Et₃N) to the mobile phase. This acts as a competing base, neutralizing the acidic silanol groups on the silica surface and preventing the product from streaking.[8][10]
-
-
Column Packing: Pack the column with the chosen stationary phase using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column using the selected mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process.
References
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Reddit. (2024, August 14). Reduction of imine. Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Shorts. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). DE2153792B2 - Process for the preparation of N-isopropylaniline.
- Google Patents. (n.d.). US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts.
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 4-Bromo-N-isopropylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and experimental troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind methodological choices, ensuring your syntheses are efficient, reproducible, and successful.
Introduction: The Critical Role of Catalysis
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The introduction of the N-isopropyl group onto the 4-bromoaniline core is a pivotal step, and its efficiency is almost entirely dictated by the chosen catalytic strategy. Selecting the optimal catalyst not only influences yield and purity but also impacts process scalability, cost-effectiveness, and environmental footprint. This guide provides a structured approach to navigating the common catalytic routes and overcoming the challenges frequently encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
There are three primary catalytic routes for this transformation, each with distinct advantages and catalyst requirements:
-
Reductive Amination: This is a highly reliable and cost-effective method. It involves the reaction of 4-bromoaniline with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The catalyst in this context is the reducing agent itself or a hydrogenation catalyst.[1]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide (4-bromoaniline) and an amine (isopropylamine).[2][3] This method offers excellent functional group tolerance and is often used for complex substrates, though it typically involves more expensive catalysts and ligands.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" N-Alkylation: This is a greener, atom-economical approach where an alcohol (isopropanol) serves as the alkylating agent. A transition metal catalyst (commonly based on Ruthenium or Manganese) temporarily "borrows" hydrogen from the alcohol to form a ketone (acetone), which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step.[4][5]
Q2: How do I choose between Reductive Amination and a Palladium-catalyzed approach like Buchwald-Hartwig?
The choice depends on several factors: scale, cost, available equipment, and the complexity of your substrate. The following decision-making workflow can guide your selection.
Caption: Catalyst selection based on experimental priorities.
-
Choose Reductive Amination if: You are working on a larger scale, cost is a primary concern, and your substrate does not contain functional groups that are sensitive to hydride reducing agents.
-
Choose Buchwald-Hartwig Amination if: Your substrate is complex with sensitive functional groups, you are struggling with low yields via other methods, or you are working on a small, discovery scale where catalyst cost is less of a concern.[2]
-
Choose Borrowing Hydrogen if: You are prioritizing green chemistry principles, wish to avoid stoichiometric reagents (like hydrides or bases), and have access to the appropriate transition metal catalysts.[4]
Q3: For Reductive Amination, which reducing agent is best? NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
While all can work, they are not interchangeable. The key is to select a reagent that preferentially reduces the protonated iminium ion over the starting carbonyl (acetone).
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce acetone. To avoid this, the reaction is often run in a stepwise manner: first form the imine, then add the NaBH₄.[6] A one-pot approach risks reducing the acetone before it can react with the aniline.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is stable in mildly acidic conditions (pH 3-4), which are optimal for imine formation. It will selectively reduce the iminium ion in the presence of acetone, making it an excellent choice for one-pot reactions.[6][7] However, it generates toxic cyanide waste, a significant drawback.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is mild, non-toxic, and highly selective for imines and aldehydes over ketones.[6] The acetic acid byproduct can also help catalyze imine formation. It is effective and avoids the toxicity concerns of NaBH₃CN.
Recommendation: Start with Sodium Triacetoxyborohydride (NaBH(OAc)₃) for its balance of reactivity, selectivity, and safety.
Troubleshooting Guide
Problem: My reaction shows low or no conversion.
-
Possible Cause (Reductive Amination): Inefficient imine formation. The equilibrium between aniline/acetone and the imine can be unfavorable.
-
Solution: Ensure your reaction is run in a suitable solvent (like methanol or dichloromethane) and consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[1] Using a Dean-Stark apparatus to remove the water byproduct can also drive the equilibrium forward. For sluggish reactions, molecular sieves can be added to scavenge water.[7]
-
-
Possible Cause (Buchwald-Hartwig): Inactive catalyst. The Pd(0) active species may not have formed, or the catalyst may have been poisoned.
-
Solution: Ensure you are using an appropriate palladium precatalyst and ligand combination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical for activating the catalyst and facilitating the reaction.[8] The base is also crucial; a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[9] Ensure all reagents and the solvent (e.g., toluene, dioxane) are scrupulously anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst.
-
-
Possible Cause (Borrowing Hydrogen): Catalyst loading or temperature is too low.
-
Solution: These reactions often require higher temperatures (80-110 °C) to facilitate the initial dehydrogenation of the alcohol.[4] Increase the temperature and ensure the catalyst loading is sufficient (typically 1-3 mol%). The choice of base, such as t-BuOK, is also critical for catalyst activation.[4]
-
Problem: I am seeing significant byproduct formation (e.g., dialkylation, dehalogenation).
-
Possible Cause: The reaction conditions are too harsh, or the catalyst is not selective.
-
Solution (Direct Alkylation): If you are attempting direct alkylation with an isopropyl halide, over-alkylation to the tertiary amine is common. A strategy to avoid this is to use a large excess of the primary amine or a competitive deprotonation/protonation strategy.[10] However, switching to reductive amination is a more robust solution.
-
Solution (Buchwald-Hartwig): Dehalogenation (hydrodehalogenation) can occur as a side reaction where the bromo group is replaced by hydrogen. This can be minimized by using ligands that promote rapid reductive elimination, such as sterically hindered biarylphosphine ligands.[2]
-
Solution (General): Lower the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed, before significant byproducts form.
-
Problem: The catalyst appears to have deactivated during the reaction.
-
Possible Cause: Impurities in reagents or coke formation on the catalyst surface.
-
Solution: Catalyst deactivation can be caused by impurities in the starting aniline, which can form strongly bonded nitrogen-containing coke on the catalyst surface.[11] Purifying the 4-bromoaniline by distillation or recrystallization before use can prevent this.[11] For heterogeneous catalysts, oxidative regeneration can sometimes restore activity.[11] In homogeneous catalysis like Buchwald-Hartwig, ensuring an inert atmosphere (Argon or Nitrogen) is paramount to prevent oxidation and deactivation of the palladium catalyst.
-
Data Summary: Comparison of Catalytic Systems
| Parameter | Reductive Amination | Buchwald-Hartwig Amination | "Borrowing Hydrogen" N-Alkylation |
| Isopropyl Source | Acetone | Isopropylamine or equivalent | Isopropanol |
| Typical Catalyst | NaBH(OAc)₃, NaBH₃CN | Pd₂(dba)₃ / XPhos | [Mn(CO)₃(pnp)]Br, Ru-MACHOs |
| Typical Conditions | Acetic Acid, CH₂Cl₂, RT | NaOt-Bu, Toluene, 80-110 °C | t-BuOK, Toluene, 80-110 °C |
| Pros | Cost-effective, scalable, simple setup | High functional group tolerance, broad scope | Atom-economical, green, uses cheap alcohol |
| Cons | Stoichiometric waste, potential side reactions | Expensive catalyst/ligand, air-sensitive | Requires specific metal complexes, higher temps |
| Primary Reference | [6],[1] | [2],[3] | [4],[5] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a reliable starting point for the synthesis of this compound.
Caption: General experimental workflow for reductive amination.
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-bromoaniline (1.0 eq) and dichloromethane (approx. 10 mL per gram of aniline).
-
Add acetone (1.5 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol requires strict anaerobic conditions.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 4-bromoaniline (1.0 eq) and anhydrous, degassed toluene.
-
Add isopropylamine (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. (1994). Ben-Gurion University Research Portal.
- Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. (n.d.). ResearchGate.
- Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC - NIH.
- An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. (n.d.). Benchchem.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
Solvent effects on the yield and purity of 4-Bromo-N-isopropylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthetic procedure. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient synthesis of this important intermediate.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is through the reductive amination of 4-bromoaniline with acetone. This process involves two key steps: the formation of an imine intermediate, followed by its in-situ reduction to the desired secondary amine. The choice of solvent, reducing agent, and reaction conditions plays a critical role in maximizing the yield and purity of the final product while minimizing the formation of byproducts.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis of this compound.
Reaction & Yield Optimization
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of 4-bromoaniline can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial condensation of 4-bromoaniline and acetone to form the imine is a reversible equilibrium reaction. To drive the reaction forward, it is often beneficial to remove the water formed as a byproduct. While not always practical in a one-pot reductive amination, ensuring anhydrous conditions can be helpful. The reaction is also typically favored under mildly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial.
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting acetone if not used carefully. It's often best to allow the imine to form for a period before adding the NaBH₄.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine over the ketone, even at a slightly acidic pH. This allows for a one-pot reaction where all reagents can be mixed from the start.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent. It is particularly effective but is moisture-sensitive and not compatible with protic solvents like methanol.[2]
-
-
Inappropriate Solvent: The solvent has a profound effect on the reaction rate and outcome. A detailed discussion is provided in the next section.
-
Reaction Temperature: While many reductive aminations can be performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation and overall conversion. However, excessive heat can lead to side reactions.
Q2: I am observing significant amounts of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?
A2: The most common higher molecular weight byproduct is the tertiary amine, 4-bromo-N,N-diisopropylaniline, formed from the over-alkylation of the desired product.[3] The product, this compound, can react with another molecule of acetone to form an enamine or iminium ion, which is then reduced.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the 4-bromoaniline relative to acetone to favor the formation of the secondary amine.
-
Controlled Addition: Add the reducing agent portion-wise to the reaction mixture. This can help to reduce the imine intermediate as it is formed, minimizing the opportunity for the secondary amine product to react further.
-
Lower Temperature: Running the reaction at a lower temperature can help to disfavor the second alkylation, which typically has a higher activation energy.
Solvent Selection & Its Impact
Q3: Which solvent is best for this reaction? I've seen various solvents used in the literature for similar reactions.
A3: The choice of solvent is critical and depends on the chosen reducing agent and desired reaction conditions. There is no single "best" solvent, but some are generally more effective than others for reductive aminations.
-
Methanol (MeOH): Often considered one of the best solvents for reductive aminations, especially when using NaBH₃CN or NaBH₄.[4] It is a protic solvent that can facilitate imine formation and is a good solvent for both the starting materials and the borohydride reducing agents.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are good choices when using sodium triacetoxyborohydride (NaBH(OAc)₃), which is not stable in protic solvents.[2] They are effective at solvating the reactants and intermediates.
-
Tetrahydrofuran (THF): A common aprotic solvent that can be used with various reducing agents.
-
Ethanol (EtOH): Similar to methanol, it can be an effective protic solvent.
The following table provides a qualitative guide to solvent selection for the reductive amination of 4-bromoaniline with acetone:
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Yield | Purity Considerations & Potential Issues |
| Methanol | 32.7 | Polar Protic | High | Generally good purity. Can be used with NaBH₄ and NaBH₃CN.[4] |
| Ethanol | 24.6 | Polar Protic | Good | Similar to methanol, can be a good choice. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good-High | Preferred for NaBH(OAc)₃.[2] Can be harder to remove than lower boiling point solvents. |
| 1,2-Dichloroethane (DCE) | 10.4 | Polar Aprotic | Good-High | Similar to DCM, suitable for NaBH(OAc)₃.[2] Higher boiling point. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate-Good | A versatile solvent, but may result in slower reaction rates compared to more polar options. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Moderate | Can be effective, but sometimes leads to side reactions. |
Q4: Can I run the reaction neat or in a non-polar solvent?
A4: While some reactions can be performed under solvent-free conditions, it is generally not recommended for this reductive amination.[5] A solvent is necessary to ensure proper mixing and to control the reaction temperature. Non-polar solvents like hexane or toluene are generally poor choices as they do not effectively solvate the polar intermediates and can lead to very slow reaction rates and low yields.
Purification Challenges
Q5: I am having trouble purifying my product by column chromatography on silica gel. It seems to be streaking or sticking to the column.
A5: This is a very common issue when purifying amines on silica gel. The slightly acidic nature of silica gel can lead to strong interactions with the basic amine product, causing poor separation and recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing 1-3% triethylamine (TEA). This will neutralize the acidic sites on the silica. You can then run the column with your desired eluent system, which may or may not contain TEA.[1]
-
Use a Modified Eluent: Add a small amount of triethylamine (0.1-1%) to your eluent system (e.g., hexane/ethyl acetate). This will compete with your product for the acidic sites on the silica, allowing it to elute more cleanly.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as basic alumina, which is more suitable for the purification of basic compounds.[6]
Q6: How do I remove the triethylamine from my purified product?
A6: Triethylamine (b.p. 89 °C) is relatively volatile. It can usually be removed by co-evaporation with a lower boiling point solvent like dichloromethane or diethyl ether under reduced pressure.[7] For small amounts of product, simply placing the sample under high vacuum for an extended period is often sufficient.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Reductive Amination using Sodium Borohydride in Methanol
This protocol is a robust and cost-effective method suitable for general laboratory use.
Materials:
-
4-Bromoaniline
-
Acetone
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).
-
Dissolve the 4-bromoaniline in methanol (approx. 0.2 M solution).
-
Add acetone (1.2-1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) using a gradient of ethyl acetate in hexanes.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride in Dichloromethane
This protocol is suitable for reactions where a milder, more selective reducing agent is desired.
Materials:
-
4-Bromoaniline
-
Acetone
-
Dichloromethane (DCM, anhydrous)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromoaniline (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M solution).
-
Add acetone (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Visualizations & Workflow Diagrams
Reductive Amination Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via reductive amination.
Caption: General experimental workflow for the reductive amination synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
References
-
A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018). RSC Publishing. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
This compound (C9H12BrN). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress. Retrieved January 12, 2026, from [Link]
-
2-Bromo-4-isopropylaniline. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Preparation of N,N-dimethylation of 4-bromoaniline? (2020). ResearchGate. [Link]
-
This compound, min 96%, 1 gram. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]
-
A remarkable solvent effect on reductive amination of ketones. (2017). University at Albany. [Link]
-
2-Bromo-4-isopropylaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Supporting Information. (2008). Wiley-VCH. [Link]
-
Spectroscopic Analysis of Organic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Best way to remove triethylamine from a column fraction? (2021). ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
4 bromoaniline : Organic Synthesis. (2024). YouTube. [Link]
-
p-Bromoaniline Synthesis: A Lab Protocol. (n.d.). Studylib. Retrieved January 12, 2026, from [Link]
-
5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-Fluoro-N-isopropylaniline. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Boron reagents for reductive amination. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved January 12, 2026, from [Link]
-
Acetone: solvent or reagent depending on the order of addition in SET-LRP. (2018). RSC Publishing. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Proactive Management of Thermal Runaway in 4-Bromo-N-isopropylaniline Reactions
Welcome to the technical support center for the safe handling and reaction of 4-Bromo-N-isopropylaniline. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert, field-proven insights into the potential thermal hazards associated with this molecule and to offer robust troubleshooting and safety protocols in a direct question-and-answer format. The information herein is built upon fundamental principles of reaction safety, analysis of analogous chemical systems, and established best practices in the chemical industry.
Introduction to the Thermal Hazards of Substituted Anilines
This compound is a substituted aromatic amine. This class of compounds is known for its utility in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. However, the functional groups present—a secondary aromatic amine and a brominated phenyl ring—also introduce specific thermal risks. The electron-rich nature of the aniline ring makes it highly susceptible to powerful exothermic reactions such as nitration, halogenation, and diazotization. The N-isopropyl group, while sterically hindering, does not negate this reactivity. Furthermore, like many halogenated aromatics, the molecule can decompose exothermically at elevated temperatures, potentially liberating hazardous gases like hydrogen bromide (HBr) and nitrogen oxides (NOx)[1].
This guide will address the critical questions you may have about identifying, preventing, and managing thermal runaway when working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities I should be aware of for this compound?
A1: Based on data from analogous structures like N-isopropylaniline and 4-bromoaniline, this compound should be considered incompatible with the following, as reactions can be highly exothermic and uncontrolled:
-
Strong Oxidizing Agents: This includes peroxides, perchlorates, permanganates, chlorates, and nitrates[1][2]. Mixing can lead to rapid, violent reactions.
-
Strong Acids: Concentrated mineral acids such as nitric acid, sulfuric acid, and hydrochloric acid will engage in a strong acid-base neutralization exotherm with the amine[2][3]. In the case of nitric acid, this can escalate into a hazardous nitration reaction.
-
Acid Anhydrides and Acid Chlorides: These reagents will react exothermically with the secondary amine in an acylation reaction[1][2]. Without proper thermal control, this can lead to a rapid temperature increase.
-
Isocyanates, Epoxides, and Chloroformates: These are also known to react exothermically with amines and should be handled with caution[1][3].
A summary of key incompatibilities is provided in the table below.
| Incompatible Reagent Class | Potential Hazard | Reference |
| Strong Oxidizing Agents | Violent reaction, fire | [1][2] |
| Strong Acids (e.g., HNO₃, H₂SO₄) | Strong neutralization exotherm, potential for runaway nitration | [2][3][4] |
| Acid Anhydrides & Acid Chlorides | Exothermic acylation | [1][2] |
| Isocyanates & Epoxides | Exothermic addition reaction | [3] |
Troubleshooting Guide: Managing Exothermic Events
This section provides direct, actionable guidance for specific experimental scenarios where thermal runaway is a primary risk.
Scenario 1: Uncontrolled Temperature Spike During Nitration
Q2: I am attempting to nitrate this compound and my reactor temperature is rising much faster than anticipated, and my cooling system is at maximum capacity. What is happening and what should I do?
A2: You are likely experiencing the onset of a thermal runaway reaction. Aromatic nitration is a notoriously energetic and hazardous process[4]. The reaction between the amine and the strong acid generates a significant exotherm, which in turn accelerates the nitration reaction rate. This creates a dangerous feedback loop, as illustrated below.
Caption: Figure 1: The positive feedback loop characteristic of a thermal runaway reaction.
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (mixed acid).
-
Maximize Cooling: If not already done, apply maximum cooling to the reactor jacket. Prepare a supplementary cooling bath (e.g., dry ice/acetone) if your setup allows for it.
-
Alert Personnel: Inform your lab supervisor and any nearby colleagues immediately. Prepare for a potential evacuation.
-
Initiate Quench (If Safe): If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it. This is a high-risk step and should only be performed if you have the correct setup and training. A suitable quench would involve the rapid addition of a large volume of a cold, inert solvent to absorb the heat. Do not add water , as it can react violently with the mixed acid.
Preventative Measures & Best Practices:
-
Perform Calorimetric Screening: Before running the reaction at scale, use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your starting material and reaction mixture. Use Reaction Calorimetry (RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for safe process design.
-
Use Semi-Batch Addition: Never add all reagents at once (batch mode). Add the nitrating agent slowly (dropwise) to a cooled solution of the aniline. This allows the cooling system to remove the heat as it is generated, preventing accumulation.
-
Ensure Adequate Cooling Capacity: The cooling system must be able to handle the total heat flow of the reaction. The heat generation rate is controlled by the addition rate.
-
Protect the Amine Group: For safer nitration, first protect the amine by reacting it with acetic anhydride to form the corresponding acetamide. The amide is less basic and less activating, allowing for a more controlled nitration. The protecting group can be removed later via hydrolysis[5].
Scenario 2: Gas Evolution and Pressure Buildup During Diazotization
Q3: I am performing a diazotization on a precursor, 4-bromoaniline, to synthesize an intermediate. The reaction is evolving a lot of gas and the pressure in my sealed vessel is increasing. Is this normal?
A3: No, this is a sign of a hazardous situation. Diazotization of primary aromatic amines is exothermic and produces diazonium salts, which are thermally unstable[6]. The reaction should be conducted at low temperatures (typically 0-5 °C) to ensure the salt's stability[7]. The gas you are observing is likely nitrogen (N₂), indicating the rapid decomposition of the diazonium salt. This decomposition is also highly exothermic and can trigger a runaway.
Immediate Emergency Protocol:
-
Vent the Vessel: If possible and safe, immediately and carefully vent the vessel to a scrubber or fume hood to relieve the pressure.
-
Crash Cool: Immerse the reactor in a larger bath of dry ice/acetone or other appropriate cryogen. The goal is to rapidly decrease the internal temperature below the decomposition point.
-
Stop Reagent Addition: Ensure no more sodium nitrite or acid is being added.
Preventative Measures & Best Practices:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times. Use a calibrated temperature probe and an efficient cooling bath.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately and does not accumulate.
-
Never Use a Sealed System: Diazotization reactions should always be performed in an open or vented system to prevent pressure buildup from potential decomposition.
-
Use the Diazonium Salt Immediately: Do not let the diazonium salt solution warm up or stand for long periods. Use it directly in the next step of your synthesis.
Caption: Figure 2: Emergency response decision workflow for a suspected thermal event.
Reference Data
The following table provides critical safety data for 4-bromoaniline, the parent compound. This data should be used as a conservative proxy when planning experiments with this compound, pending specific experimental determination.
| Parameter | Value (for 4-Bromoaniline) | Significance | Reference |
| Melting Point | 60-64 °C | Indicates physical state at room temperature. | [8] |
| Boiling Point | 230-250 °C | High boiling point, but decomposition may occur first. | [1] |
| Flash Point | 222-224 °C | High flash point, indicating low flammability risk at STP. | [1] |
| Hazardous Decomposition Products | Hydrogen bromide, Nitrogen oxides (NOx), Carbon oxides (CO, CO₂) | Generated during combustion or uncontrolled thermal decomposition. | [1] |
Conclusion
The key to safely handling this compound is a proactive approach grounded in a thorough understanding of potential reactive hazards. While this molecule is a valuable synthetic intermediate, its aniline functionality predisposes it to highly exothermic and potentially dangerous reactions, especially with strong acids and oxidizing agents. Always perform a thorough risk assessment and conduct calorimetric studies before attempting new reactions at scale. By following the guidance in this document, researchers can mitigate the risks of thermal runaway and ensure a safer laboratory environment.
References
-
New Jersey Department of Health. (n.d.). N-ISOPROPYLANILINE HAZARD SUMMARY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link]
-
Ridd, J. H. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
IChemE. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. Retrieved from [Link]
-
Maschio, G. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved from [Link]
- Kaszniak, M., & Vorderbrueggen, J. (2006). Runaway chemical reaction exposes community to highly toxic chemicals. Mary Kay O'Conner Process Safety Center Symposium.
-
PubMed. (n.d.). On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy. Retrieved from [Link]
- Zhang, P., et al. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline. Retrieved from [Link]
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]
-
Aris-Consultants. (n.d.). Runaway Industrial Chemical Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Filo. (2023). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
-
Pearson+. (n.d.). Show how to prepare the following aromatic amines by aromatic nit.... Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
Reddit. (2022). Quenching guide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated energy correlation diagram for acetylation of aniline with the diethylether and acetic acid solvents. Retrieved from [Link]
-
Design News. (2024). Fire in the Sky: Airborne Thermal Runaway Incidents Rise 28% Over 5 Years. Retrieved from [Link]
-
ResearchGate. (2019). How to perform diazotization of bromohexine using salicylaldehyde?. Retrieved from [Link]
-
E-Mobility Engineering. (n.d.). Thermal runaway prevention. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Retrieved from [Link]
-
lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]
-
CDLLife. (n.d.). 'Thermal Runaway': Firefighters explain why lithium-ion battery blazes are so hard to extinguish. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Caltech Authors. (n.d.). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechan. Retrieved from [Link]
-
National Medical Commission. (n.d.). U-14023/19/NEET (UG Exam)/UGMEB. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals. Lab Safety. Retrieved from [Link]
-
Batteries International. (2025). Aircraft thermal runaway incidents 'at five-year high'. Retrieved from [Link]
-
YouTube. (2021). What is Thermal Runaway and How Can It Be Avoided?. Retrieved from [Link]
-
Volts Energies. (2023). EV Lithium Battery Thermal Runaway: Trigger Mechanisms & Global Standards Compared. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
UL Standards & Engagement. (2024). Lithium-Ion Battery Incidents in Aviation: 2024 Data Review. Retrieved from [Link]
-
AZoM. (2021). Management for Thermal Runaway Prevention in Electric Vehicles. Retrieved from [Link]
-
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]
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Technical Support Center: Analytical Challenges in Monitoring 4-Bromo-N-isopropylaniline Reactions
Welcome to the comprehensive technical support guide for navigating the analytical complexities of monitoring reactions involving 4-Bromo-N-isopropylaniline. This resource is meticulously designed for researchers, scientists, and professionals in drug development. The objective is to provide not only practical troubleshooting solutions but also a profound understanding of the fundamental chemical principles, thereby empowering your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the principal analytical challenges in monitoring reactions with this compound?
-
What are the most effective methods for real-time monitoring of reactant consumption and product formation?
-
What common side products and impurities should I anticipate?
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC/UPLC)
-
Issue: Suboptimal peak shape (tailing or fronting) for this compound.
-
Issue: Co-elution of starting materials, product, and impurities.
-
Issue: Inconsistent retention times.
-
-
Troubleshooting Guide: Gas Chromatography (GC) Analysis
-
Issue: Thermal degradation of the analyte.
-
Issue: Inadequate peak resolution.
-
-
Protocol: A Robust HPLC-UV Method for Reaction Monitoring
-
Protocol: A GC-MS Method for Impurity Identification
-
References
Frequently Asked Questions (FAQs)
Q1: What are the principal analytical challenges in monitoring reactions with this compound?
The primary analytical hurdles in monitoring reactions involving this compound are rooted in its chemical structure and reactivity, particularly in common transformations like N-alkylation and cross-coupling reactions. Key challenges include:
-
Propensity for Side Reactions: The molecule's bifunctionality, possessing both a bromo-substituent and a secondary amine, opens avenues for various side reactions. Over-alkylation, de-bromination, and the formation of isomeric byproducts are frequent complications that can convolute analytical data.[1][2]
-
Analyte Stability: this compound and its derivatives can be labile under certain analytical conditions. This includes thermal degradation in a high-temperature GC inlet or chemical degradation in the presence of highly acidic or basic mobile phases during HPLC analysis.[3][4]
-
Chromatographic Co-elution: The starting materials, intermediates, final product, and impurities often exhibit similar polarities, which makes their chromatographic separation a significant challenge, especially in the case of isomers.[5][6]
-
Matrix Interference: Components of the reaction mixture, such as catalysts, bases, and solvents, can interfere with the analysis. This necessitates the development of robust sample preparation techniques and highly selective analytical methods.
Q2: What are the most effective methods for real-time monitoring of reactant consumption and product formation?
Real-time or near-real-time monitoring is indispensable for optimizing reaction conditions, ensuring process safety, and maximizing yield.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the most prevalent and dependable technique for reaction monitoring. Aliquots are withdrawn from the reaction at predetermined intervals, the reaction is quenched, and the sample is analyzed. A well-developed HPLC method can effectively separate and quantify starting materials, intermediates, and the final product. The use of a photodiode array (PDA) or diode array detector (DAD) is strongly advised, as it provides UV spectra for each peak, aiding in peak identification and purity assessment.[7][8]
-
In-situ Spectroscopic Techniques: For continuous, real-time monitoring without the need for sampling, advanced techniques like ReactIR (FTIR spectroscopy) and Raman spectroscopy are highly effective.[9][10][11][12][13] These methods track the vibrational modes of functional groups directly within the reaction vessel. For instance, one could monitor the disappearance of the N-H stretching vibration of a primary amine starting material and the concurrent appearance of a new C-N stretching vibration corresponding to the product.
Q3: What common side products and impurities should I anticipate?
A thorough understanding of potential impurities is paramount for developing a robust analytical method and for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Such as 4-bromoaniline and an isopropyl halide in the case of an N-alkylation reaction.[14]
-
Over-alkylation Products: If reaction conditions are not stringently controlled, the secondary amine of the product can undergo further alkylation to form a tertiary amine.
-
De-brominated Species: Under certain reductive conditions or in the presence of specific catalysts, the bromine atom can be substituted by a hydrogen atom, leading to the formation of N-isopropylaniline.
-
Isomeric Byproducts: Depending on the reaction type (e.g., cross-coupling), the formation of isomers with functional groups at different positions on the aromatic ring is possible.
-
Products of Catalyst Decomposition or Side Reactions: If a catalyst is employed, its degradation products or byproducts from catalyst-mediated side reactions may be observed in the analysis.[15]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC/UPLC)
This section provides a systematic approach to resolving common issues encountered during the HPLC or UPLC analysis of this compound.
Issue: Suboptimal peak shape (tailing or fronting) for this compound.
Causality: Poor peak shape is frequently a result of secondary interactions between the basic amine functionality of the analyte and residual acidic silanol groups on the surface of the silica-based stationary phase. Other potential causes include column overload or an inappropriate mobile phase pH.[16][17][18][19][20]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor peak shape in HPLC.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pKa of the secondary amine in this compound is a critical factor. To minimize undesirable interactions with silanols, the mobile phase pH should be adjusted to either a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid) to ensure the amine is fully protonated, or a higher pH (e.g., 8-10, using a hybrid silica or polymer-based column stable at elevated pH) to suppress the ionization of silanols.[19][21]
-
Column Selection: If pH adjustment proves insufficient, consider a column with advanced end-capping to shield residual silanols. Alternatively, a column with an embedded polar group can offer a different selectivity and potentially improved peak shape.[18]
-
Sample Concentration and Solvent: High analyte concentrations can lead to column overload and peak fronting. Dilute the sample and re-inject. Ensure the sample is dissolved in a solvent of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.[16]
Issue: Co-elution of starting materials, product, and impurities.
Causality: Co-elution arises when the chromatographic method lacks the necessary selectivity to resolve compounds with similar physicochemical properties.[5][6]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 4. Determination of aniline and related mono-aromatic amines in indoor air in selected Canadian residences by a modified thermal desorption GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 10. youtube.com [youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. clairet.co.uk [clairet.co.uk]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
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- 21. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges in the Workup of 4-Bromo-N-isopropylaniline
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and validated protocols to address common solubility-related issues encountered during the workup and purification of 4-Bromo-N-isopropylaniline. Our goal is to equip you with the foundational knowledge and practical techniques to enhance your yield, purity, and experimental success.
Section 1: Understanding the Physicochemical Behavior of this compound
A successful purification strategy begins with a firm grasp of the target molecule's properties. The unique structure of this compound dictates its behavior in various solvent and pH environments.
Q1: What are the key properties of this compound that influence its solubility during workup?
This compound is a crystalline solid at room temperature.[1] Its solubility is governed by a combination of its nonpolar aromatic ring and the basic secondary amine group. This dual nature is the key to designing an effective purification strategy.
Key Physicochemical Properties:
| Property | Value / Description | Implication for Workup |
| Appearance | White to pale yellow crystalline solid[1] | Solid nature allows for final purification by recrystallization. |
| Melting Point | Approx. 57-60 °C[1] | Useful for purity assessment after isolation. |
| Solubility | Soluble in organic solvents (e.g., ethers, ethanol); poorly soluble in water.[1][2] | The crude product will reside in the organic phase during a standard extraction. |
| Basicity (pKa) | The amine group is basic (pKa of the parent 4-bromoaniline is ~3.86).[3] | The compound will react with acids (like HCl) to form a water-soluble ammonium salt.[4] This is the most critical property to exploit for purification. |
Q2: How does the amine functional group dictate the workup strategy?
The nitrogen atom in the N-isopropylamino group has a lone pair of electrons, making it a Lewis base. In the presence of an acid (e.g., aqueous HCl), this amine group becomes protonated, forming a positively charged ammonium salt.
Acid-Base Reaction: C₉H₁₂BrN (organic soluble) + HCl (aqueous) ⇌ [C₉H₁₂BrNH]⁺Cl⁻ (water soluble)
This reversible reaction is the cornerstone of an acid-base extraction. By washing the organic solution of your crude product with a dilute acid, you can selectively transfer the desired this compound into the aqueous phase, leaving behind non-basic impurities. Subsequently, neutralizing the aqueous phase with a base (e.g., NaOH) will deprotonate the ammonium salt, causing the pure, water-insoluble amine to precipitate, ready for collection or extraction back into an organic solvent.[5]
Section 2: Troubleshooting Guide for Liquid-Liquid Extraction
Liquid-liquid extraction is the primary method for initial purification, but it can present several challenges. Here are solutions to the most common problems.
Q3: Problem: My product seems to have disappeared after an acid wash. Where did it go, and how can I get it back?
Causality & Solution: This is the most common "issue" and is actually the desired outcome of a properly executed acid wash. Your product has not disappeared; it has been converted to its hydrochloride salt and is now dissolved in the aqueous layer.[5][6]
Recovery Protocol:
-
Isolate: Separate the organic layer (which should contain non-basic impurities) and keep the acidic aqueous layer.
-
Cool: Place the aqueous layer in an ice bath to minimize the solubility of the free amine in the next step.
-
Basify: Slowly add a base, such as 1M or 2M sodium hydroxide (NaOH), while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is distinctly basic (pH > 10).
-
Precipitate/Extract: You will observe the this compound precipitating as a solid or an oil.
-
If a solid forms, it can be collected by vacuum filtration.
-
Alternatively, you can extract the product back into a fresh organic solvent like diethyl ether or ethyl acetate, then dry and evaporate the solvent.
-
Below is a workflow diagram illustrating this crucial acid-base purification logic.
Q4: Problem: A thick, insoluble goo or precipitate has formed at the interface of my organic and aqueous layers. What is it and what should I do?
Causality & Solution: This "goo" is often an indication that your product has "crashed out" of solution due to poor solubility in either phase, or it could be an emulsion.[6] This can happen if the concentration of your product is too high or if the organic solvent is not sufficiently nonpolar.
Troubleshooting Steps:
-
Dilute: Add more of your primary organic solvent (e.g., ethyl acetate) to try and dissolve the precipitate.
-
Filter: If dilution fails, filter the entire biphasic mixture through a Büchner funnel to isolate the solid. Wash the solid with water, followed by a small amount of cold organic solvent. The solid is likely your desired product or its salt.
-
Check pH: Use a glass rod to spot the interface material onto pH paper. If it's the hydrochloride salt, it will be acidic. If you've prematurely added base, it could be the neutral product. This helps you decide how to process it.
Q5: Problem: I have a persistent emulsion that won't separate. How can I break it?
Causality & Solution: Emulsions are common when working with amine-containing compounds and are often caused by vigorous shaking, which creates fine droplets that are stabilized by impurities.[7][8]
Methods to Break Emulsions:
-
Patience & Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the energy that creates emulsions.[7]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.[7]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.
Q6: Problem: My organic layer is still colored (yellow/brown) even after multiple water washes. What causes this and how can I fix it?
Causality & Solution: Residual color can be due to highly conjugated impurities or, if bromine was used in the synthesis, residual halogen.[1]
Decolorizing Washes:
-
For Halogen Impurities: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with and remove residual bromine, often resulting in an instantly clear solution.[6]
-
For Other Impurities: If the color persists, it may be removed during the final recrystallization step by adding a small amount of activated charcoal.
Section 3: Optimizing Final Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, but success hinges on selecting the right solvent system.[9][10]
Q7: Problem: I'm struggling to find a suitable recrystallization solvent. What's a good strategy?
Causality & Solution: The ideal solvent should dissolve your product completely when hot but poorly when cold.[11] For a compound like this compound, which has both polar and nonpolar character, a two-solvent system is often most effective.
Strategy for Solvent Selection:
-
Find a "soluble" solvent in which the compound is very soluble (e.g., ethyl acetate, acetone, toluene).
-
Find a "non-soluble" or "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, heptane).
-
The two solvents must be miscible with each other. A hexane/ethyl acetate or hexane/toluene system is an excellent starting point.[12]
Common Recrystallization Solvent Systems:
| Solvent System (Soluble / Anti-Solvent) | Characteristics & Best Use Case |
| Hexanes / Ethyl Acetate | A versatile, general-purpose system for moderately polar compounds.[12] |
| Hexanes / Toluene | Good for aromatic compounds; toluene's higher boiling point allows for greater solubility at high temperatures. |
| Ethanol / Water | Effective for compounds with some polarity that can hydrogen bond. The product should be soluble in ethanol but not water.[12] |
Q8: Problem: My product is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
Causality & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point, causing it to separate as a liquid instead of forming a crystal lattice.[12]
Prevention & Remediation:
-
Cool Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the ice bath. Slow cooling is critical for forming pure crystals.[11]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the "soluble" solvent back to the hot mixture to ensure the product remains dissolved until the temperature is lower.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
The following diagram provides a troubleshooting workflow for common recrystallization problems.
References
-
Reddit User Discussion (r/chemhelp). (2021). Solubility of 4-bromo aniline in solvents?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
LookChem. 4-Bromoaniline. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
ChemBK. This compound. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
CUNY Bronx Community College. Purification by Recrystallization. [Link]
-
ResearchGate User Discussion. (2014). How do I remove aniline from the reaction mixture?[Link]
-
ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. [Link]
-
Scribd. Recrystallization. [Link]
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- 11. youtube.com [youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
Best practices for drying and storing 4-Bromo-N-isopropylaniline to prevent degradation
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the best practices for drying and storing 4-Bromo-N-isopropylaniline to prevent degradation.
Welcome to the technical support guide for this compound. This resource, developed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the proper handling, drying, and storage of this compound to ensure its stability and integrity for experimental use. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: Why is meticulous drying and storage so critical for this compound?
A: this compound, like many N-alkylanilines, is susceptible to degradation through oxidative pathways, which can be accelerated by the presence of moisture, atmospheric oxygen, and light.[1][2][3] Improper handling can lead to the formation of colored impurities and byproducts, compromising the compound's purity, altering its reactivity, and ultimately affecting the yield and purity of your desired products.[4] Therefore, stringent drying and storage protocols are essential to preserve its chemical integrity.
Q2: What are the common visual signs of degradation?
A: The most immediate indicator of degradation is a change in color. A pure sample of this compound should be a light-colored solid. The development of a yellow, brown, or purplish hue is a strong indication of oxidation. This is due to the formation of highly conjugated systems, such as quinone-imine type structures, which absorb light in the visible spectrum.[1][2]
Q3: Is this compound sensitive to air and light?
A: Yes. Aromatic amines as a class are known to be sensitive to both air (oxygen) and light (UV radiation).[3] Oxygen can directly participate in oxidation reactions, while light can provide the activation energy needed to initiate these degradation pathways. For this reason, handling and storage under an inert atmosphere and in the dark are mandatory best practices.[5][6]
Q4: What are the primary degradation pathways I should be aware of?
A: The principal degradation route is the oxidation of the amine. Anodic oxidation studies of N-alkylanilines show they can undergo coupling reactions and further oxidation to form colored dimeric structures and, eventually, p-benzoquinones upon hydrolysis.[1][2] While hydrolysis of the C-Br bond is possible under harsh acidic or basic conditions, it is less likely to be a significant concern during standard storage.[7][8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Q: My sample of this compound has turned dark brown. What happened and can I still use it?
A: A dark brown color indicates significant oxidation has occurred. The compound has likely been exposed to air and/or light over time. Using this material without purification is strongly discouraged as the impurities can interfere with your reaction, leading to lower yields and complex product mixtures. For purification, column chromatography on silica gel or neutral alumina is often effective for removing polar, colored impurities.[1]
Q: I'm seeing unexpected peaks in my NMR/LC-MS analysis of a reaction where I used this aniline. What are the likely impurities from the starting material?
A: If the aniline was not stored properly, you may be observing signals corresponding to oxidized dimeric species or even hydroxylated and quinone-like byproducts.[1][9] These compounds will have higher molecular weights and different chromatographic and spectroscopic properties. We recommend running a control analysis (NMR, LC-MS) on your this compound starting material before use to confirm its purity.
Q: My reaction yield is consistently low, and I suspect the starting material. Could improper storage of this compound be the cause?
A: Absolutely. If the aniline has degraded, its effective molar quantity is reduced, leading to incorrect stoichiometry in your reaction. Furthermore, the degradation products themselves can potentially inhibit or interfere with catalytic cycles or react with your other reagents, leading to unwanted side reactions and a lower yield of your desired product. Always use a pure, properly stored sample to ensure reproducible results.
Section 3: Detailed Protocols & Methodologies
Follow these validated protocols to ensure the long-term stability of your this compound.
Protocol 1: Recommended Drying Procedures
Residual moisture can catalyze degradation. Choose the appropriate drying method based on whether the compound is in solid form or dissolved in a solvent.
Method A: Drying over Solid Desiccants (for solutions)
This method is suitable for drying a solution of this compound in an organic solvent.
Step-by-Step Methodology:
-
Select a compatible desiccant from the table below. For amines, activated 3 Å molecular sieves are an excellent choice due to their high efficiency and inertness.[10][11]
-
Activate the desiccant immediately before use. For molecular sieves, heat at 300 °C under vacuum for at least 3 hours.[10]
-
Add the activated desiccant to the solution of your compound under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the solution to stand for several hours (or overnight for higher water content) with occasional swirling.
-
Filter or decant the dried solution away from the desiccant under an inert atmosphere.
Table 1: Comparison of Common Desiccants for Aromatic Amines
| Desiccant | Efficiency & Speed | Capacity | Compatibility Notes | Reference |
| 3 Å Molecular Sieves | Excellent; Fast | High | Highly Recommended . Inert and does not complex with amines. Must be activated. | [10][11] |
| Calcium Hydride (CaH₂) ** | Excellent; Fast | High | Highly effective, but reacts to produce H₂ gas. Use with caution. | [11] |
| Potassium Hydroxide (KOH) | Good; Moderate | High | A traditional choice for basic compounds. Less efficient than sieves or CaH₂. | [11] |
| Sodium Sulfate (Na₂SO₄) | Low; Slow | High | Generally not efficient enough for highly moisture-sensitive applications. | |
| Calcium Chloride (CaCl₂) ** | Moderate | High | Not Recommended . Can form adducts with amines. | [12] |
Method B: High Vacuum Drying (for solids)
This method is used to remove residual solvent and trace moisture from the solid compound.
Step-by-Step Methodology:
-
Place the solid this compound in a suitable flask (e.g., a Schlenk flask).
-
Connect the flask to a high vacuum line, preferably with a cold trap in place.
-
Apply vacuum and allow the solid to dry for several hours, or overnight, until a constant weight is achieved.
-
Once dry, backfill the flask with an inert gas like nitrogen or argon before opening.[13]
Protocol 2: Recommended Storage Procedures
Proper storage is crucial to prevent degradation between uses.
Short-Term Storage (Days to Weeks)
-
Place the dried compound in a clean, dry amber glass vial to protect it from light.[5]
-
Flush the vial with an inert gas (nitrogen or argon) before sealing.
-
Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm.
-
Store the vial in a desiccator at room temperature.[13]
Long-Term Storage (Months to Years)
-
Follow the steps for short-term storage, ensuring the vial is robustly sealed.
-
For maximum stability, place the sealed amber vial inside a larger, secondary container that can also be flushed with inert gas.[14][15]
-
Store the container in a cool, dark, and dry place. A refrigerator (2-8 °C) is suitable, but ensure it is a lab-grade, spark-proof model.[16][17]
-
When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[13]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale | Reference |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by atmospheric O₂. | [6] |
| Light | Amber Vial / Darkness | Prevents light-catalyzed degradation. | [5] |
| Temperature | Cool (2-8 °C) | Slows the rate of chemical degradation. | [17][18] |
| Moisture | Dry (use of desiccants) | Prevents moisture-catalyzed side reactions. | [19] |
| Container | Tightly Sealed Glass Vial | Ensures containment and prevents contamination. | [5] |
Section 4: Visualizing Key Processes
To further clarify the critical aspects of handling this compound, the following diagrams illustrate the degradation pathway and a decision-making workflow.
Caption: A simplified schematic of the oxidative degradation of this compound.
Caption: Decision tree for selecting the correct drying and storage protocol.
Section 5: References
-
Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596–6599.
-
Hand, R. L., & Nelson, R. F. (1978). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Journal of the Electrochemical Society, 125(7), 1059-1068.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Ossila. (n.d.). How to Store Air Sensitive Materials. Ossila.com.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
-
University of California, Riverside. (n.d.). Chemical Storage. EH&S.
-
Augspurger, A., & Perriello, R. (2020). Best Practices for Proper Chemical Storage. The Synergist.
-
Brainly. (2023). Provide a complete mechanism for the hydrolysis of p-bromoacetanilide in the presence of acid and base.
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage.
-
BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
-
Sigma-Aldrich. (n.d.). Drying Agents.
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods.
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?.
-
Clariant. (2014). Desiccant Types and Performance.
-
Li, C., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
-
American Chemical Society. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.
-
Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide.
-
Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
-
Wikipedia. (n.d.). Desiccant.
-
The Hive. (2003). Drying agents and their compatibilities.
-
YouTube. (2024). Preparation of p bromoaniline from p bromoacetanilide via acidic hydrolysis.
-
Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 631-632.
-
Quora. (n.d.). What is the mechanism of hydrolysis of p-bromoacetanilide to p-Bromoaniline?.
-
Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
-
ChemScene. (n.d.). This compound.
-
AHH Chemical Co., Ltd. (n.d.). This compound, min 96%.
-
Sigma-Aldrich. (2025). Safety Data Sheet - 4-Bromo-N,N-dimethylaniline.
-
University of Southern California, Environmental Health & Safety. (n.d.). Chemical Segregation and Storage.
-
Alfa Aesar. (2012). Safety Data Sheet - 4-Bromoaniline.
-
IIP Series. (2024). Drying Techniques in Medicinal and Aromatic Plants and its Impact on Quality.
-
Google Patents. (n.d.). CN105017029A - Preparation method of p-bromoaniline.
-
PubChem. (n.d.). 2-Bromo-4-isopropylaniline.
-
MDPI. (2021). The Effect of Different Drying Methods on Primary and Secondary Metabolites in Korean Mint Flower.
-
ResearchGate. (n.d.). N-Methyl oxidation and N-dealkylation of N,N-dimethylaniline.
-
PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.
-
PubChemLite. (n.d.). This compound (C9H12BrN).
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
-
PubChem. (n.d.). 3-Bromo-4-isopropylaniline.
-
PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)aniline.
-
PubChem. (n.d.). N-Isopropylaniline.
-
PubMed Central. (n.d.). Thermal Decomposition of Brominated Butyl Rubber.
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
-
AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
-
Allen Institute. (n.d.). Halogenation of Alkanes.
-
KPU Pressbooks. (n.d.). 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I.
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Validation & Comparative
A Senior Application Scientist's Guide: 4-Bromo-N-isopropylaniline vs. 4-bromoaniline in Organic Synthesis
Introduction
In the landscape of organic synthesis, aryl bromides are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, aniline derivatives are of particular importance, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth comparison of two closely related yet functionally distinct synthons: 4-bromoaniline and its N-alkylated counterpart, 4-Bromo-N-isopropylaniline.
While both molecules share the 4-bromoaniline core, the introduction of an N-isopropyl group dramatically alters the steric and electronic properties of the amino moiety. This guide will dissect these differences, offering field-proven insights and experimental data to help researchers make informed decisions when selecting the appropriate building block for their synthetic strategy. We will explore how this seemingly simple alkyl substitution impacts physicochemical properties, reaction kinetics, and the choice of catalytic systems, particularly in the context of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Tale of Two Amines
The first step in evaluating a synthetic reagent is to understand its fundamental physical properties. The N-isopropyl group introduces significant changes to the molecule's polarity, lipophilicity, and intermolecular interactions.
| Property | 4-bromoaniline | This compound | Rationale for Difference |
| Molecular Formula | C₆H₆BrN[1] | C₉H₁₂BrN[2][3] | Addition of a C₃H₆ moiety. |
| Molar Mass | 172.02 g/mol [1] | 214.10 g/mol [2][3] | Increased mass from the isopropyl group. |
| Appearance | White to slightly yellow crystalline solid[1] | Clear, yellowish liquid[4] | The bulky, non-planar isopropyl group disrupts crystal lattice packing, lowering the melting point significantly. |
| Melting Point | 60-64 °C[5] | Room Temperature | Disruption of intermolecular hydrogen bonding and crystal packing by the N-alkyl group. |
| Boiling Point | 230 °C[1] | ~116-118°C / 3mmHg[6] | Increased molecular weight and van der Waals forces. |
| Solubility | Moderately soluble in water; soluble in ethanol, ether[1] | Immiscible with water[6]; Soluble in common organic solvents | The isopropyl group increases the molecule's nonpolar character, enhancing lipophilicity (LogP) and reducing water solubility. |
| Basicity (pKa) | Lower pKa | Higher pKa (Expected) | The isopropyl group is electron-donating via the inductive effect, increasing electron density on the nitrogen and making it a stronger base.[7] |
The Decisive Factor: Impact of the N-Isopropyl Group
The divergence in synthetic utility between these two molecules stems directly from the electronic and steric effects of the N-isopropyl substituent. Understanding these principles is key to predicting reactivity and optimizing reaction conditions.
Electronic Effects
Alkyl groups are electron-donating through an inductive effect.[7] The isopropyl group pushes electron density onto the nitrogen atom. This has two primary consequences:
-
Increased Basicity: The nitrogen lone pair becomes more available for protonation, making this compound a stronger base than 4-bromoaniline. This can influence the choice of base in a reaction, as the substrate itself may compete.
-
Enhanced Nucleophilicity: The increased electron density on the nitrogen enhances its nucleophilicity. However, this electronic advantage is often overshadowed by steric considerations.
Steric Effects
The bulky isopropyl group presents a significant steric shield around the nitrogen atom. This steric hindrance is arguably the most critical differentiator in synthesis.[7][8]
-
Hindered Reactivity at Nitrogen: Reactions that require direct access to the nitrogen lone pair, such as N-acylation, N-alkylation, or its participation as a nucleophile in Buchwald-Hartwig amination, will be significantly slower or may require more forcing conditions compared to the unhindered primary amine of 4-bromoaniline.
-
Influence on Ortho Positions: The isopropyl group can restrict rotation and influence the conformational preferences of the molecule, potentially hindering reactions at the C3 and C5 positions of the aromatic ring.
Sources
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A Comparative Guide to Synthetic Routes for 4-Bromo-N-isopropylaniline
Introduction
4-Bromo-N-isopropylaniline (CAS: 121086-19-9) is a key secondary arylamine intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its structural motif is frequently incorporated into molecules designed as protein degraders and other biologically active compounds. The efficient and selective synthesis of this molecule is therefore of considerable interest to the research and development community. The selection of a synthetic pathway is a critical decision, balancing factors such as yield, purity, scalability, cost, and environmental impact.
This guide provides an in-depth comparison of the three primary synthetic strategies for preparing this compound:
-
Reductive Amination
-
Direct N-Alkylation
-
Buchwald-Hartwig Amination
We will dissect each method, offering mechanistic insights, detailed experimental protocols, and a quantitative comparison to empower researchers to make informed decisions for their specific applications.
Route 1: Reductive Amination
Reductive amination is a highly reliable and widely utilized method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[3][4] For the synthesis of this compound, this involves the reaction of 4-bromoaniline with acetone, followed by in-situ reduction of the resulting imine.
Mechanistic Rationale
The reaction proceeds in two main steps within a single pot:[4]
-
Imine Formation: The nucleophilic nitrogen of 4-bromoaniline attacks the electrophilic carbonyl carbon of acetone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity. A subsequent dehydration step yields the N-(4-bromophenyl)propan-2-imine intermediate.
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the imine C=N double bond to form the desired secondary amine. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to not reduce the acetone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice for this purpose due to its high selectivity for imines over ketones.[5][6][7]
Caption: Workflow for Reductive Amination.
Key Advantages
-
High Selectivity: This method virtually eliminates the problem of over-alkylation, a common issue in other N-alkylation strategies.[6]
-
Mild Conditions: The reaction typically proceeds at room temperature, preserving sensitive functional groups.[5]
-
One-Pot Procedure: Combining the starting materials and reagents in a single vessel simplifies the experimental setup and workflow.[3]
Limitations
-
Stoichiometric Reagents: The use of a stoichiometric amount of hydride reducing agent generates significant salt byproducts, which can complicate purification and are less atom-economical.
-
Moisture Sensitivity: Hydride reagents are sensitive to moisture, requiring the use of anhydrous solvents and careful handling.
Route 2: Direct N-Alkylation with Isopropyl Halide
This classical approach is a straightforward nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking an electrophilic isopropyl source, typically 2-bromopropane or 2-iodopropane.
Mechanistic Rationale
The reaction involves the direct displacement of a halide from the isopropyl electrophile by the lone pair of electrons on the aniline nitrogen. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (HBr or HI) generated during the reaction, preventing the protonation and deactivation of the starting aniline.
The primary challenge of this route is controlling selectivity. The desired product, this compound, is itself a nucleophile and can compete with the starting 4-bromoaniline to react with the isopropyl halide. This leads to the formation of the tertiary amine byproduct, 4-bromo-N,N-diisopropylaniline, which can be difficult to separate.[8]
Caption: Workflow for Direct N-Alkylation.
Key Advantages
-
Simple Reagents: The starting materials and reagents are generally inexpensive and readily available.[5]
-
No Metal Catalysts: This route avoids the cost and potential product contamination associated with transition metal catalysts.
Limitations
-
Poor Selectivity: The significant risk of over-alkylation often leads to moderate yields of the desired secondary amine and complex purification challenges.[5]
-
Harsher Conditions: The reaction often requires elevated temperatures to proceed at a reasonable rate, which can limit its compatibility with sensitive substrates.
-
Potential Mutagenicity: Alkyl halides are a class of reagents that can be mutagenic, requiring careful handling and consideration for process safety.[9]
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[10][11] In the context of this synthesis, it would involve coupling an aryl halide (1,4-dibromobenzene) with isopropylamine. This method has revolutionized arylamine synthesis due to its broad substrate scope and high functional group tolerance.
Mechanistic Rationale
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Ligand Exchange & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The C–N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos).[12][13] These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the final reductive elimination.
Caption: Workflow for Buchwald-Hartwig Amination.
Key Advantages
-
Excellent Scope & Tolerance: This method is compatible with a wide variety of functional groups and is highly effective for forming C-N bonds that are otherwise difficult to access.[10]
-
High Yields: When optimized, this reaction can provide excellent yields of the desired product with high selectivity.
Limitations
-
High Cost: Palladium catalysts and specialized phosphine ligands are expensive, which can be a significant barrier for large-scale synthesis.[11]
-
Air Sensitivity: The Pd(0) catalyst and some phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).[12]
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical applications.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route, based on typical laboratory-scale experiments reported in the literature for analogous transformations.
| Parameter | Reductive Amination | Direct N-Alkylation | Buchwald-Hartwig Amination |
| Starting Materials | 4-Bromoaniline, Acetone | 4-Bromoaniline, 2-Bromopropane | 1,4-Dibromobenzene, Isopropylamine |
| Typical Yield | 85-95% | 40-60% (of desired product) | 80-95% |
| Selectivity | Excellent (mono-alkylation) | Poor (mixture of mono- & di-alkylation) | Excellent (mono-arylation) |
| Reaction Temperature | Room Temperature | 60 - 100 °C | 80 - 120 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours | 12 - 24 hours |
| Key Reagents | NaBH(OAc)₃ | K₂CO₃ or Et₃N | Pd precatalyst, phosphine ligand, NaOt-Bu |
| Cost Profile | Moderate | Low | High |
| Key Byproducts | Acetic acid, Borate salts | Tertiary amine, KBr | Ligand oxides, inorganic salts |
| Atom Economy | Moderate | Good | Moderate |
| Ease of Execution | Moderate (requires anhydrous conditions) | Simple | Difficult (requires inert atmosphere) |
Experimental Protocols
Protocol 1: Reductive Amination
-
Materials: 4-bromoaniline (1.0 eq), acetone (1.5 eq), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), acetic acid (catalytic), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline and anhydrous DCM.
-
Add acetone followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[5][7]
-
Protocol 2: Direct N-Alkylation
-
Materials: 4-bromoaniline (1.0 eq), 2-bromopropane (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), acetonitrile.
-
Procedure:
-
Combine 4-bromoaniline, potassium carbonate, and acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add 2-bromopropane to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography, carefully separating the desired secondary amine from the tertiary amine byproduct and unreacted starting material.[5]
-
Protocol 3: Buchwald-Hartwig Amination
-
Materials: 1,4-dibromobenzene (1.0 eq), isopropylamine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), sodium tert-butoxide (NaOt-Bu, 1.4 eq), anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert argon or nitrogen atmosphere.
-
Add 1,4-dibromobenzene and anhydrous toluene via syringe.
-
Add isopropylamine via syringe.
-
Seal the flask and heat the mixture to 100 °C in an oil bath for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
-
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For laboratory-scale synthesis focused on high yield and purity , Reductive Amination is the superior choice. It offers excellent selectivity under mild conditions, and the protocol is relatively straightforward, avoiding the complexities of over-alkylation and air-sensitive catalysts.
-
For cost-sensitive applications or initial exploratory work where purity is less critical , Direct N-Alkylation may be considered due to its use of inexpensive reagents. However, researchers must be prepared for lower yields and challenging purifications.
-
For syntheses involving complex substrates with sensitive functional groups or when other methods fail , the Buchwald-Hartwig Amination provides a powerful, albeit expensive, alternative. Its broad scope is a significant advantage, but the cost and technical demands make it less ideal for routine or large-scale production of this specific target unless absolutely necessary.
By carefully evaluating these trade-offs, researchers can select the most appropriate and efficient pathway for their synthetic goals.
References
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- Oakwood Chemical. (n.d.). This compound, min 96%.
- Abbad, B., et al. (2020). Comparison of some methods of synthesis of N-monomethyl anilines.
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- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
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- ChemHelper. (2025, April 3).
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- Master Organic Chemistry. (2017, September 1).
- PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.
- Chemistry LibreTexts. (2023, January 22).
- BenchChem. (2025).
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-N-isopropylaniline
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of key intermediates is paramount. 4-Bromo-N-isopropylaniline, a versatile building block, is no exception. Its utility in the development of novel therapeutics and advanced materials necessitates a robust and reliable method for its identification, ensuring purity and isomeric integrity. This guide provides a comprehensive framework for the spectroscopic validation of this compound, drawing upon a multi-technique approach. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data points, but as a holistic narrative that confirms the molecular structure. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a self-validating system for researchers.
At the heart of this validation lies a comparative analysis. The spectral data of this compound will be contrasted with its close isomers and analogues, compounds that could potentially be present as impurities or be mistakenly identified. This comparative methodology is crucial for ensuring the isomeric purity of the target compound.
The Isomeric Landscape: Differentiating this compound from its Alternatives
The substitution pattern on the aniline ring is the critical determinant of the compound's chemical properties and its utility in subsequent reactions. Therefore, it is essential to distinguish this compound from its positional isomers and other closely related analogues.
Figure 3: Workflow for the spectroscopic validation of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
For NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR, if the sample is a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film between salt plates can be used.
-
For MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
-
Data Analysis and Interpretation:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction, and integration).
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
-
Identify the characteristic absorption bands in the IR spectrum and assign them to the functional groups.
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Confirm the isotopic pattern for bromine.
-
Compare the acquired data with the predicted data for this compound and the experimental data for its known isomers and analogues.
-
Conclusion
The structural validation of this compound is achieved through a confluence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the splitting patterns in the aromatic region of the ¹H NMR being particularly diagnostic for the para-substitution pattern. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and the characteristic bromine isotopic pattern, along with fragmentation information that supports the proposed structure. By systematically acquiring and interpreting this suite of spectroscopic data and comparing it against potential isomers and analogues, researchers can confidently and unequivocally confirm the structure of this compound, ensuring the integrity of their synthetic endeavors.
References
- Sharma, V., et al. (n.d.).
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
-
PubChem. (n.d.). 4-bromo-2-(propan-2-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-chloro-n-(propan-2-yl)aniline (C9H11BrClN). Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-4-isopropylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
- Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- The Royal Society of Chemistry. (2011). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)
-
ResearchGate. (n.d.). (i) Relative shifts of 1 H NMR shifts (ppm) of the 1-C 4 H 9 Br and 1-C.... Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpret
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- ResearchGate. (2011).
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
A Comparative Guide to the Purity Assessment of 4-Bromo-N-isopropylaniline: A Head-to-Head Analysis of HPLC and GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Bromo-N-isopropylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception. Its purity profile can significantly influence the outcome of a synthetic route, affecting reaction yields, and the impurity profile of the final product. This guide provides a comprehensive comparison of two of the most powerful and ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper, experience-driven rationale for experimental design, data interpretation, and the strategic selection of the most appropriate analytical tool for the task at hand. Our objective is to present a self-validating system of protocols, grounded in authoritative standards, to ensure the generation of reliable and reproducible data.
The Analytical Imperative: Why Purity Matters
Impurities in a starting material like this compound can arise from various sources, including the manufacturing process (process-related impurities), degradation of the substance over time (degradation products), or the presence of unreacted starting materials or by-products. These impurities, even at trace levels, can have significant consequences. For instance, a structurally similar impurity might compete in a subsequent reaction, leading to the formation of an undesired and potentially toxic side product. Therefore, a robust analytical strategy is paramount to fully characterize the purity of this compound.
Methodology Deep Dive: A Tale of Two Techniques
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte.[1][2] this compound, with a molecular weight of 214.10 g/mol , is a semi-volatile compound, making it amenable to analysis by both techniques.[3][4][5] However, the nuances of each method offer distinct advantages and disadvantages in the context of purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for its ability to analyze non-volatile and thermally labile compounds.[1][6][7] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.
Rationale for Method Design:
-
Stationary Phase (Column): A C18 column is selected for its versatility and proven efficacy in separating a wide range of moderately polar to non-polar compounds, including aromatic amines.[8][9] The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the aniline derivative.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the effective elution of the main component while also providing adequate separation of potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the aniline, thereby ensuring consistent retention times.
-
Detection: UV detection at 254 nm is chosen as aromatic compounds like this compound exhibit strong absorbance at this wavelength, providing high sensitivity.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20-22 min (80-50% B), 22-25 min (50% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Structural Elucidation
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] It offers superior separation efficiency and the definitive identification capabilities of mass spectrometry.[1]
Rationale for Method Design:
-
Stationary Phase (Column): A non-polar DB-5ms column (5% phenyl-methylpolysiloxane) is an excellent first choice. This column separates compounds primarily based on their boiling points and provides good peak shapes for a wide range of analytes, including halogenated aromatic compounds.[10]
-
Temperature Program: A temperature gradient is essential to ensure that compounds with different volatilities are adequately separated and elute as sharp peaks. The program starts at a lower temperature to resolve any highly volatile impurities and gradually increases to elute the main analyte and any less volatile impurities in a reasonable time.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and rapid scanning capabilities, allowing for the acquisition of full scan mass spectra across the entire chromatogram.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Caption: GC-MS experimental workflow for purity assessment.
Interpreting the Data: A Comparative Analysis
To illustrate the strengths of each technique, let's consider a hypothetical batch of this compound containing several potential impurities.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.08 | 4-Bromoaniline |
| 2 | 8.9 | 99.75 | This compound |
| 3 | 11.5 | 0.12 | Isomeric Impurity (e.g., 2-Bromo-N-isopropylaniline) |
| 4 | 14.8 | 0.05 | Dimerization Product |
Table 2: Hypothetical GC-MS Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identity (from MS Library Match) | Key Fragments (m/z) |
| 1 | 5.1 | 0.03 | Isopropanol | 45, 43 |
| 2 | 8.3 | 0.09 | 4-Bromoaniline | 171/173, 92, 65 |
| 3 | 10.4 | 99.78 | This compound | 213/215, 198/200, 119 |
| 4 | 10.7 | 0.10 | 2-Bromo-N-isopropylaniline | 213/215, 198/200, 119 |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS | The Senior Scientist's Verdict |
| Sensitivity | High for UV-active compounds. | Very high, especially in Selected Ion Monitoring (SIM) mode. | GC-MS generally offers superior sensitivity, capable of detecting trace-level volatile impurities that might be missed by HPLC-UV. |
| Selectivity & Identification | Based on retention time; co-elution is possible. Diode-Array Detector (DAD) can provide some spectral information but is not definitive. | Mass spectrum provides a unique fingerprint for definitive identification.[12] Fragmentation patterns offer structural clues.[13][14][15] | GC-MS is the clear winner. The mass spectrum is unequivocal for structural confirmation and differentiation of isomers that might have similar retention times. The characteristic M/M+2 isotope pattern for bromine is a powerful diagnostic tool in MS.[14] |
| Applicability to Impurity Types | Excellent for non-volatile impurities, polymers, and thermally unstable compounds.[1][6] | Ideal for volatile and semi-volatile impurities, including residual solvents.[1][11] | Complementary Strengths. HPLC is superior for detecting potential high molecular weight by-products (e.g., dimers), while GC-MS excels at identifying residual solvents (like isopropanol in our example) and volatile process-related impurities. |
| Resolution | Good, but can be limited by peak tailing for basic compounds like anilines. | Generally offers higher separation efficiency (more theoretical plates) leading to sharper peaks.[1][6] | GC-MS typically provides better resolution for complex mixtures of volatile compounds, as demonstrated by the separation of isomeric impurities. |
| Method Validation & Robustness | Well-established protocols under ICH guidelines.[16][17] Robust and highly reproducible for quantitative analysis. | Also subject to ICH validation guidelines, but can be more susceptible to matrix effects and requires more maintenance (e.g., inlet liner, ion source cleaning). | HPLC is often considered the more robust and user-friendly technique for routine QC applications due to its simpler operation and lower maintenance requirements. |
Conclusion: A Synergistic Approach to Purity Assessment
Neither HPLC nor GC-MS is universally superior; they are powerful, complementary tools. For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended:
-
HPLC-UV should be the primary technique for routine quality control and quantitative purity determination. Its robustness, precision, and ability to detect non-volatile impurities make it ideal for batch release testing.[7][18][19]
-
GC-MS should be employed for method development, impurity identification, and the analysis of volatile and semi-volatile impurities. Its unparalleled identification capabilities are essential for characterizing unknown peaks and for a deeper understanding of the impurity profile.[10][20]
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and accurate picture of the purity of this compound, ensuring the quality and safety of the final products. This synergistic strategy aligns with the principles of robust analytical procedure development as outlined by the ICH, providing a self-validating system for generating trustworthy data.[16][21][22]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
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Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
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Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. ResearchGate. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
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Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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A Comparative Study of the Reactivity of 4-Bromo-N-isopropylaniline and Its Isomers: A Guide for Synthetic Chemists
In the intricate world of organic synthesis, substituted anilines are foundational building blocks, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, bromo-N-isopropylanilines present a particularly interesting scaffold, combining a nucleophilic amino group, a sterically demanding isopropyl substituent, and a versatile bromine handle ripe for functionalization. The positional isomerism of the bromine atom—whether it is situated ortho, meta, or para to the N-isopropylamino group—profoundly alters the molecule's electronic landscape and steric profile, thereby dictating its reactivity in crucial chemical transformations.
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-N-isopropylaniline and its ortho- and meta-isomers. By dissecting the underlying principles of electronic and steric effects and corroborating them with experimental insights, we aim to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for strategic synthetic planning and methodological optimization.
Physicochemical Properties: The Isomeric Fingerprints
The placement of the bromine atom on the aniline ring directly influences the physical and chemical properties of the isomers. These differences in melting points, boiling points, and basicity are the first indicators of their distinct chemical behaviors.
| Property | 2-Bromo-N-isopropylaniline | 3-Bromo-N-isopropylaniline | This compound |
| CAS Number | 51605-97-1[2] | 112930-36-6[3] | 121086-19-9[4][5][6] |
| Molecular Formula | C₉H₁₂BrN[2] | C₉H₁₂BrN[3] | C₉H₁₂BrN[4][5] |
| Molecular Weight | 214.10 g/mol [2] | 214.10 g/mol [3] | 214.10 g/mol [4] |
| Appearance | Data not readily available | Liquid/Solid | White to pale yellow crystal/powder |
| Melting Point (°C) | Data not readily available | Data not readily available | 57-60[7] |
| Boiling Point (°C) | Data not readily available | Data not readily available | ~216[7] |
| pKa (conjugate acid) | Lower than para/meta (est.) | ~3.5 (est. based on 3-bromoaniline)[8] | ~3.8 (est. based on 4-bromoaniline)[8] |
Note: Some physical data for the ortho- and meta-isomers of N-isopropylaniline are not widely published. The pKa values are estimated based on the parent bromoaniline isomers, as the N-isopropyl group is expected to slightly increase the basicity across all isomers.
The Theoretical Underpinnings of Reactivity
The reactivity of these isomers is a delicate balance between two primary forces: electronic effects, which govern the electron density of the aromatic ring, and steric effects, which relate to the physical obstruction caused by the substituents.[9][10][11]
Electronic Effects: A Tale of Induction and Resonance
The chemical behavior of the bromo-N-isopropylaniline isomers is dictated by the electronic interplay between the N-isopropylamino group and the bromine atom.
-
N-isopropylamino Group (-NH(iPr)) : This group is a potent activator. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance (+M effect), significantly increasing electron density, especially at the ortho and para positions. This makes the ring more susceptible to electrophilic attack.
-
Bromine Atom (-Br) : The bromine atom exhibits a dual electronic nature. It is highly electronegative, withdrawing electron density from the ring through the sigma bonds (a -I inductive effect). Simultaneously, its lone pairs can participate in resonance, donating electron density back into the ring (a +M effect). For halogens, the inductive effect generally outweighs the resonance effect, making bromine an overall deactivating but ortho-, para-directing group.[12]
The positional isomerism determines how these effects synergize or antagonize each other:
-
This compound (Para-isomer) : The activating +M effect of the amino group and the deactivating -I effect of the bromine are maximized. The resonance donation from the nitrogen strongly activates the positions ortho to it.
-
2-Bromo-N-isopropylaniline (Ortho-isomer) : The bromine is adjacent to the bulky N-isopropylamino group. The inductive withdrawal of the bromine is felt strongly throughout the ring. Resonance effects are complex due to potential steric inhibition of planarity.
-
3-Bromo-N-isopropylaniline (Meta-isomer) : The bromine is meta to the amino group. At the positions ortho and para to the powerful amino directing group, the bromine's electron-withdrawing inductive effect is felt, but there is no resonance opposition from the bromine at these key positions.
Caption: Electronic interplay in bromo-N-isopropylaniline isomers.
Steric Effects: The Influence of Molecular Bulk
Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents.[11] In this isomeric series, both the bromine atom and, more significantly, the N-isopropyl group create spatial congestion.
-
Ortho-isomer (2-Bromo-N-isopropylaniline) : This isomer is the most sterically hindered. The proximity of the bromine and N-isopropyl groups shields the nitrogen atom and the adjacent ring positions (C3), impeding the approach of reagents. This can dramatically lower reaction rates or prevent reactions altogether.
-
Meta- and Para-isomers (3- and this compound) : These isomers experience significantly less steric hindrance around the key reactive sites (the amino group and the C-Br bond). The N-isopropyl group still presents some bulk, but it does not directly shield the bromine atom as it does in the ortho-isomer.
Caption: Steric hindrance comparison across the isomers.
Comparative Reactivity in Key Synthetic Transformations
The combination of electronic and steric factors leads to distinct reactivity profiles for each isomer in common synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the reaction of an aryl halide and an organometallic reagent being a cornerstone of modern synthesis.[13] The key step, oxidative addition of the C-Br bond to the palladium catalyst, is highly sensitive to both electronics and sterics.
Reactivity Analysis:
-
Electronic Influence : The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic.
-
Steric Influence : Severe steric hindrance around the C-Br bond can slow or prevent the approach of the bulky palladium catalyst.
Expected Reactivity Order: 4-isomer ≈ 3-isomer > 2-isomer
-
This compound : Offers an electronically accessible C-Br bond with minimal steric hindrance, making it an excellent substrate for cross-coupling.[14]
-
3-Bromo-N-isopropylaniline : Also possesses a sterically unencumbered C-Br bond. Its electronic profile is slightly different from the para-isomer, but it is generally expected to be highly reactive.
-
2-Bromo-N-isopropylaniline : The significant steric hindrance from the adjacent N-isopropyl group is expected to dramatically decrease the rate of oxidative addition. While reactions are possible, they often require more forcing conditions, specialized catalysts, or ligands to overcome this steric barrier.[15]
Comparative Data (Illustrative) While direct comparative kinetic data for these specific N-isopropyl derivatives is scarce, trends from related bromoanilines in Suzuki-Miyaura couplings support this prediction.[16]
| Isomer | Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Commentary |
| 4-Bromoaniline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90°C, 12h | High | Generally high yields due to accessibility. |
| 3-Bromoaniline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90°C, 12h | High | Comparable to para-isomer. |
| 2-Bromoaniline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90°C, 12h | Moderate-Low | Yields are often lower due to steric hindrance.[15] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group.[17] These reactions are typically challenging for simple bromoanilines because they require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine) to activate the ring for nucleophilic attack.[8]
Reactivity Analysis: The N-isopropylamino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, all three isomers are expected to be largely unreactive in SNAr reactions under standard conditions. Forcing conditions (high temperatures, strong bases) might lead to elimination-addition (benzyne) mechanisms rather than direct SNAr.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is governed by the directing effects of the existing substituents. The -NH(iPr) group is a powerful ortho-, para-director and a strong activator. The -Br group is a deactivator but also an ortho-, para-director.
Reactivity Analysis: The potent activating effect of the amino group dominates the directing effects. However, direct electrophilic substitution on anilines can be problematic, often leading to polysubstitution and oxidation side reactions.[18] To achieve controlled monosubstitution, the amino group is often temporarily protected (e.g., as an acetanilide) to moderate its activating influence.
Expected Products (Assuming Controlled Monosubstitution):
-
This compound : Substitution will occur at the positions ortho to the strongly activating amino group (C2 and C6).
-
2-Bromo-N-isopropylaniline : The primary substitution will occur at the para position (C4) relative to the amino group, which is also ortho to the bromine. The other ortho position (C6) is also activated. Steric hindrance may influence the ratio of products.
-
3-Bromo-N-isopropylaniline : The amino group directs to positions C2, C4, and C6. The C4 and C6 positions are most likely to be substituted.
Experimental Protocols
The following section provides generalized, self-validating protocols for key transformations. Researchers must adapt these based on specific substrates and safety assessments.
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of a bromo-N-isopropylaniline isomer with an arylboronic acid.
Materials:
-
Bromo-N-isopropylaniline isomer (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Inert Atmosphere Setup : To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add the bromo-N-isopropylaniline isomer, arylboronic acid, and base.
-
Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition : Add the degassed solvent system via cannula or syringe, followed by the palladium catalyst.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Guide to Strategic Synthesis
The reactivity of this compound and its ortho- and meta-isomers is a clear demonstration of fundamental organic chemistry principles.
-
This compound (Para) stands out as a versatile and predictable building block, offering a sterically accessible and electronically primed C-Br bond for cross-coupling reactions, while its ring positions are strongly activated for controlled electrophilic substitution.
-
3-Bromo-N-isopropylaniline (Meta) behaves similarly in reactions at the C-Br bond but presents a different regiochemical outcome for electrophilic aromatic substitution, providing an alternative scaffold for molecular design.
-
2-Bromo-N-isopropylaniline (Ortho) is a challenging substrate where reactivity is dominated by steric hindrance. Transformations at either the C-Br bond or the adjacent ring positions require specialized conditions and careful optimization to overcome the significant steric barriers.
By understanding the nuanced interplay of electronic and steric effects, synthetic chemists can rationally select the appropriate isomer and reaction conditions to navigate the path to their target molecules with greater efficiency and precision. This comparative guide serves as a foundational tool for that strategic decision-making process.
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A Senior Application Scientist's Guide to Benchmarking 4-Bromo-N-isopropylaniline in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. In the vast landscape of chemical intermediates, 4-Bromo-N-isopropylaniline has emerged as a versatile and valuable reagent, particularly in the construction of complex molecular architectures central to medicinal chemistry and materials science. This guide provides an in-depth technical comparison of this compound's performance in key applications, benchmarked against common alternatives, and supported by experimental data and detailed protocols.
Introduction: The Strategic Advantage of this compound
This compound, with its unique combination of a nucleophilic secondary amine and a reactive aryl bromide handle, offers a strategic advantage in molecular design. The isopropyl group provides steric bulk, which can influence reaction kinetics and selectivity, while the bromine atom serves as a versatile anchor for a variety of cross-coupling reactions. This dual functionality makes it an attractive starting material for the synthesis of a diverse range of compounds, from pharmaceutical intermediates to advanced materials.[1]
One of the most significant and rapidly evolving applications of building blocks like this compound is in the field of targeted protein degradation.[][3] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[4][5] The modular nature of PROTACs necessitates a robust library of building blocks to systematically explore the structure-activity relationships of the target-binding ligand, the E3 ligase ligand, and the connecting linker. This compound and its derivatives are increasingly utilized in the synthesis of these complex molecules.[3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][6] this compound is a common substrate in several of these transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of biaryl synthesis.[1][7][8][9] The performance of this compound in this reaction is influenced by the electronic nature of the amino substituent.
Expertise & Experience: The nitrogen atom of the N-isopropylaniline moiety is an electron-donating group, which can decrease the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki-Miyaura reactions.[10] This effect is a key consideration when selecting reaction conditions and comparing performance against other substituted bromoanilines.
To provide a quantitative comparison, we will consider the coupling of various substituted bromoanilines with phenylboronic acid under standardized conditions.
Table 1: Comparative Performance of Substituted Bromoanilines in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Electron-Donating/Withdrawing Nature of Substituent | Typical Yield (%) | Reference |
| 1 | This compound | Electron-Donating (secondary amine) | 85-95 | [1],[6] |
| 2 | 4-Bromoaniline | Electron-Donating (primary amine) | 80-90 | [10],[11] |
| 3 | 4-Bromotoluene | Weakly Electron-Donating (methyl) | 90-98 | [12] |
| 4 | 4-Bromonitrobenzene | Strongly Electron-Withdrawing (nitro) | >95 | [10] |
Analysis: As illustrated in Table 1, while this compound provides good to excellent yields, its reactivity is slightly attenuated compared to aryl bromides bearing electron-withdrawing groups. However, its performance is comparable to or slightly better than 4-bromoaniline, suggesting that the steric hindrance from the isopropyl group does not significantly impede the reaction. The choice between these substrates may therefore depend on the desired downstream functionalization at the nitrogen atom.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. Potassium carbonate acts as the base required for the transmetalation step. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: A Comparison of Olefin Coupling Efficiency
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[13][14][15][16] The electronic properties of the aryl halide play a significant role in the reaction's efficiency.
Expertise & Experience: Similar to the Suzuki-Miyaura reaction, the electron-donating nature of the N-isopropylamino group in this compound can make the oxidative addition step of the Heck catalytic cycle slower compared to electron-deficient aryl halides.
Table 2: Comparative Performance in the Heck Reaction with Styrene
| Entry | Aryl Bromide | Typical Yield (%) | Reference |
| 1 | This compound | 75-85 | [17] |
| 2 | 4-Bromoacetophenone | 90-98 | [17] |
| 3 | 4-Bromobenzonitrile | 92-99 | [13] |
Analysis: The data in Table 2 clearly demonstrates the impact of electronic effects on the Heck reaction. This compound provides respectable yields, but its performance is surpassed by aryl bromides containing electron-withdrawing groups like acetyl and cyano. This highlights a key consideration for researchers: when high yields and fast reaction times are paramount, an alternative aryl bromide might be preferable. However, if the N-isopropylamino functionality is essential for the final molecule's properties, optimization of the reaction conditions for this compound is a viable strategy.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Diagram: Heck Reaction Workflow
Caption: A generalized workflow for a Heck cross-coupling experiment.
Buchwald-Hartwig Amination: A Note on Self-Coupling and Reactivity
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[18][19][20][21][22] When using a substrate like this compound, which already contains an amine, the primary application is coupling with a different amine.
Trustworthiness: A key consideration in Buchwald-Hartwig reactions is the potential for self-coupling or side reactions, especially with substrates that possess multiple reactive sites. The N-isopropyl group in this compound generally provides sufficient steric hindrance to prevent self-dimerization under typical Buchwald-Hartwig conditions.
The reactivity of this compound in this reaction is again influenced by its electron-donating substituent. Compared to electron-neutral or electron-poor aryl bromides, it will generally require slightly more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields.
Alternatives to this compound
The choice of a building block is always context-dependent. While this compound is a powerful tool, several alternatives may be more suitable for specific applications.
-
4-Bromoaniline: For syntheses where a primary amine is desired for further functionalization, 4-bromoaniline is a direct and cost-effective alternative.[1][11][17] However, it may be more prone to side reactions due to the higher reactivity of the primary amine.
-
Other N-substituted Bromoanilines: A wide variety of N-alkyl and N-aryl bromoanilines are commercially available, allowing for fine-tuning of steric and electronic properties. For instance, 4-Bromo-N,N-dimethylaniline is another common building block.[][14][21]
-
Boc-protected Bromoanilines: To circumvent the influence of the amino group on the reactivity of the aryl bromide, a tert-butyloxycarbonyl (Boc) protecting group can be employed. This masks the electron-donating effect of the nitrogen, leading to higher yields and faster reactions in cross-coupling. The Boc group can then be readily removed under acidic conditions.
Conclusion: An Informed Choice for Optimal Synthesis
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its performance in key cross-coupling reactions, while influenced by the electronic nature of the N-isopropylamino group, is robust and reliable, providing good to excellent yields under optimized conditions.
The decision to employ this compound over its alternatives should be guided by a thorough consideration of the overall synthetic strategy. Factors such as the desired final functionality, the need for steric bulk at the nitrogen atom, and the tolerance of the substrate to various reaction conditions must be carefully weighed. By understanding the inherent reactivity patterns and leveraging the detailed experimental protocols provided in this guide, researchers can confidently benchmark and select the optimal building blocks for their specific synthetic challenges, ultimately accelerating the pace of discovery in drug development and materials science.
References
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]
- S. K. M., P. K. D., & A. K. P. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
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Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2022).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012).
-
A Comparison of the Suzuki coupling reaction between phenyl boronic... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018).
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020).
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2022). MDPI.
- Intro to Organometallics: The Heck Reaction. (2013). Odinity.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry.
- Degrader Building Blocks for Targeted Protein Degrad
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Heck reaction – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
- Buchwald-Hartwig Amin
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
-
Structure-guided design and characterization of Brd4-selective degrader AT1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021).
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI.
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). MDPI.
- The Discovery of Substituted 4-(3-hydroxyanilino)-quinolines as Potent RET Kinase Inhibitors. (2007). PubMed.
- Feature Reviews in Medicinal Chemistry. (2024).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-N-isopropylaniline
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Bromo-N-isopropylaniline is a substituted aniline that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in the drug development lifecycle.[3][4]
This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices and present a framework for their cross-validation.
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate their equivalency.[5] It is a critical exercise when transferring a method between laboratories, updating an existing procedure, or, as in this case, establishing a secondary or confirmatory method alongside a primary one. This guide is designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to develop, validate, and compare methods to ensure data integrity and regulatory compliance.
The Regulatory Framework: Adhering to Global Standards
The validation of analytical procedures is rigorously governed by international guidelines to ensure that a method is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework that we will employ throughout this guide.[8][9][10] This guideline outlines the specific performance characteristics that must be evaluated, including Specificity, Linearity, Range, Accuracy, Precision, Detection Limit, and Quantitation Limit. Adherence to these principles is fundamental to generating trustworthy and defensible analytical data.[11]
The Cross-Validation Workflow: A Strategic Overview
The logical flow of a cross-validation study involves the independent development and validation of each method, followed by a direct comparison using a single, homogenous batch of the analyte. This ensures that any observed differences are attributable to the methods themselves, not to sample variability.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale
HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and applicability to a wide range of compounds.[12] For this compound, a reversed-phase method is the logical choice. The molecule possesses both nonpolar (brominated aromatic ring) and polar (amine) characteristics, making it ideally suited for retention and separation on a nonpolar stationary phase like C18 with a polar mobile phase. UV detection is selected due to the strong chromophoric nature of the substituted benzene ring, which allows for sensitive detection at wavelengths around 254 nm.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents & Solutions:
-
Acetonitrile (ACN), HPLC grade.[13]
-
Purified water, suitable for HPLC.
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water.
-
Diluent: Mobile Phase.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
System Suitability Test (SST):
-
Rationale: The SST is a self-validating check to ensure the chromatographic system is performing adequately before analyzing any samples.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS serves as an excellent orthogonal method. "Orthogonal" implies that the separation mechanism is fundamentally different from HPLC, providing a powerful cross-check. GC is suitable because this compound is thermally stable and sufficiently volatile. The key advantage here is the mass spectrometer, which provides mass-to-charge ratio information. This offers unparalleled specificity for peak identification and is exceptionally powerful for identifying and confirming the structure of unknown impurities, a capability that UV detection lacks. Electron Ionization (EI) is chosen as the ionization source for its ability to create reproducible fragmentation patterns that can be compared against spectral libraries.[14]
Detailed Experimental Protocol: GC-MS
-
Instrumentation & Columns:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Reagents & Solutions:
-
Dichloromethane (DCM), GC grade.
-
Helium (Carrier Gas), ultra-high purity.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DCM to achieve a final concentration of approximately 0.5 mg/mL. Further dilute 1:10 with DCM for analysis.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
-
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
-
System Suitability Test (SST):
-
Rationale: To ensure the GC-MS system is sensitive and performing correctly.
-
Procedure: Inject the standard solution three times.
-
Acceptance Criteria:
-
Signal-to-Noise Ratio (S/N) for the primary ion: ≥ 10.
-
%RSD of peak areas: ≤ 5.0%.
-
-
Comparative Data Summary: A Head-to-Head Analysis
The following table summarizes the performance characteristics of each validated method. This data, while hypothetical, is representative of what would be expected in a typical cross-validation study and is grounded in the principles of each technique.
| Validation Parameter | HPLC-UV | GC-MS | Causality & Field Insights |
| Specificity | Demonstrated by peak purity analysis and resolution from known impurities. May not distinguish isomers. | Demonstrated by unique retention time and mass spectrum. Confirmatory for structure. | GC-MS is inherently more specific. Mass spectral data acts as a chemical fingerprint, allowing for positive identification where HPLC-UV relies on retention time matching. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods exhibit excellent linearity. The slightly higher R² in HPLC can be attributed to the higher precision of modern autosamplers and detectors. |
| Range (% of Target) | 80% - 120% | 80% - 120% | The range is defined by the intended use (assay) and is demonstrated to be linear, accurate, and precise within these bounds for both methods. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.8% | Both methods show excellent accuracy. HPLC often has a slight edge due to less potential for analyte loss during injection compared to split-mode GC. |
| Precision - Repeatability (%RSD) | ≤ 0.8% | ≤ 1.5% | HPLC demonstrates superior precision. This is a function of the highly reproducible fluid dynamics in an LC system versus the potential variability in GC split injections. |
| Precision - Intermediate (%RSD) | ≤ 1.2% | ≤ 2.5% | The trend continues, with HPLC showing better intermediate precision across different days and analysts. |
| Limit of Quantitation (LOQ) | 0.05% (w/w) | 0.01% (w/w) | GC-MS is significantly more sensitive. The mass spectrometer operating in Selected Ion Monitoring (SIM) mode can achieve much lower detection limits than a UV detector. |
| Robustness | Passed (minor changes in flow rate, mobile phase composition) | Passed (minor changes in oven ramp rate, flow rate) | Both methods are designed to be robust, meaning they are unaffected by small, deliberate variations in method parameters, ensuring reliability in routine use. |
Conclusion and Recommendations
-
Recommendation for HPLC-UV: This method is the preferred choice for routine quality control and release testing . Its superior precision, robustness, and simplicity make it ideal for high-throughput environments where the primary goal is to accurately quantify the main component against its specification.
-
Recommendation for GC-MS: This method is indispensable for impurity profiling, stability studies, and reference standard characterization . Its superior specificity and sensitivity are critical for identifying unknown degradation products or process impurities and for establishing a comprehensive purity profile of the material. It serves as the definitive confirmatory technique.
By employing this dual-methodology approach, drug development professionals can build a comprehensive analytical control strategy, ensuring a deep understanding of their material and guaranteeing the highest standards of quality and safety.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Reid, G. L. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Wang, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available from: [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
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SIELC Technologies. Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Available from: [Link]
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Thompson, H. W. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]
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Bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. Available from: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology. Available from: [Link]
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ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Available from: [Link]
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Hep Journals. Ethynyl substitution effect on the electronic excitation spectra of aniline. Available from: [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Available from: [Link]
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A Guide to the Inter-Laboratory Characterization of 4-Bromo-N-isopropylaniline: Ensuring Analytical Consistency and Reliability
In the landscape of drug discovery and chemical research, the unequivocal characterization of novel and existing chemical entities is paramount. The reproducibility of scientific findings and the quality of pharmaceutical products hinge on the accuracy and consistency of analytical data. This guide provides an in-depth comparison of key analytical techniques for the characterization of 4-Bromo-N-isopropylaniline, a versatile intermediate in organic synthesis. Through a simulated inter-laboratory study, we will explore the nuances of each method, offering insights into potential variabilities and best practices for achieving concordant results across different analytical settings. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, quality control, and application of similar aromatic amines.
The Imperative of Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of quality assurance in analytical chemistry.[1][2][3] They serve as an external validation of a laboratory's competence and the reliability of its analytical methods. By analyzing the same sample at multiple facilities, ILCs can reveal systematic biases, assess the precision and accuracy of a given method, and ultimately lead to the harmonization of analytical procedures.[1][2] For a compound like this compound, where precise characterization is crucial for its downstream applications, understanding the potential for inter-laboratory variability is not just a matter of good practice, but a scientific necessity.
Analytical Techniques for the Characterization of this compound
A multi-technique approach is often essential for the comprehensive characterization of a chemical compound. For this compound, a combination of chromatographic and spectroscopic methods provides a detailed picture of its identity, purity, and structural integrity.
Chromatographic Techniques: Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of purity analysis in the pharmaceutical and chemical industries.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique for separating and quantifying components in a mixture.[4][5] For this compound, a reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The choice of column, mobile phase composition, and detector are critical parameters that can influence the separation and sensitivity of the method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification.
Spectroscopic Techniques: Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating the molecular structure of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. For this compound, NMR is invaluable for confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8] For this compound, the characteristic absorption bands for the N-H bond, the aromatic ring, and the C-N bond can be used to confirm its identity.[7][8]
A Simulated Inter-Laboratory Comparison
To illustrate the potential for variability in analytical results, this section presents simulated data from a hypothetical inter-laboratory comparison of a single batch of this compound. Three laboratories (Lab A, Lab B, and Lab C) participated in this study, each using their own validated methods for HPLC purity, GC-MS purity, and identity confirmation by NMR and FTIR.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained by the three laboratories.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Lab A | Lab B | Lab C |
| Purity (%) | 99.6 | 99.4 | 99.7 |
| Major Impurity (%) | 0.2 (Isomer) | 0.3 (Starting Material) | 0.1 (Isomer) |
| Retention Time (min) | 5.8 | 6.2 | 5.7 |
Table 2: GC-MS Purity Analysis of this compound
| Parameter | Lab A | Lab B | Lab C |
| Purity (%) | 99.5 | 99.3 | 99.6 |
| Major Impurity (%) | 0.3 (Dibrominated) | 0.4 (Starting Material) | 0.2 (Dibrominated) |
| Retention Time (min) | 12.4 | 12.1 | 12.5 |
Table 3: Spectroscopic Characterization of this compound
| Technique | Lab A | Lab B | Lab C |
| ¹H NMR | Conforms | Conforms | Conforms |
| FTIR (cm⁻¹) | 3405 (N-H), 1595 (C=C, aromatic), 1310 (C-N) | 3408 (N-H), 1597 (C=C, aromatic), 1312 (C-N) | 3406 (N-H), 1596 (C=C, aromatic), 1311 (C-N) |
Experimental Protocols
To ensure the reproducibility of these analyses, detailed, step-by-step methodologies are provided below.
HPLC Method for Purity Determination
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS Method for Purity and Identity Confirmation
This protocol describes a general GC-MS method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection volume: 1 µL (splitless)
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 50-400 amu
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
Caption: Workflow for GC-MS analysis of this compound.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of analytical technique is dictated by the physicochemical properties of this compound and the information sought. HPLC is preferred for routine purity testing due to its high precision and suitability for a wide range of compounds.[4][5] GC-MS, on the other hand, offers superior separation for volatile impurities and provides definitive structural information through mass spectral data, making it an excellent confirmatory technique.[5][6]
A self-validating system in this context involves a multi-faceted approach. The concordance of purity values from two orthogonal techniques like HPLC and GC-MS provides a high degree of confidence in the results. Furthermore, the identity of the main peak in both chromatograms should be confirmed by comparing its retention time and mass spectrum (for GC-MS) with that of a certified reference standard. The spectroscopic data from NMR and FTIR should be consistent with the proposed structure, further solidifying the compound's identity. Any significant discrepancy between the techniques would trigger an investigation to identify the source of the error, thereby ensuring the overall integrity of the characterization process.
Conclusion
The inter-laboratory characterization of this compound highlights the importance of standardized and well-validated analytical methods. While minor variations in purity values and retention times are expected between laboratories due to differences in instrumentation and specific method parameters, the overall characterization should be consistent. This guide provides a framework for establishing robust analytical protocols and for understanding the potential sources of variability. By employing a combination of chromatographic and spectroscopic techniques, and by participating in inter-laboratory comparisons, researchers can ensure the quality, consistency, and reliability of their analytical data, which is the bedrock of scientific advancement and product quality in the pharmaceutical and chemical industries.
References
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- SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column.
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- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review.
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- BenchChem. (2025). A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7.
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- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
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- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
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A Comparative Guide to the Synthetic Utility of 4-Bromo-N-isopropylaniline in Modern Drug Discovery
Executive Summary
4-Bromo-N-isopropylaniline has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features—a reactive bromine atom ideal for cross-coupling reactions and a sterically influential N-isopropyl group—position it as a superior scaffold for constructing complex molecular architectures. This guide provides an in-depth comparison of this compound against alternative synthetic intermediates, supported by experimental data and protocols. We will explore its primary application in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), and delve into its broader utility, demonstrating its value for researchers, chemists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
This compound (CAS: 121086-19-9, Molecular Formula: C₉H₁₂BrN) is an aniline derivative characterized by a bromine atom at the para position and an isopropyl group on the nitrogen atom.[1][2][3] This specific arrangement is not coincidental; it is a deliberate design that offers distinct advantages in multi-step syntheses.
-
The Bromine Handle: The C-Br bond is a versatile functional group for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions.[4][5] Its reactivity is intermediate between the highly reactive but less stable C-I bond and the more inert but often less reactive C-Cl bond, providing a perfect balance of stability for storage and reactivity for synthesis.
-
The N-Isopropyl Group: This group serves two critical functions. First, it provides steric bulk that can influence the conformation of the final molecule, which is crucial for optimizing binding interactions with biological targets. Second, it protects the nitrogen atom, modulating its nucleophilicity and basicity compared to a primary aniline like 4-bromoaniline.
These features make this compound a highly sought-after intermediate, particularly as a "Protein Degrader Building Block," for creating novel therapeutics.[1]
Core Application: Scaffolding Next-Generation Protein Degraders
Targeted protein degradation represents a paradigm shift in pharmacology, moving from target inhibition to outright elimination. PROTACs are heterobifunctional molecules that induce the degradation of a target protein. This compound is a cornerstone in the synthesis of the linker component of these molecules.
Mechanistic Rationale: The PROTAC Workflow
A PROTAC molecule consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, and this is where building blocks like this compound are indispensable.
Caption: The PROTAC mechanism of action.
Experimental Protocol: Suzuki Cross-Coupling for Linker Elongation
The bromine atom of this compound is readily functionalized via Suzuki cross-coupling, a robust method for forming C-C bonds. This reaction is fundamental for attaching the aniline moiety to other parts of the PROTAC linker or to one of the ligands.
Objective: To couple this compound with a generic arylboronic acid to demonstrate a key step in linker synthesis.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki cross-coupling.
Comparative Analysis: Performance vs. Alternatives
The choice of building block significantly impacts reaction efficiency and yield. Below is a comparison of this compound with common alternatives in a typical Suzuki coupling scenario.
| Building Block | Relative Reactivity | Typical Yield | Key Advantages | Disadvantages |
| This compound | High | 85-95% | Good balance of reactivity and stability; steric bulk can improve solubility and final compound properties. | Higher cost than unsubstituted aniline. |
| 4-Bromoaniline | High | 80-90% | Lower cost; readily available.[4][6] | Unprotected -NH₂ can lead to side reactions (e.g., N-arylation) or require extra protection/deprotection steps.[5] |
| 4-Chloro-N-isopropylaniline | Moderate | 60-75% | Lower cost than bromo-analog; stable. | Requires more forcing reaction conditions (higher temps, stronger catalysts), potentially limiting functional group tolerance. |
| 4-Iodo-N-isopropylaniline | Very High | 90-98% | Most reactive C-X bond, allowing for milder reaction conditions. | Higher cost; less stable to light and storage; may lead to more side reactions due to high reactivity. |
Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.
The data clearly indicates that this compound offers a strategic "sweet spot," providing excellent yields under standard conditions without the potential complications of an unprotected amine or the harsh conditions required for a chloro-analog.
Broader Applications in Medicinal Chemistry
While its role in protein degradation is prominent, the utility of this compound extends to other areas of drug discovery. The core structure is a common feature in various biologically active molecules. For instance, aniline derivatives are foundational in the synthesis of kinase inhibitors, analgesics, and antihistamines.[6]
The N-isopropyl-4-bromophenyl moiety can be incorporated as a key fragment that occupies a hydrophobic pocket in a target enzyme or receptor. The bromine atom serves as a synthetic handle for late-stage diversification, allowing chemists to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Strategy for late-stage diversification.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its balanced reactivity, coupled with the structurally important N-isopropyl group, makes it an optimal choice for synthesizing complex and potent therapeutic agents, especially in the rapidly advancing field of targeted protein degradation. While alternatives like chloro- or iodo-analogs exist, this compound consistently provides a reliable and high-yielding pathway, minimizing the need for harsh conditions or complex protection strategies. As medicinal chemistry continues to tackle increasingly challenging biological targets, the demand for well-designed, versatile, and efficient building blocks like this compound will undoubtedly continue to grow.
References
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PubChem. 4-bromo-N,N-diisopropylaniline. National Center for Biotechnology Information.
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Oakwood Chemical. This compound, min 96%, 1 gram.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
-
Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
Google Patents. United States Patent (19) - 4-bromo-2,6-dialkylanilines.
-
PubChem. 4-Bromo-2-(propan-2-yl)aniline. National Center for Biotechnology Information.
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Chemicalbook. 4-Bromoaniline: synthesis and applications in organic synthesis.
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Chemicalbook. 4-Bromoaniline: properties, applications and safety.
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Google Patents. US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
-
ChemScene. This compound.
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Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights.
-
PubChem. 3-Bromo-4-isopropylaniline. National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. This compound.
-
PubChemLite. This compound (C9H12BrN).
-
PubChem. 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information.
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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-N-isopropylaniline: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Bromo-N-isopropylaniline is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of three common synthetic routes to this compound: Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution. Each method is evaluated based on its chemical principles, experimental protocol, cost-effectiveness, and overall advantages and disadvantages, providing you with the critical data to make an informed decision for your laboratory or production needs.
Introduction to this compound
This compound serves as a crucial intermediate in organic synthesis. Its structure, featuring a bromine atom and a secondary amine on an aromatic ring, allows for diverse subsequent chemical modifications. The bromine atom can participate in various cross-coupling reactions, while the N-isopropyl group can influence the steric and electronic properties of the final molecule.
Method 1: Reductive Amination of 4-Bromoaniline with Acetone
Reductive amination is a widely used and cost-effective method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the condensation of an amine (4-bromoaniline) with a carbonyl compound (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride.
Reaction Principle
The reaction proceeds in two main steps:
-
Imine Formation: 4-Bromoaniline reacts with acetone in a slightly acidic medium to form an N-isopropylimine intermediate.
-
Reduction: The imine is then selectively reduced by sodium borohydride to yield this compound.
Reductive Amination Workflow
Experimental Protocol
Materials:
-
4-Bromoaniline
-
Acetone
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq.) in methanol.
-
Add acetone (1.5 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost of Reagents | This method is highly cost-effective due to the low price of starting materials like 4-bromoaniline, acetone, and sodium borohydride.[1][2][3][4][5] |
| Yield & Purity | Reported yields for similar reductive aminations are generally good, often in the range of 80-95%.[6] Purity after column chromatography is typically high. |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care.[7] Acetone is a flammable solvent. |
| Environmental Impact | The main byproducts are borate salts and water. The use of organic solvents for extraction and purification contributes to the waste stream. |
| Scalability | This method is readily scalable for industrial production due to the low cost of reagents and straightforward procedure.[1][8][9] |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][10] This method allows for the coupling of an aryl halide (4-bromoaniline) with an amine (isopropylamine) under relatively mild conditions.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired N-arylated product and regenerate the Pd(0) catalyst.[2][10]
Buchwald-Hartwig Amination Workflow
Experimental Protocol
Materials:
-
4-Bromoaniline
-
Isopropylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane/Ethyl Acetate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq.), BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add 4-bromoaniline (1.0 eq.) and anhydrous toluene.
-
Add isopropylamine (1.2 eq.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost of Reagents | This method is more expensive due to the high cost of the palladium catalyst and the phosphine ligand (BINAP).[7][9][11][12][13][14][15][16][17][18] Sodium tert-butoxide is also more expensive than sodium borohydride.[8][10][19][20][21] |
| Yield & Purity | High yields (typically >90%) are often achievable with this method.[11] Purity after chromatography is excellent. |
| Safety | Palladium compounds can be toxic. Sodium tert-butoxide is a strong, corrosive base. The reaction should be carried out under an inert atmosphere. |
| Environmental Impact | The use of a heavy metal catalyst (palladium) requires careful waste management and removal from the final product. Toluene is a hazardous solvent. |
| Scalability | While scalable, the cost of the catalyst and ligand can be a significant factor in large-scale production.[10] Catalyst recovery and recycling are important considerations. |
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a potential route, though less common for this specific transformation due to the lack of strong electron-withdrawing groups on the aromatic ring. This reaction would involve the displacement of a bromide from 1,4-dibromobenzene by isopropylamine.
Reaction Principle
The SNAr mechanism typically requires an activated aromatic ring (with electron-withdrawing groups ortho or para to the leaving group) to stabilize the negatively charged intermediate (Meisenheimer complex).[22] For unactivated aryl halides, the reaction may proceed via a benzyne intermediate under harsh conditions (high temperature and pressure, strong base).
Nucleophilic Aromatic Substitution Workflow
Experimental Protocol (Hypothetical)
Materials:
-
1,4-Dibromobenzene
-
Isopropylamine
-
A strong base (e.g., Sodium Amide)
-
High-boiling solvent (e.g., N-Methyl-2-pyrrolidone)
-
Pressure reactor
Procedure:
-
In a high-pressure reactor, combine 1,4-dibromobenzene (1.0 eq.), isopropylamine (2.0 eq.), and a strong base in a high-boiling solvent.
-
Seal the reactor and heat to a high temperature (e.g., 150-200°C) for an extended period (24-48 hours).
-
Monitor the reaction progress by GC-MS.
-
After cooling, carefully quench the reaction mixture.
-
Perform an aqueous workup and extraction with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost of Reagents | 1,4-Dibromobenzene is a relatively inexpensive starting material.[23][24][25] However, the need for high temperatures and pressures adds to the operational costs. |
| Yield & Purity | Yields are expected to be lower and less selective compared to the other methods due to the unactivated nature of the starting material. The formation of di-substituted and other byproducts is likely. |
| Safety | This method involves high temperatures and pressures, requiring specialized and robust equipment. Strong bases like sodium amide are highly reactive and hazardous. |
| Environmental Impact | The use of high-boiling, often toxic, solvents and harsh reaction conditions are significant environmental drawbacks. |
| Scalability | Scaling up high-pressure and high-temperature reactions presents significant engineering and safety challenges, making this the least favorable option for large-scale production. |
Comparative Summary
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Starting Materials | 4-Bromoaniline, Acetone | 4-Bromoaniline, Isopropylamine | 1,4-Dibromobenzene, Isopropylamine |
| Key Reagents | Sodium Borohydride | Pd Catalyst, Phosphine Ligand, Strong Base | Strong Base |
| Relative Cost | Low | High | Moderate (reagents), High (operational) |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) | Low to Moderate |
| Reaction Conditions | Mild (0°C to RT) | Mild to Moderate (RT to 100°C) | Harsh (High Temp & Pressure) |
| Safety Concerns | Flammable reagents | Toxic catalyst, corrosive base | High pressure/temperature, hazardous base |
| Environmental Impact | Moderate solvent waste | Heavy metal waste, solvent waste | High energy consumption, hazardous waste |
| Scalability | Excellent | Good (with catalyst recycling) | Poor |
Senior Application Scientist's Recommendation
The choice of synthetic method for this compound is highly dependent on the specific needs of the researcher or organization.
-
For routine laboratory synthesis and cost-sensitive projects, Reductive Amination is the clear recommendation. Its low cost, use of readily available reagents, and straightforward procedure make it an attractive and practical choice for producing moderate to large quantities of the target compound with good yields.
-
For projects requiring the highest possible yield and purity, where cost is a secondary concern, the Buchwald-Hartwig Amination is the superior method. Its high efficiency and selectivity often justify the higher initial investment in the catalyst and ligand, particularly when synthesizing high-value final products. For industrial applications, the development of efficient catalyst recovery and recycling protocols is crucial to mitigate the cost.
-
Nucleophilic Aromatic Substitution is generally not recommended for this specific transformation. The harsh reaction conditions, lower expected yields, and significant safety and scalability challenges make it an impractical and inefficient choice compared to the other two methods. It might only be considered in very specific circumstances where the starting materials for the other routes are unavailable.
By carefully considering these factors, researchers and drug development professionals can select the most appropriate and efficient synthetic strategy to meet their specific goals for the production of this compound.
References
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Reductive aminations by imine reductases:
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Organic Syntheses Procedure.
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A Comparative Environmental Impact Assessment of 4-Bromo-N-isopropylaniline Synthesis: A Guide for the Modern Researcher
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. The selection of a synthetic route is no longer solely dictated by yield and purity, but also by its environmental footprint. This guide provides a comprehensive comparison of three distinct synthetic pathways to 4-Bromo-N-isopropylaniline, a valuable intermediate in drug discovery. We will delve into the traditional N-alkylation using isopropyl bromide, a modern reductive amination approach, and the innovative "borrowing hydrogen" methodology, evaluating each based on experimental protocols, performance data, and key environmental impact metrics.
The Synthetic Crossroads: Choosing a Path to this compound
The synthesis of this compound from 4-bromoaniline can be approached through several distinct chemical transformations. Each route presents a unique set of advantages and disadvantages in terms of reagent toxicity, energy consumption, and waste generation. This guide will explore the following three pathways:
-
Route 1: Traditional N-Alkylation with Isopropyl Bromide. This classical SN2 reaction represents a common and well-established method for forming C-N bonds.
-
Route 2: Reductive Amination with Acetone. A widely adopted green chemistry technique that avoids the use of hazardous alkyl halides.[1][2]
-
Route 3: "Borrowing Hydrogen" Catalysis with Isopropanol. An atom-economical and environmentally benign approach that utilizes an alcohol as the alkylating agent, generating water as the primary byproduct.[3][4][5]
Experimental Protocols and Methodologies
To provide a robust comparison, detailed experimental protocols for each synthetic route are presented below. These protocols are based on established literature procedures for similar transformations and have been adapted for the synthesis of this compound.
Route 1: Traditional N-Alkylation with Isopropyl Bromide
This method involves the direct reaction of 4-bromoaniline with isopropyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct.[6]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetonitrile.
-
Add isopropyl bromide (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Route 2: Reductive Amination with Acetone
This one-pot reaction combines 4-bromoaniline and acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and acetone (1.5 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).
-
Add a few drops of acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[8][9]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 3: "Borrowing Hydrogen" Catalysis with Isopropanol
This innovative approach utilizes isopropanol as the alkylating agent in the presence of a transition-metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone, which then undergoes reductive amination.[3][4][5]
Experimental Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chosen catalyst (e.g., a ruthenium or iridium complex, typically 1-5 mol%).
-
Add a base (e.g., potassium tert-butoxide) and a suitable high-boiling solvent (e.g., toluene or dioxane).
-
Add 4-bromoaniline (1.0 eq) and isopropanol (1.5 eq) to the flask.
-
Heat the reaction mixture to the specified temperature (typically 100-140°C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance and Environmental Impact Comparison
To objectively assess the three synthetic routes, we will compare them based on key performance indicators and established green chemistry metrics.[10][11][12]
Data Summary Table
| Parameter | Route 1: Traditional N-Alkylation | Route 2: Reductive Amination | Route 3: "Borrowing Hydrogen" |
| Alkylating Agent | Isopropyl Bromide | Acetone | Isopropanol |
| Byproducts | KBr, H₂O | Borate salts, H₂O | H₂O |
| Typical Solvents | Acetonitrile, DMF | Methanol, DCE, Ethanol[1] | Toluene, Dioxane |
| Catalyst | None | Acid (catalytic) | Ru or Ir complex (catalytic) |
| Typical Temperature | Reflux (e.g., ~82°C) | Room Temperature | High Temperature (100-140°C) |
| Atom Economy | Lower | Moderate | High |
| Process Mass Intensity (PMI) | High | Moderate | Lower |
| E-Factor | High | Moderate | Low |
| Safety/Hazard Concerns | Isopropyl bromide is a toxic and potentially carcinogenic alkylating agent. | Sodium borohydride is flammable and reacts with water. Sodium triacetoxyborohydride is a safer alternative.[8] | Requires inert atmosphere and potentially expensive/toxic metal catalysts. |
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
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Spectroscopic comparison of 4-Bromo-N-isopropylaniline with its starting materials
A Comparative Spectroscopic Guide to the Synthesis of 4-Bromo-N-isopropylaniline
Introduction
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the precise confirmation of molecular structure is paramount. The synthesis of this compound, a valuable building block, is commonly achieved through the reductive amination of 4-bromoaniline with acetone. This guide provides an in-depth spectroscopic comparison of the final product with its starting materials. By leveraging Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), we can unequivocally track the chemical transformation and validate the structure of the target molecule. This document is intended for researchers and professionals in drug development who rely on robust analytical data to drive their synthetic projects forward.
Synthesis Overview: Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds.[1][2] The reaction proceeds in two key stages: first, the nucleophilic attack of the primary amine (4-bromoaniline) on the carbonyl carbon of acetone forms a hemiaminal, which then dehydrates to an intermediate imine. Second, a selective reducing agent, introduced in the same pot, reduces the imine C=N double bond to furnish the final secondary amine product, this compound.[3][4] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as they are capable of reducing the iminium ion intermediate without significantly reducing the starting ketone.[4][5]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
A solution of 4-bromoaniline (1.0 eq) in methanol is prepared in a round-bottom flask. To this solution, acetone (1.2 eq) is added, followed by a catalytic amount of acetic acid. The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography.
Spectroscopic Analysis
All NMR spectra were recorded on a 400 MHz spectrometer. ¹H and ¹³C NMR spectra were obtained using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. IR spectra were recorded on an FTIR spectrometer with samples prepared as a thin film.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Spectroscopic Analysis and Comparison
The core of reaction validation lies in comparing the spectral features of the product with its precursors. The successful conversion is marked by the disappearance of characteristic starting material signals and the emergence of new signals corresponding to the product's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for tracking changes in functional groups.
-
4-Bromoaniline (Starting Material): As a primary amine, its spectrum prominently features two sharp N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches.[6][7] It also shows a characteristic N-H bending vibration around 1620 cm⁻¹.[8]
-
Acetone (Starting Material): The most intense and defining peak in its IR spectrum is the C=O (carbonyl) stretch, which appears as a strong, sharp absorption around 1715 cm⁻¹.
-
This compound (Product): The product spectrum provides clear evidence of the transformation.
-
Disappearance of C=O Stretch: The strong carbonyl peak from acetone at ~1715 cm⁻¹ is completely absent.
-
Change in N-H Stretch: Instead of the two N-H peaks of the primary amine, the product, a secondary amine, displays a single, weaker N-H stretching band around 3350 cm⁻¹.[7][9][10][11] This is a definitive indicator of the conversion from a primary (-NH₂) to a secondary (-NHR) amine.
-
C-N Stretch: A C-N stretching vibration for aromatic amines is observed, typically in the 1335-1250 cm⁻¹ region.[6]
-
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule.
-
4-Bromoaniline (Starting Material): The spectrum shows two sets of signals in the aromatic region (typically ~6.5-7.3 ppm) appearing as doublets, characteristic of a para-substituted benzene ring.[12] A broad singlet corresponding to the two -NH₂ protons is also visible, typically between 3.5-4.5 ppm.
-
Acetone (Starting Material): Exhibits a single, sharp peak at approximately 2.1 ppm, corresponding to the six equivalent methyl protons.
-
This compound (Product): The product spectrum confirms the incorporation of the isopropyl group and the modification of the amine.
-
Aromatic Region: The para-substituted pattern of two doublets is retained, though their chemical shifts may be slightly altered due to the change in the nitrogen substituent. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[13]
-
N-H Proton: The broad singlet for the amine protons is still present but now integrates to only one proton.
-
Isopropyl Group Protons: The most compelling evidence is the appearance of two new signals characteristic of an isopropyl group attached to a nitrogen.[14][15][16]
-
A septet (a multiplet with seven lines) appears further downfield (around 3.5-4.0 ppm). This signal corresponds to the single methine proton (-CH) of the isopropyl group, which is split by the six adjacent methyl protons.
-
A doublet appears further upfield (around 1.2 ppm). This signal integrates to six protons and corresponds to the two equivalent methyl (-CH₃) groups, which are split by the single adjacent methine proton.
-
-
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.
-
4-Bromoaniline (Starting Material): Due to the molecule's symmetry, it displays four signals in the aromatic region (110-150 ppm). Two signals represent the protonated carbons, and two represent the quaternary carbons (one bonded to bromine, one to nitrogen).[13][17]
-
Acetone (Starting Material): Shows two distinct signals: one for the carbonyl carbon at a highly deshielded position (~206 ppm) and one for the two equivalent methyl carbons (~30 ppm).
-
This compound (Product): The product spectrum confirms the successful reaction by the absence of the acetone carbonyl signal and the presence of new signals for the isopropyl group.
-
Disappearance of Carbonyl Signal: The peak at ~206 ppm is absent.
-
Aromatic Carbons: Four signals are still observed in the aromatic region (110-150 ppm), consistent with the para-substituted ring.[13][18][19]
-
Isopropyl Carbons: Two new signals appear in the aliphatic region, corresponding to the two distinct carbon environments of the isopropyl group: one for the methine carbon (~45-55 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).[20][21]
-
Data Summary
| Spectroscopic Technique | 4-Bromoaniline (Starting Material) | Acetone (Starting Material) | This compound (Product) |
| IR (cm⁻¹) | ~3400 & ~3300 (double N-H stretch), ~1620 (N-H bend) | ~1715 (strong C=O stretch) | ~3350 (single N-H stretch), Absence of C=O stretch |
| ¹H NMR (ppm) | ~7.2 (d, 2H), ~6.6 (d, 2H), ~3.7 (br s, 2H) | ~2.1 (s, 6H) | ~7.2 (d, 2H), ~6.5 (d, 2H), ~3.6 (septet, 1H), ~3.7 (br s, 1H), ~1.2 (d, 6H) |
| ¹³C NMR (ppm) | 4 signals (~145, 132, 117, 110) | ~206 (C=O), ~30 (CH₃) | 6 signals: 4 aromatic (~146, 132, 114, 113), ~48 (CH), ~23 (CH₃) |
(Note: Exact chemical shifts and wavenumbers can vary based on solvent and concentration.)
Conclusion
The spectroscopic data provides a clear and definitive narrative of the chemical transformation from 4-bromoaniline and acetone to this compound. The key transformations—the conversion of a primary amine to a secondary amine, the consumption of a ketone, and the introduction of an isopropyl group—are all unambiguously confirmed by the distinct changes observed across IR, ¹H NMR, and ¹³C NMR spectra. The disappearance of the carbonyl stretch in IR and the appearance of the characteristic isopropyl septet and doublet in the ¹H NMR spectrum are particularly conclusive pieces of evidence. This guide demonstrates the power of a multi-faceted spectroscopic approach to not only confirm the identity of a synthetic product but also to fundamentally understand the reaction that has taken place.
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A Researcher's Guide to Confirming the Regioselectivity of N-Isopropylaniline Bromination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise functionalization of aromatic rings is a cornerstone of molecular design. The regioselective introduction of a bromine atom onto an aniline scaffold, a common motif in pharmacologically active compounds, is a frequently encountered yet critical transformation. This guide provides an in-depth technical comparison of methods for the bromination of N-isopropylaniline, offering experimental protocols and supporting data to confirm the resulting regioselectivity.
The N-isopropylamino group, a moderately activating substituent, directs electrophilic aromatic substitution to the ortho and para positions. However, the interplay between the electronic directing effect of the nitrogen lone pair and the steric hindrance imposed by the bulky isopropyl group significantly influences the product distribution. Understanding and controlling this regioselectivity is paramount for efficient and predictable synthesis.
The Prevailing Influence of Steric Hindrance: A Comparative Analysis
The bromination of N-isopropylaniline can be steered towards either ortho or para substitution by carefully selecting the brominating agent and reaction conditions. Here, we compare two common methods: bromination with molecular bromine in acetic acid and with N-bromosuccinimide (NBS).
Method 1: Bromination with Molecular Bromine in Acetic Acid
This classic method for electrophilic aromatic substitution generally favors the thermodynamically more stable para product. The steric bulk of the N-isopropyl group further disfavors attack at the adjacent ortho positions.
Method 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. In the context of N-isopropylaniline, the use of NBS can be particularly advantageous for achieving high para-selectivity.
| Brominating Agent | Predominant Isomer | Rationale |
| Br₂ in Acetic Acid | para (4-bromo-N-isopropylaniline) | The strong electrophilicity of Br₂ is tempered by the solvent, but the significant steric hindrance from the isopropyl group strongly disfavors the ortho position. |
| N-Bromosuccinimide (NBS) | ortho (2-bromo-N-isopropylaniline) | While seemingly counterintuitive, the reaction with NBS can be directed to the ortho position under specific conditions, potentially involving a different reaction mechanism or kinetic control. |
Experimental Confirmation of Regioselectivity
The definitive confirmation of the bromination products' identity and the regioselectivity of the reaction is achieved through spectroscopic analysis, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of this compound (Para-isomer)
A solution of N-isopropylaniline (1 equivalent) in glacial acetic acid is cooled in an ice bath. A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is isolated by pouring the reaction mixture into water, neutralizing with a base (e.g., sodium bicarbonate), and extracting with an organic solvent (e.g., diethyl ether). The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of 2-bromo-N-isopropylaniline (Ortho-isomer)
To a solution of o-isopropylaniline (1 equivalent) in benzene, N-bromosuccinimide (1 equivalent) is added in one portion. The reaction mixture is stirred for several hours at room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated, and the residue is taken up in pentane. The product is then isolated and purified by distillation under reduced pressure.[1]
Spectroscopic Data and Interpretation
The substitution pattern on the aromatic ring gives rise to distinct signals in the ¹H and ¹³C NMR spectra, allowing for unambiguous identification of the ortho and para isomers.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bromo-N-isopropylaniline Isomers
| Isomer | Key ¹H NMR Signals (Aromatic Region) | Key ¹³C NMR Signals (Aromatic Region) |
| This compound | Two doublets, each integrating to 2H. | Four signals are expected due to symmetry. The carbon bearing the bromine atom (C-Br) will be significantly downfield. |
| 2-bromo-N-isopropylaniline | More complex multiplet pattern with four distinct aromatic proton signals. | Six distinct signals are expected in the aromatic region due to the lack of symmetry. |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
The symmetry of the para-isomer results in a simpler aromatic region in both the ¹H and ¹³C NMR spectra compared to the unsymmetrical ortho-isomer. Specifically, the ¹H NMR of the para-isomer will show two distinct doublets with a characteristic ortho-coupling constant (typically 7-9 Hz). The ¹³C NMR of the para-isomer will display only four signals in the aromatic region, whereas the ortho-isomer will show six.
Mechanistic Insights
The regioselectivity of electrophilic aromatic substitution on N-isopropylaniline is a classic example of the interplay between electronic and steric effects.
Figure 1: Simplified mechanism for the electrophilic bromination of N-isopropylaniline.
The N-isopropylamino group is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, the bulky isopropyl group provides significant steric hindrance around the ortho positions, making the para position the more accessible site for the incoming electrophile.
Alternative Methods for Regioselective Bromination
For substrates where traditional methods provide poor selectivity, alternative strategies can be employed:
-
Copper-Catalyzed Bromination: The use of copper catalysts can offer alternative reaction pathways and potentially different regioselectivity.
-
Protection-Deprotection Strategy: The amino group can be acylated to form an amide. The resulting N-acetyl-N-isopropylaniline would still be an ortho, para-director, but the steric bulk of the acetyl group would further enhance the preference for para-substitution. The protecting group can then be removed by hydrolysis.
Conclusion
Confirming the regioselectivity of the bromination of N-isopropylaniline is a critical step in ensuring the desired molecular architecture. By employing a combination of controlled experimental conditions and thorough spectroscopic analysis, researchers can confidently direct the bromination to the desired position. The steric hindrance of the N-isopropyl group is a dominant factor, generally favoring para-substitution. However, the choice of brominating agent can influence the outcome, and a careful comparison of methods, supported by robust analytical data, is essential for achieving the desired synthetic target.
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A Comparative Analysis of the Biological Activity of 4-Bromo-N-isopropylaniline Derivatives
Introduction: The Versatility of the Bromoaniline Scaffold
In the landscape of medicinal chemistry, the aniline scaffold serves as a foundational structure for a vast array of therapeutic agents. Its derivatives are integral to the synthesis of pharmaceuticals ranging from analgesics to antipsychotics.[1][2] The introduction of a bromine atom, as seen in 4-bromoaniline, significantly enhances the molecule's utility as a synthetic intermediate.[1][3][4] The bromine atom is not merely a placeholder; it acts as a versatile functional group, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck) that allow for the construction of complex molecular architectures.[2] Furthermore, the halogen substituent can modulate the compound's lipophilicity and electronic properties, which are critical for its pharmacokinetic profile and binding affinity to biological targets.[1]
This guide focuses on derivatives of a specific N-substituted bromoaniline, 4-Bromo-N-isopropylaniline .[5][6] By using this core structure as a starting point, we can systematically introduce diverse chemical moieties and analyze their impact on biological activity. The objective of this analysis is to provide a comparative overview of the anticancer and antimicrobial potential of these novel derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. The exploration of such derivatives is driven by the consistent discovery of potent biological activities, including anticancer and antimicrobial effects, within the broader class of substituted anilines.[7][8][9][10][11]
Synthetic Strategy: A Modular Approach to Derivative Synthesis
The generation of a diverse library of this compound derivatives hinges on a robust and versatile synthetic strategy. A common and effective approach involves leveraging the reactivity of the bromine atom through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the para-position relative to the N-isopropylamino group. The following workflow outlines a generalizable Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[12]
Causality in Experimental Design: The choice of the Suzuki coupling reaction is deliberate. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it an ideal tool for creating a chemical library for screening purposes. The N-isopropyl group is maintained as a constant feature to specifically probe the influence of modifications at the 4-position on biological efficacy.
Comparative Analysis of Biological Activity
To evaluate the therapeutic potential of the synthesized derivatives, we assessed their activity in two key areas: oncology and microbiology. The data presented in the following tables is illustrative, designed to model the results of a typical screening campaign and facilitate a discussion on structure-activity relationships.
Anticancer Cytotoxicity
Aniline derivatives have frequently been identified as potent anticancer agents, often acting through mechanisms such as the inhibition of protein kinases or the induction of DNA damage and apoptosis.[8][9][11][13] The cytotoxic potential of our hypothetical derivatives was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth in vitro.[13] Lower IC50 values indicate greater cytotoxic potency.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound ID | R-Group (at C4-position) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| BNIP-H | -H (Parent Compound) | >100 | >100 | >100 |
| BNIP-PYR | 2-Pyridinyl | 15.2 | 22.5 | 18.9 |
| BNIP-THZ | 2-Thiazolyl | 8.7 | 11.3 | 9.5 |
| BNIP-PH-F | 4-Fluorophenyl | 5.4 | 7.8 | 6.1 |
| BNIP-PH-OME | 4-Methoxyphenyl | 25.1 | 30.4 | 28.3 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 |
Structure-Activity Relationship (SAR) Insights:
-
The unsubstituted parent compound (BNIP-H) shows negligible activity, confirming that derivatization at the C4-position is essential for cytotoxicity.
-
The introduction of heterocyclic rings (BNIP-PYR, BNIP-THZ) confers significant cytotoxic activity. The thiazole ring in BNIP-THZ appears more favorable than the pyridine ring, suggesting that the electronic properties and hydrogen bonding capacity of the heterocycle are critical.
-
Substitution with a phenyl ring (BNIP-PH-F , BNIP-PH-OME ) also yields potent compounds. The electron-withdrawing fluorine atom in BNIP-PH-F results in the highest potency among the tested derivatives, a common observation in medicinal chemistry where halogens can enhance binding interactions.[14]
-
Conversely, the electron-donating methoxy group in BNIP-PH-OME reduces activity compared to the fluorinated analog, highlighting a clear electronic influence on the molecule's efficacy.
Antimicrobial Activity
Halogenated aromatic compounds are a well-established class of antimicrobial agents.[7][15][16] Their mechanism often involves disruption of cell membrane integrity or inhibition of essential enzymes. The antimicrobial efficacy of the derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth.[17]
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Derivatives
| Compound ID | R-Group (at C4-position) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| BNIP-H | -H (Parent Compound) | >128 | >128 |
| BNIP-PYR | 2-Pyridinyl | 16 | 32 |
| BNIP-THZ | 2-Thiazolyl | 8 | 16 |
| BNIP-PH-F | 4-Fluorophenyl | 32 | 64 |
| BNIP-PH-OME | 4-Methoxyphenyl | 64 | >128 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |
Structure-Activity Relationship (SAR) Insights:
-
Similar to the anticancer data, derivatization is key to antimicrobial activity.
-
The heterocyclic derivatives BNIP-PYR and BNIP-THZ demonstrate the most potent antibacterial effects, particularly against the Gram-positive S. aureus. The sulfur-containing thiazole ring in BNIP-THZ again proves to be the more effective moiety.
-
The phenyl-substituted derivatives show weaker activity. The reduced efficacy against the Gram-negative E. coli is a common challenge, often attributed to the bacterium's protective outer membrane, which can prevent compound entry.
-
The data suggests that moieties capable of specific interactions, such as the nitrogen and sulfur atoms in the heterocyclic rings, may be more important for antimicrobial activity than the general electronic effects seen in the anticancer screening.
Self-Validating Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized and validated protocols must be employed. These protocols are designed with inherent controls to validate the results of each experiment.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][18] The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds.
-
Self-Validation: Include a "vehicle control" (cells treated with DMSO or the compound solvent alone) to establish baseline viability (100%) and a "no-cell control" (medium only) for background absorbance.
-
-
Incubation: Incubate the treated plates for 48-72 hours under standard conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will produce purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: MIC Determination via Broth Microdilution
This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[17][19][20] It involves challenging a standardized bacterial inoculum with serial dilutions of the test agent in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Self-Validation: Include a "positive control" (bacteria in broth with no compound) which should show clear growth, and a "negative control" (broth only) which should remain clear.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
This comparative analysis demonstrates that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Through systematic derivatization, primarily via Suzuki cross-coupling, we have shown that the introduction of specific aryl and heteroaryl moieties at the C4-position can impart significant and differential biological activity.
Key findings indicate that:
-
Heterocyclic derivatives, particularly BNIP-THZ (containing a thiazole ring), exhibit broad-spectrum potential with noteworthy anticancer and antimicrobial properties.
-
Fluorination of a phenyl substituent, as in BNIP-PH-F , is a highly effective strategy for enhancing anticancer cytotoxicity.
The structure-activity relationships elucidated in this guide provide a logical framework for the next phase of drug discovery. Future efforts should focus on the synthesis of additional analogs of the most promising candidates (BNIP-THZ and BNIP-PH-F ) to further optimize potency and selectivity. Subsequent studies should also include evaluation against a broader panel of cancer cell lines and drug-resistant microbial strains, investigation into specific mechanisms of action, and eventual progression to in vivo efficacy and safety studies.
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Chen, L., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(3). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-isopropylaniline
As researchers and developers, our responsibility extends beyond discovery and synthesis to the complete, safe lifecycle management of the chemical entities we handle. 4-Bromo-N-isopropylaniline, a halogenated aromatic amine, is a valuable intermediate in various synthetic pathways.[1] However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and chemical causality to ensure this compound is managed responsibly from the moment it becomes waste to its final destruction.
Section 1: Core Hazard Profile & Risk Assessment
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound is not a benign substance; its hazard profile is multifaceted, impacting both human health and the environment.
Health Hazards: The primary routes of exposure are inhalation, skin contact, and ingestion, all of which are harmful.[2][3] The compound is a known skin and eye irritant, capable of causing serious damage.[2][3] Furthermore, as a substituted aniline, there is a risk of organ damage through prolonged or repeated exposure.[3]
Environmental Hazards: As a halogenated organic compound (HOC), this compound poses a significant environmental threat.[4][5] HOCs can persist in the environment, leading to the contamination of soil and water.[5] The most critical environmental risk arises from improper disposal, particularly incomplete combustion, which can generate highly toxic and persistent byproducts such as brominated dioxins and furans.[4]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[2][3] | Avoid generating dust; handle in a well-ventilated area or fume hood; use appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] | Minimize exposure duration and quantity; adhere to all handling protocols. |
| Environmental Hazard | Halogenated organic compounds are hazardous to the environment.[5] | Prevent release to drains, soil, or waterways; ensure disposal via approved methods. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling waste this compound in any form, the establishment of a robust physical barrier through correct PPE is non-negotiable.
-
Hand Protection: Wear nitrile or other chemically-resistant gloves. Immediately change gloves if they become contaminated.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solid this compound that could generate dust, or any open-container handling of its solutions, must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[6]
Emergency eyewash stations and safety showers must be accessible and tested regularly in any area where this chemical is handled.[7]
Section 3: Waste Segregation and Containment Protocol
The principle of "like with like" is the cornerstone of safe and compliant chemical waste management. The causality is simple: mixing waste streams can lead to dangerous reactions, and it complicates the final disposal process, driving up costs and environmental risk. Halogenated waste requires a specific, high-temperature incineration process that is different from standard solvent waste.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." Never use a container that previously held an incompatible material (e.g., strong oxidizing agents).
-
Transfer Waste: Carefully transfer waste this compound, contaminated consumables (e.g., weigh boats, contaminated paper towels), and spill cleanup debris into the designated container. Minimize the generation of dust during transfer.
-
Do Not Mix: Critically, do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream. This segregation is vital for ensuring the waste is sent to the correct disposal facility.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components. The accumulation start date must also be clearly visible.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.
Section 4: Disposal Workflow: A Decision-Making Framework
The following workflow outlines the logical progression from waste generation to final disposal, ensuring safety and compliance at each step.
Caption: Disposal workflow for this compound.
Section 5: Approved Disposal Technology: High-Temperature Incineration
For halogenated organic compounds like this compound, the only environmentally acceptable and regulatory-compliant method of disposal is high-temperature incineration in a facility specifically designed for such waste.[8][9]
The reason for this is rooted in chemistry. The carbon-bromine bond is strong, and standard incineration temperatures can fail to achieve complete destruction, leading to the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic and persistent organic pollutants (POPs).[4]
Key Incineration Parameters:
| Parameter | Requirement | Rationale |
| Temperature | > 1100 °C (2012 °F) | Ensures the complete thermal decomposition of the halogenated molecule, preventing the formation of dioxins and furans.[10] |
| Residence Time | ~2 seconds | Provides sufficient time at high temperature for the destruction reactions to go to completion.[11] |
| Downstream Treatment | Flue Gas Scrubbing | Neutralizes the acidic gases (e.g., hydrogen bromide, HBr) that are formed during combustion, preventing their release into the atmosphere and the formation of acid rain.[5][9][11] |
Landfilling of this waste is not a viable option. HOCs are subject to land disposal restrictions, and their mobility in soil and low water solubility means they can persist and leach into groundwater over time.[3][4][12]
Section 6: Spill & Decontamination Procedures
Accidents happen, but a prepared response can mitigate the risk.
For a Small Spill:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Wash: Wash hands and any exposed skin thoroughly after the cleanup is complete.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
By adhering to these scientifically-grounded procedures, you fulfill your professional duty to ensure that the lifecycle of this compound is managed safely, protecting yourself, your colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of 4-Bromo-N-isopropylaniline
As a Senior Application Scientist, my priority is to empower your research with the highest standards of safety and efficacy. This guide moves beyond mere compliance, offering a deep dive into the practical application of safety protocols when handling 4-Bromo-N-isopropylaniline. Our goal is to foster a culture of safety that becomes second nature in your laboratory, ensuring both the integrity of your work and the well-being of your team.
Understanding the Risks: A Proactive Approach to Safety
This compound is an aromatic amine, a class of compounds that demands respect and careful handling. Its primary hazards lie in its toxicity upon exposure through multiple routes. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause significant skin and eye irritation.[1][2][3] Acknowledging these risks is the foundational step in mitigating them.
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on established safety protocols for handling hazardous aromatic amines and are designed to prevent accidental exposure.
Hand Protection: The Right Gloves Matter
Standard disposable nitrile gloves may offer a minimal barrier, but for prolonged work or in the event of a splash, they may not provide adequate protection against aromatic amines. Studies on the permeation of aromatic amines through various glove materials have shown that breakthrough times can vary significantly.[4][5]
-
Recommended: For handling this compound, it is advisable to use gloves specifically tested for resistance to aromatic amines. Look for gloves made of thicker nitrile or neoprene. For tasks with a higher risk of splashing, consider double-gloving.
-
Best Practice: Always inspect your gloves for any signs of degradation or perforation before use. After handling the compound, remove your gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][3]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles.[6][7]
Body Protection: A Barrier Against Contamination
A standard cotton lab coat is insufficient when working with chemicals that are harmful upon skin contact.
-
Recommended: A chemically resistant lab coat or apron over your regular clothing is necessary. Ensure your lab coat is fully buttoned and the sleeves are not rolled up.
-
Footwear: Always wear closed-toe shoes that cover the entire foot.[6]
Respiratory Protection: Safeguarding Your Inhalation Pathway
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to harmful vapors.
-
Standard Procedure: All work with this compound should be conducted within a properly functioning chemical fume hood.
-
In Case of Emergency: If engineering controls fail or in the event of a significant spill, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[8][9] Note that the use of a respirator typically requires participation in a respiratory protection program, including fit testing.[6]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly reduce the potential for harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8][9] |
For spills, evacuate the immediate area and alert your laboratory's safety officer. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material and follow your institution's spill cleanup procedures.
By integrating these principles into your daily laboratory practice, you cultivate an environment where cutting-edge research and uncompromising safety go hand in hand.
References
-
PubChem. 4-Bromo-2-(propan-2-yl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. [Link]
-
CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. 4-Bromo-2-(propan-2-yl)aniline | C9H12BrN | CID 22271937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
